molecular formula C19H23ClN2 B1176361 Homochlorcyclizine CAS No. 142860-97-7

Homochlorcyclizine

Cat. No.: B1176361
CAS No.: 142860-97-7
M. Wt: 314.9 g/mol
InChI Key: WEUCDJCFJHYFRL-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane is a diarylmethane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane
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InChI

InChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3
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InChI Key

WEUCDJCFJHYFRL-UHFFFAOYSA-N
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Canonical SMILES

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
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Molecular Formula

C19H23ClN2
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Related CAS

24342-55-0 (hydrochloride)
Record name Homochlorcyclizine [INN:BAN]
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DSSTOX Substance ID

DTXSID9045635
Record name Homochlorcyclizine
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Molecular Weight

314.9 g/mol
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CAS No.

848-53-3, 142860-96-6, 142860-97-7
Record name Homochlorcyclizine
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Foundational & Exploratory

The Molecular Siege: An In-Depth Guide to the Mechanism of Action of Homochlorcyclizine on Histamine H1 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Deconstructing the Allergic Response at its Core

To the dedicated researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, this guide serves as a comprehensive exploration into the molecular mechanics of homochlorcyclizine's interaction with the histamine H1 receptor. In the intricate ballet of cellular signaling that governs the allergic cascade, understanding the precise mechanism of action of therapeutic agents is paramount. This document eschews simplistic overviews in favor of a granular, field-proven perspective on the core pharmacology of this compound, a first-generation piperazine antihistamine. Our narrative is built upon the foundational pillars of scientific integrity: Expertise, Trustworthiness, and Authoritative Grounding, designed to provide not just information, but actionable insights for your research and development endeavors.

The Histamine H1 Receptor: A Central Mediator of Allergic Inflammation

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to the type I hypersensitivity response.[1][2] Upon binding its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that activates the Gq/11 family of G-proteins.[1] This initiates a downstream signaling cascade culminating in the characteristic symptoms of an allergic reaction.

The Canonical H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine triggers a well-defined signaling pathway:

  • Gq/11 Activation: The histamine-bound H1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).[1]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[3]

  • Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[1]

H1_Signaling_Pathway Histamine Histamine H1R H1R Histamine->H1R Binds & Activates Gq Gq H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2_release->PKC Activates Response Response PKC->Response Leads to

This compound: A Piperazine Derivative with High Affinity for the H1 Receptor

This compound is a first-generation antihistamine belonging to the piperazine derivative class.[1][4] Its chemical structure features a diphenylmethylpiperazine moiety, which is a common pharmacophore for H1 receptor antagonists.[5]

Binding Affinity and Competitive Inhibition

The primary mechanism by which this compound exerts its antihistaminic effect is through competitive antagonism at the H1 receptor.[4][6] It binds to the same site as histamine, thereby preventing the endogenous ligand from activating the receptor and initiating the downstream signaling cascade.

A key quantitative measure of a drug's binding affinity is its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. A study by Kurose et al. (1987) determined the Ki of this compound for the H1 receptor to be 2.0 nM . This high affinity underscores its potency as an H1 antagonist. For comparison, the same study noted its high affinity for muscarinic receptors with a Ki in the range of 5.0-38 nM, which accounts for its anticholinergic side effects.[7]

CompoundReceptorKi (nM)Reference
This compound H1 2.0 Kurose et al., 1987
This compoundMuscarinic5.0 - 38Kurose et al., 1987[7]
The Question of Inverse Agonism

While traditionally classified as antagonists, many first-generation H1 antihistamines, particularly those of the piperazine class, are now understood to be inverse agonists.[5][8][9] An antagonist simply blocks the binding of an agonist, whereas an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity even in the absence of an agonist.[9]

Receptor_States Histamine Histamine (Agonist) Active Active Histamine->Active Binds & Stabilizes This compound This compound (Inverse Agonist) Inactive Inactive This compound->Inactive Binds & Stabilizes Inactive->Active Constitutive Activity Active->Inactive

Experimental Protocols for Characterizing this compound's H1 Receptor Interaction

To provide a practical framework for researchers, we outline two fundamental in vitro assays for characterizing the interaction of compounds like this compound with the H1 receptor.

Radioligand Binding Assay: Quantifying Binding Affinity

This assay directly measures the affinity of a test compound for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the H1 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Binding:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the H1 receptor.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known H1 antagonist).

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membrane_prep H1 Receptor-Expressing Cell Membrane Preparation start->membrane_prep assay_setup Assay Setup: - Membranes - [3H]-mepyramine - this compound (varied conc.) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: - IC50 Determination - Ki Calculation (Cheng-Prusoff) scintillation->analysis end End analysis->end

Calcium Mobilization Assay: Assessing Functional Antagonism

This functional assay measures the ability of a compound to inhibit histamine-induced intracellular calcium release.

Objective: To determine the functional potency (IC50) of this compound in blocking histamine-induced calcium mobilization.

Methodology:

  • Cell Preparation:

    • Plate H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for a specified time at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells and pre-incubate for a defined period.

  • Fluorescence Measurement:

    • Place the cell plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.

    • Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for the inhibition of the histamine response.

Concluding Remarks and Future Perspectives

This compound's mechanism of action at the H1 receptor is a classic example of competitive antagonism, with a high binding affinity that underpins its therapeutic utility in allergic conditions.[4][6] As a first-generation piperazine derivative, it is highly likely to also function as an inverse agonist, a characteristic that modern pharmacology recognizes as a key attribute of many effective antihistamines.[5][8][9] The lipophilic nature of this compound facilitates its entry into the central nervous system, leading to the sedative effects characteristic of first-generation antihistamines.[4] Furthermore, its affinity for muscarinic receptors contributes to its anticholinergic side effect profile.[7]

For drug development professionals, a deep understanding of these molecular interactions is crucial for the rational design of next-generation antihistamines with improved selectivity and reduced side effects. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of novel H1 receptor modulators. Future research should aim to definitively characterize the inverse agonist properties of this compound and to explore the structural determinants of its interactions with both the H1 and off-target receptors. Such endeavors will undoubtedly pave the way for the development of safer and more effective therapies for allergic diseases.

References

  • Hydroxyzine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • This compound H1-Antihistamine Action. (2017). SMPDB. Available at: [Link]

  • Kurose, T., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese journal of pharmacology, 43(3), 277–282. Available at: [Link]

  • Holgate, S. T., & Church, M. K. (2009). Pharmacology of Antihistamines. World Allergy Organization Journal, 2(3), 24-30. Available at: [Link]

  • Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 32(4), 489–498. Available at: [Link]

  • What is the mechanism of this compound Hydrochloride? (2024). Patsnap Synapse. Available at: [Link]

  • What is this compound Hydrochloride used for? (2024). Patsnap Synapse. Available at: [Link]

  • Simons, F. E. (2004). H1 antihistamines: current status and future directions. World Allergy Organization Journal, S7, 337-346. Available at: [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Pabelick, C. M., & Prakash, Y. S. (2017). Selective inhibition of histamine-evoked Ca2+ signals by compartmentalized cAMP in human bronchial airway smooth muscle cells. British journal of pharmacology, 174(24), 4648–4662. Available at: [Link]

  • This compound. (n.d.). KEGG DRUG. Retrieved January 16, 2026, from [Link]

  • Suzuki, A., Yasui-Furukori, N., Mihara, K., Kondo, T., Furukori, H., Inoue, Y., Kaneko, S., & Otani, K. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic drug monitoring, 25(2), 192–196. Available at: [Link]

  • Chand, N., Pillar, J., Diamantis, W., & Sofia, R. D. (1985). In vitro inhibition of allergic histamine release by calcium antagonists. European journal of pharmacology, 107(3), 353–358. Available at: [Link]

  • de Graaf, C., Lenselink, E. B., Beuming, T., ... & IJzerman, A. P. (2018). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of medicinal chemistry, 61(2), 549–561. Available at: [Link]

  • Abelson, M. B., & Smith, L. M. (2008). Ophthalmic Antihistamines and H1-H4 Receptors. Current opinion in allergy and clinical immunology, 8(5), 455–458. Available at: [Link]

  • Monczor, F., & Fernandez, N. (2016). Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology: Functional Selectivity, Receptor Crosstalk, and Repositioning of Classic Histaminergic Ligands. Molecular pharmacology, 90(5), 640–648. Available at: [Link]

  • Parekh, A. B., & Putney, J. W., Jr (2005). Store-operated calcium channels. Physiological reviews, 85(2), 757–810. Available at: [Link]

  • Ghoneim, O. A., & Krystal, A. D. (2006). H1 receptor affinity of other ligands a used in CoMFA studies. ResearchGate. Available at: [Link]

  • de Ligt, R. A., Kourounakis, A. P., & IJzerman, A. P. (2004). Table 3 .2. Ligand affinity profile of the H 1 receptor preparations... ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Homochlorcyclizine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Homochlorcyclizine is a first-generation H1 antihistamine belonging to the diphenylmethylpiperazine class, characterized by its sedative properties and antimuscarinic activity.[1] Understanding its structure-activity relationship (SAR) is paramount for the rational design of novel histamine H1 receptor antagonists with improved efficacy and safety profiles. This guide provides a detailed exploration of the core pharmacophore of this compound, dissecting the contribution of its key structural motifs—the diarylmethyl group, the expanded 1,4-diazepane ring, and the N-methyl substituent—to its biological activity. We will delve into the causality behind its mechanism as an H1 receptor inverse agonist, present validated experimental protocols for synthesizing and evaluating analogs, and contextualize its SAR within the broader evolution from first to second-generation antihistamines.

Introduction to this compound: A First-Generation Antihistamine

This compound (IUPAC Name: 1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane) is a derivative of the piperazine class of antihistamines, distinguished by a seven-membered diazepane ring.[2][3] Marketed in Japan since 1965, it is used to treat various allergic conditions by blocking the effects of histamine.[2] As a first-generation agent, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to characteristic central nervous system (CNS) effects such as drowsiness and sedation.[1][4][5] In addition to its primary H1 receptor antagonism, it exhibits anticholinergic, antidopaminergic, and antiserotonergic properties, contributing to its broader pharmacological profile and side effects.[2]

The Molecular Target: Histamine H1 Receptor Signaling

Mechanism of Action: Inverse Agonism

This compound functions as a competitive antagonist and inverse agonist at the histamine H1 receptor.[5][6] The H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive (basal) activity even without histamine binding. While a simple antagonist would only block histamine from binding, an inverse agonist like this compound binds to the receptor and stabilizes it in an inactive conformation, actively reducing this basal signaling.[6] This mechanism effectively suppresses the downstream cascade responsible for allergic symptoms.

The H1 Receptor Signaling Cascade

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This initiates a well-defined signaling pathway:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Release & PKC Activation: IP3 triggers the release of stored calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and the elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC).[6] This cascade ultimately leads to the expression of pro-inflammatory cytokines and other mediators of the allergic response.[1] this compound prevents this entire sequence by blocking the initial receptor activation.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates HCCZ This compound HCCZ->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Allergic & Inflammatory Response PKC->Response

Caption: H1 Receptor signaling pathway and inhibition by this compound.

Core Pharmacophore and Structure-Activity Relationships

The activity of first-generation antihistamines is governed by a common pharmacophore, which provides a framework for understanding the SAR of this compound.[7]

Caption: General pharmacophore of H1 antagonists and its realization in this compound.
SAR Analysis of the this compound Scaffold
  • The Diarylmethyl (Benzhydryl) Moiety : The two aromatic rings are essential for high-affinity binding to the H1 receptor.[6][7] These groups engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket. The co-planarity of these rings is considered optimal for activity.[7]

    • Causality : The p-chloro substitution on one phenyl ring is a critical feature. Halogen atoms like chlorine are electron-withdrawing and can enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic system. This substitution is common among potent piperazine-class antihistamines (e.g., hydroxyzine, chlorcyclizine), suggesting it is a favorable modification for H1 receptor interaction.[8]

  • The 1,4-Diazepane Ring : This seven-membered heterocyclic ring serves two primary functions. First, it acts as the spacer and provides a rigid scaffold. Second, and more importantly, it contains the tertiary amine.[6]

    • Causality : At physiological pH, this amine is protonated, forming a positive charge. This cation is crucial for forming a strong ionic bond with a conserved negatively charged aspartate residue in the H1 receptor binding site, a key anchoring point for most H1 antagonists. The seven-membered ring of this compound is an expansion of the more common six-membered piperazine ring found in drugs like cyclizine. This expansion alters the conformational flexibility and the distance between the benzhydryl group and the second nitrogen atom, which can fine-tune receptor fit and selectivity.

  • The N-Alkyl Substituent : this compound features a methyl group on the second nitrogen of the diazepane ring. For maximal antihistaminic activity, the terminal nitrogen must be a tertiary amine.

    • Causality : The size of the alkyl group(s) on this nitrogen is a determining factor for receptor selectivity and potency.[9] Small alkyl groups, like the methyl group in this compound, are generally optimal. Increasing the size of this substituent can lead to steric hindrance, reducing affinity for the H1 receptor. However, in some cases, larger substituents can be exploited to introduce new interactions or modify pharmacokinetic properties.

Quantitative SAR Insights

The following table presents hypothetical, yet illustrative, data on how structural modifications to the this compound scaffold could impact H1 receptor binding affinity (Ki). A lower Ki value indicates higher binding affinity.

CompoundModification from this compoundRationaleHypothetical H1 Receptor Ki (nM)
This compound (Reference Compound)N/A15
Analog 1Removal of p-chloro groupThe chloro group is important for potent binding. Its removal is expected to decrease affinity.85
Analog 2Replacement of N-methyl with N-ethylA slightly larger alkyl group may be tolerated but could introduce minor steric clash, slightly reducing affinity.25
Analog 3Replacement of N-methyl with N-tert-butylA bulky group is likely to cause significant steric hindrance in the binding pocket, drastically reducing affinity.>1000
Analog 4Contraction of diazepane to piperazine ringThis modification (yielding chlorcyclizine) alters the scaffold's conformation. It may slightly increase or decrease affinity depending on the optimal geometry for the receptor.20
Analog 5Addition of a terminal carboxylic acid groupInspired by second-generation drugs, this adds polarity, which would drastically reduce CNS penetration but may also decrease H1 affinity if the binding pocket is purely hydrophobic.50

Experimental Workflows for SAR Determination

A systematic SAR study involves the strategic design, synthesis, and biological evaluation of analogs.

SAR_Workflow Design 1. Analog Design (e.g., modify N-alkyl group) Synth 2. Chemical Synthesis Design->Synth Purify 3. Purification & Structural Characterization (HPLC, NMR, MS) Synth->Purify Screen 4. Biological Screening Purify->Screen Bind 4a. H1 Receptor Binding Assay Screen->Bind Func 4b. H1 Functional (Calcium Flux) Assay Screen->Func Analyze 5. Data Analysis & SAR Correlation Bind->Analyze Func->Analyze

Caption: A typical experimental workflow for conducting SAR studies.
Protocol 1: Synthesis of a this compound Analog (N-Ethyl Homolog)

Causality: This protocol replaces the N-methyl group with an N-ethyl group to probe the steric tolerance at this position. It employs a standard, reliable method of reductive amination.

Objective : To synthesize 1-[(4-chlorophenyl)-phenylmethyl]-4-ethyl-1,4-diazepane.

Materials :

  • 1-[(4-chlorophenyl)-phenylmethyl]-1,4-diazepane (desmethyl precursor)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology :

  • Reactant Setup : In a round-bottom flask, dissolve the desmethyl precursor (1.0 eq) in anhydrous DCM.

  • Aldehyde Addition : Add acetaldehyde (1.2 eq) to the solution and stir for 20 minutes at room temperature to form the iminium ion intermediate.

  • Reduction : Add STAB (1.5 eq) portion-wise to the mixture. STAB is a mild reducing agent ideal for this transformation, minimizing side reactions.

  • Reaction Monitoring : Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro H1 Receptor Binding Assay

Causality: This is a self-validating competitive binding assay to determine the affinity (Ki) of a test compound for the H1 receptor. It measures the displacement of a known high-affinity radioligand.

Objective : To quantify the binding affinity of synthesized analogs to the human H1 receptor.

Materials :

  • Cell membranes from HEK293 cells stably expressing the human H1 receptor.

  • [³H]Pyrilamine (radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound analogs)

  • Mepyramine (a known high-affinity H1 antagonist for defining non-specific binding)

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology :

  • Plate Setup : To each well of a 96-well plate, add assay buffer.

  • Compound Addition : Add varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for "total binding" (buffer only) and "non-specific binding" (a high concentration of mepyramine, e.g., 10 µM).

  • Radioligand Addition : Add [³H]Pyrilamine to all wells at a final concentration near its Kd value (e.g., 1-2 nM).

  • Membrane Addition : Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubation : Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting : Rapidly terminate the reaction by vacuum filtration through a filter mat, which traps the membranes with bound radioligand.

  • Washing : Quickly wash each well with ice-cold assay buffer to remove unbound radioligand.

  • Quantification : Dry the filter mat, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis : Calculate the percentage of specific binding at each test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structure-activity relationship of this compound is well-defined by the classical pharmacophore for first-generation H1 antagonists. Its activity is critically dependent on the diarylmethyl moiety with a p-chloro substitution, a protonatable tertiary amine within the 1,4-diazepane ring, and a small N-alkyl group. The lipophilicity endowed by this structure is directly responsible for its sedative effects due to CNS penetration.

Future research should focus on leveraging these SAR insights to design novel analogs with improved therapeutic profiles. A key strategy, learned from the development of second-generation antihistamines like cetirizine from hydroxyzine, involves the introduction of polar functional groups.[6] This modification can restrict passage across the blood-brain barrier, thereby eliminating sedative side effects while potentially retaining high affinity for the peripheral H1 receptors. Such efforts could lead to the development of safer and more effective treatments for allergic diseases.

References

  • Patsnap Synapse. (2024). What is this compound Hydrochloride used for?
  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • Slideshare. (n.d.). SAR of H1 Receptor Antagonists...
  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines.
  • Zeal's pharmacy tutorial. (2018). SAR of H1 Antagonist / Anti- allergic drugs / Antihistamines.
  • MIMS Malaysia. (2026). This compound dihydrochloride: Uses, Dosage, S...
  • SMPDB. (2017). This compound H1-Antihistamine Action.
  • Wikipedia. (2025). This compound.
  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • PubMed Central. (n.d.). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
  • PubChem. (n.d.). This compound.
  • Scribd. (n.d.). Structure Activity Relationships.

Sources

A Technical Guide to the In Vitro Characterization of Homochlorcyclizine's Antiserotonergic Profile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Homochlorcyclizine, a first-generation piperazine derivative, is historically recognized for its potent antihistaminic properties.[1][2] However, its pharmacological profile extends to other neurotransmitter systems, with significant antagonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors.[3] This technical guide provides a comprehensive framework for researchers and drug development professionals to rigorously characterize the antiserotonergic effects of this compound in vitro. We delve into the core principles and detailed methodologies for assessing receptor binding affinity and functional antagonism, emphasizing the causality behind experimental design to ensure robust and reproducible data. This document serves as a blueprint for elucidating the compound's mechanism of action at key serotonergic targets, thereby grounding its therapeutic potential and off-target liabilities in validated, quantitative pharmacology.

Introduction: Beyond Antihistaminic Action

The serotonin system, comprising at least 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, and motor activity.[4][5] Consequently, ligands that modulate 5-HT receptors are cornerstones in the treatment of numerous CNS disorders.[6] this compound, while primarily classified as a histamine H1 receptor antagonist, exhibits a polypharmacological profile that includes interaction with the serotonergic system.[1][3] Understanding the specifics of this interaction—which receptors it binds to, with what affinity, and how it modulates their function—is paramount for defining its complete mechanism of action and predicting its clinical effects, both therapeutic and adverse.

This guide focuses on the essential in vitro techniques required to dissect these interactions, with a primary focus on the 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, 5-HT2C). These G-protein coupled receptors (GPCRs) are implicated in conditions ranging from schizophrenia and depression to thrombosis and are common targets for both therapeutic agents and drugs with off-target effects.[7][8]

Elucidating the Molecular Mechanism of Action

Characterizing an antagonist requires a two-pronged approach: first, determining its physical affinity for the receptor (binding), and second, quantifying its ability to block the receptor's biological response to an agonist (functional antagonism).

Receptor Binding Affinity Profile

Binding assays quantify the affinity of a test compound (e.g., this compound) for a specific receptor target. This is typically achieved through competitive radioligand binding studies, where the test compound's ability to displace a high-affinity, radioactively labeled ligand from the receptor is measured. The output of this assay is the inhibitory constant (Kᵢ) , which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies higher binding affinity.

The choice of radioligand is critical. For the 5-HT2A receptor, a classic antagonist radioligand like [³H]ketanserin is often used.[8] For assessing agonist binding states, specific agonist radioligands like [¹²⁵I]DOI can be employed.[8]

Functional Antagonism at Gq-Coupled 5-HT₂ Receptors

The 5-HT2 receptor family primarily couples to the Gαq signaling pathway.[7] Agonist binding triggers a conformational change, activating Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[7][9] This transient increase in intracellular Ca²⁺ serves as a robust, measurable signal of receptor activation.

A functional antagonism assay, therefore, measures the ability of this compound to inhibit this serotonin-induced calcium mobilization. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀) , the concentration of antagonist that reduces the agonist's maximal response by 50%.

The following diagram illustrates the canonical Gq signaling cascade initiated by serotonin at the 5-HT2A receptor and the point of inhibition by a competitive antagonist like this compound.

Gq_Pathway cluster_membrane Plasma Membrane Receptor 5-HT₂A Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Calcium ↑ Intracellular [Ca²⁺] ER->Calcium Releases Ca²⁺

Caption: 5-HT₂A receptor Gq signaling cascade and point of competitive antagonism.

In Vitro Experimental Protocols

The following protocols provide a self-validating framework for characterizing this compound. They include necessary controls and quality checks to ensure data integrity.

Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]

  • Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).

  • Non-specific Ligand: Mianserin or another high-affinity 5-HT2A antagonist.

  • Test Compound: this compound stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C).

Methodology:

  • Preparation: Thaw cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of this compound in assay buffer (final DMSO concentration <0.5%).

  • Assay Plate Setup (in triplicate):

    • Total Binding: 50 µL assay buffer + 50 µL [³H]ketanserin + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Mianserin (final conc. 10 µM) + 50 µL [³H]ketanserin + 100 µL membrane suspension.

    • Competition: 50 µL this compound dilution + 50 µL [³H]ketanserin (final conc. ~1-2 nM, near its Kₔ) + 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Allow filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Convert CPM for each this compound concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: Cell-Based Calcium Flux Functional Assay

This protocol measures the functional antagonism of this compound against serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]

  • Culture Medium: Standard medium (e.g., F-12 or DMEM) with supplements.

  • Assay Plates: Black, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

Workflow A 1. Cell Plating Seed 5-HT₂A-expressing cells into microplates and culture for 24 hours. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Pre-incubation Add serial dilutions of This compound (Antagonist) and incubate for 10-20 min. B->C D 4. Agonist Stimulation & Reading Place plate in reader. Inject Serotonin (Agonist) and measure fluorescence change. C->D E 5. Data Analysis Calculate % inhibition for each antagonist concentration and fit curve to determine IC₅₀. D->E

Caption: Experimental workflow for the calcium flux functional antagonism assay.

  • Cell Plating: Seed cells into microplates at an appropriate density to achieve a confluent monolayer after 24 hours.

  • Dye Loading: Aspirate culture medium and add the calcium indicator dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add serial dilutions of this compound (or vehicle control) to the wells and incubate for 10-20 minutes at room temperature.[10]

  • Agonist Stimulation: Place the plate into the fluorescence reader. Establish a stable baseline fluorescence reading for ~15 seconds. Use the instrument's injector to add a pre-determined concentration of serotonin (typically the EC₈₀ concentration) to all wells simultaneously.

  • Signal Detection: Continue to measure the fluorescence intensity every second for at least 90-120 seconds to capture the full calcium transient.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control response.

    • Plot percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to derive the IC₅₀ value.

Confirming Mechanism: Schild Analysis

To confirm that this compound acts as a competitive antagonist, a Schild analysis should be performed.[11][12] This involves generating full agonist (serotonin) dose-response curves in the presence of several fixed concentrations of the antagonist (this compound).

  • Procedure: A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without reducing the maximal response.[13]

  • Analysis: The dose ratio (r) is calculated as the ratio of the agonist EC₅₀ in the presence of the antagonist divided by the EC₅₀ in its absence. A Schild plot is constructed by plotting log(r-1) versus the log of the antagonist concentration.

  • Interpretation: For a simple, competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1.0.[13] The x-intercept provides the pA₂, a logarithmic measure of the antagonist's potency (dissociation constant).[13] A slope deviating from unity may suggest non-competitive antagonism or other complex interactions.[11][13]

Data Synthesis and Interpretation

All quantitative data should be consolidated for clear comparison. The table below presents a hypothetical but pharmacologically plausible profile for this compound, illustrating how final data should be structured.

Parameter5-HT₂A Receptor5-HT₂C ReceptorHistamine H₁ Receptor
Binding Affinity (Kᵢ, nM) 15.245.81.1
Functional Potency (IC₅₀, nM) 25.578.32.4
Schild Slope 1.05 ± 0.080.98 ± 0.11Not Determined
pA₂ Value 8.618.13Not Determined

Interpretation:

  • The Kᵢ and IC₅₀ values demonstrate that this compound has high affinity and potent antagonist activity at the 5-HT2A receptor, with slightly lower potency at the 5-HT2C receptor.

  • As expected, its highest potency is observed at the histamine H1 receptor, consistent with its primary classification.

  • The Schild slopes are close to unity, providing strong evidence that this compound acts as a competitive antagonist at both 5-HT2A and 5-HT2C receptors. This mechanistic insight is crucial, as it implies that its blockade can be overcome by sufficiently high concentrations of the endogenous agonist, serotonin.

Conclusion

This guide outlines a rigorous, multi-faceted in vitro strategy to define the antiserotonergic properties of this compound. By combining high-fidelity radioligand binding assays with functional, cell-based calcium flux measurements and validating the mechanism through Schild analysis, researchers can generate a comprehensive pharmacological dossier. This detailed characterization is essential for understanding the compound's full spectrum of activity, rationalizing its potential therapeutic applications, and anticipating its off-target liabilities in a drug development context. The methodologies described herein are robust, reproducible, and represent the gold standard for characterizing receptor antagonists in vitro.

References

  • Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed.
  • De Kloe, G. E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins.
  • Carlier, J., et al. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate.
  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.
  • Klyushnikov, S. A., et al. (2019). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central.
  • Uvnäs, B. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (this compound; SA-97), a serotonin antagonist. PubMed.
  • Patsnap. (2024). What is the mechanism of this compound Hydrochloride? Patsnap Synapse.
  • Patel, B. A. (2022). In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode. Analyst (RSC Publishing).
  • Patsnap. (2024). What is this compound Hydrochloride used for? Patsnap Synapse.
  • Yohn, S. E., et al. (2017). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. PubMed Central.
  • Yoshikawa, T., et al. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. PubMed.
  • Ball, P. J., & R. M. D. (1990). Serotonin stimulates calcium influx in isolated rat adrenal zona glomerulosa cells. PubMed.
  • Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. PubMed Central.
  • Kenakin, T. (n.d.). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Discovery on Target.
  • Wikipedia. (n.d.). Schild equation. Wikipedia.
  • Heisler, S., et al. (2002). Src modulates serotonin-induced calcium signaling by regulating phosphatidylinositol 4,5-bisphosphate. PubMed.
  • Gobbi, M., et al. (1998). Involvement of serotonin and dopamine in the mechanism of action of novel antidepressant drugs: a review. PubMed.
  • NC-IUPHAR. (n.d.). In vitro pharmacology: receptor antagonism. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Forfar, J. C., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed.
  • Griesemer, C., et al. (2003). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. PubMed.
  • Porter, R. H. P., et al. (1999). Characterisation of agonist binding on human 5-HT2C receptor isoforms. PubMed.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Homochlorcyclizine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the first-generation antihistamine, Homochlorcyclizine. It covers the historical context of its discovery, detailed methodologies for its chemical synthesis, and an in-depth analysis of its pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine class of compounds.[1] For several decades, it has been utilized in the treatment of various allergic conditions, including rhinitis and urticaria.[2] As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, which contributes to its sedative properties.[2][3] Its primary mechanism of action is the competitive antagonism of histamine H1 receptors, thereby mitigating the effects of histamine release during allergic reactions.[2][4] Beyond its antihistaminic activity, it also exhibits anticholinergic, antidopaminergic, and antiserotonergic properties.[1]

Chapter 1: Discovery and Historical Context

This compound has been marketed in Japan since 1965.[1] Early pharmacological research on this compound, identified as SA-97 or N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride, was published in 1960 by Kimura and his colleagues. This study highlighted its properties as a serotonin antagonist.[1] this compound is structurally related to other well-known piperazine antihistamines such as chlorcyclizine and hydroxyzine.[5][6] The development of this compound can be seen as part of the broader mid-20th century effort to discover and optimize antihistaminic agents.

Chapter 2: Chemical Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: the formation of the core intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, followed by the introduction of the N-methylhomopiperazine moiety.

Stage 1: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine

The common precursor for many diphenylmethylpiperazine antihistamines is 1-[(4-chlorophenyl)phenylmethyl]piperazine. A prevalent method for its synthesis begins with the commercially available 4-chlorobenzophenone.

  • Step 1: Reduction of 4-chlorobenzophenone. The carbonyl group of 4-chlorobenzophenone is reduced to a hydroxyl group to form 4-chlorobenzhydrol. This reduction is typically achieved using a mild reducing agent like sodium borohydride in an alcoholic solvent such as isopropyl alcohol. The choice of a mild reductant is crucial to selectively reduce the ketone without affecting the aromatic rings or the chloro-substituent.[7]

  • Step 2: Chlorination of 4-chlorobenzhydrol. The resulting alcohol is then converted to the corresponding chloride, 1-chloro-4-(chlorophenyl)methylbenzene. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. This step is often accomplished using reagents like thionyl chloride or by reaction with hydrochloric acid.

  • Step 3: Alkylation of Piperazine. The final step in this stage is the N-alkylation of piperazine with the synthesized 1-chloro-4-(chlorophenyl)methylbenzene. This reaction forms the desired intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[8]

Stage 2: Synthesis of this compound

With the key intermediate in hand, the final step is the introduction of the N-methylhomopiperazine group. This is achieved through a second N-alkylation reaction.

  • Step 4: Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine. The secondary amine of the piperazine ring in the intermediate is reacted with a suitable alkylating agent to introduce the N-methylhomopiperazine moiety.

A plausible synthetic workflow is illustrated in the diagram below:

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Intermediate cluster_stage2 Stage 2: Final Product Synthesis 4-chlorobenzophenone 4-chlorobenzophenone 4-chlorobenzhydrol 4-chlorobenzhydrol 4-chlorobenzophenone->4-chlorobenzhydrol Reduction (e.g., NaBH4) 1-chloro-4-(chlorophenyl)methylbenzene 1-chloro-4-(chlorophenyl)methylbenzene 4-chlorobenzhydrol->1-chloro-4-(chlorophenyl)methylbenzene Chlorination (e.g., SOCl2) 1-[(4-chlorophenyl)phenylmethyl]piperazine 1-[(4-chlorophenyl)phenylmethyl]piperazine 1-chloro-4-(chlorophenyl)methylbenzene->1-[(4-chlorophenyl)phenylmethyl]piperazine Alkylation of Piperazine This compound This compound 1-[(4-chlorophenyl)phenylmethyl]piperazine->this compound Alkylation with N-methylhomopiperazine precursor

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established chemical transformations for similar molecules.

Stage 1: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine

  • Reduction of 4-chlorobenzophenone:

    • To a solution of 4-chlorobenzophenone in methanol, sodium borohydride is added portion-wise at 0-5 °C.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-chlorobenzhydrol.

  • Chlorination of 4-chlorobenzhydrol:

    • 4-chlorobenzhydrol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

    • Thionyl chloride is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred until completion.

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield 1-chloro-4-(chlorophenyl)methylbenzene.

  • Alkylation of Piperazine:

    • A solution of 1-chloro-4-(chlorophenyl)methylbenzene in a suitable solvent (e.g., toluene) is added to a mixture of piperazine and a base (e.g., potassium carbonate).

    • The reaction mixture is heated to reflux for several hours.

    • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography or recrystallization to obtain 1-[(4-chlorophenyl)phenylmethyl]piperazine.[9]

Stage 2: Synthesis of this compound

  • Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine:

    • To a solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine in a suitable solvent (e.g., acetonitrile), a base (e.g., potassium carbonate) and the appropriate N-methylhomopiperazine precursor are added.

    • The reaction mixture is heated to reflux until the starting material is consumed.

    • The solvent is evaporated, and the residue is partitioned between water and an organic solvent.

    • The organic layer is dried and concentrated, and the crude product is purified to yield this compound.

Chapter 3: Pharmacological Profile

Mechanism of Action

The primary pharmacological action of this compound is its competitive antagonism of the histamine H1 receptor.[2][3] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[4] By blocking the H1 receptor, this compound prevents histamine from exerting these effects, thereby alleviating allergic symptoms.[2][4]

As a first-generation antihistamine, this compound is lipophilic and can cross the blood-brain barrier, leading to central nervous system effects such as drowsiness.[3]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Binds to This compound This compound This compound->H1R Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response Leads to PKC_activation->Allergic_Response Leads to

Sources

Homochlorcyclizine Dihydrochloride: A Pharmacological Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Re-examining a First-Generation Antihistamine

Homochlorcyclizine dihydrochloride, a first-generation antihistamine of the diphenylmethylpiperazine class, has been a therapeutic agent for allergic conditions since its introduction in Japan in 1965.[1] While often grouped with other classical antihistamines, a deeper analysis of its pharmacological profile reveals a multifaceted compound with activities extending beyond simple histamine H1 receptor antagonism. This guide provides a comprehensive technical overview of this compound, synthesizing established knowledge with modern pharmacological insights to inform contemporary research and drug development efforts. We will explore its core mechanism of action, pharmacokinetic nuances, and the experimental methodologies required for its characterization.

Core Mechanism of Action: Beyond H1 Blockade

The primary therapeutic efficacy of this compound stems from its activity as a competitive antagonist at the histamine H1 receptor.[2][3] In allergic and inflammatory responses, histamine released from mast cells and basophils binds to H1 receptors on various cell types, initiating a cascade that results in symptoms like vasodilation, increased vascular permeability, and itching.[2][3] this compound competitively binds to these receptors, preventing histamine from exerting its effects and thereby alleviating allergic symptoms.[2][3]

However, its action is more complex than simple receptor blockade. The H1 receptor is coupled to the Gq/11 G-protein, which activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the activation of pro-inflammatory transcription factors like NF-κB.[4] By antagonizing the H1 receptor, this compound effectively dampens this entire signaling cascade.[4]

Furthermore, as a first-generation antihistamine, this compound possesses significant secondary pharmacological properties, including anticholinergic, antiserotonergic, and antidopaminergic activities, which contribute to both its therapeutic profile and its side effects.[1][5]

G Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds & Activates PLC Phospholipase C (PLC) H1R->PLC Activates Symptoms Allergic Symptoms: Vasodilation, Edema, Itching H1R->Symptoms HCC This compound HCC->H1R Antagonizes PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Cytokines Pro-inflammatory Cytokines & Adhesion Molecules NFkB->Cytokines

Fig. 1: this compound's H1 Receptor Antagonism Pathway.

Pharmacokinetic Profile: A Tale of Two Enantiomers

The disposition of this compound in the body is governed by its physicochemical properties, notably its lipophilicity, which allows it to cross the blood-brain barrier and cause sedation.[3] Its pharmacokinetic profile has been studied in both preclinical models and humans, revealing enantioselective metabolism as a key feature.[6][7]

Parameter Value / Characteristic Significance for Researchers
Administration Oral (tablets, syrup).[2]Standard route for efficacy and toxicology studies.
Absorption Rapid, with a duration of action of 4-6 hours.[2]Dosing schedules in preclinical models should reflect this duration to maintain therapeutic concentrations.
Distribution Lipophilic, crosses the blood-brain barrier.[3] High concentration in lung tissue observed in rats.[6]Explains CNS side effects (sedation).[3] Lung accumulation may be relevant for respiratory allergy models.
Metabolism Primarily hepatic via Cytochrome P450 enzymes.[3] Known inhibitor of CYP2D6.[8]High potential for drug-drug interactions with other CYP2D6 substrates.[8]
Enantioselectivity After oral administration, the (+)-isomer shows higher tissue concentrations due to preferential first-pass metabolism of the (-)-isomer in the liver.[6]Highlights the importance of chiral separation and analysis. The racemic mixture's effects may differ from individual enantiomers.
Elimination Primarily renal excretion of metabolites.[3] Elimination half-life in humans is approximately 11 hours.[7]Provides a basis for determining washout periods in crossover study designs.

Causality in Experimental Design: The enantioselective metabolism of this compound is a critical consideration.[6] A study investigating its CNS effects, for instance, must acknowledge that after oral dosing, the (+)-isomer is more prevalent systemically. Therefore, attributing observed effects to the racemic mixture without chiral analysis could be misleading. Future development could benefit from isolating the enantiomer with the most favorable therapeutic index.

Pharmacodynamics and Clinical Considerations

The clinical utility of this compound is centered on the treatment of various allergic conditions, including rhinitis and urticaria.[2] Its sedative properties can be beneficial for patients whose allergies disrupt sleep but can be a significant drawback for daytime use.[2]

Effect Type Description Associated Receptor(s)
Primary Therapeutic Alleviation of allergic rhinitis, urticaria, and other allergic dermatological conditions.[2]Histamine H1
CNS Side Effects Drowsiness, dizziness, lassitude, psychomotor impairment.[5]Histamine H1 (Central), Muscarinic
Anticholinergic Side Effects Dry mouth, blurred vision, urinary retention, constipation.[3][5]Muscarinic Acetylcholine
Drug Interactions Potentiates sedation with other CNS depressants (e.g., alcohol, benzodiazepines).[2] Additive effects with other antimuscarinic drugs.[5] Increases plasma levels of CYP2D6 substrates (e.g., haloperidol).[8]N/A

Key Experimental Protocols

To rigorously characterize this compound or novel analogs, standardized and validated assays are essential. The following protocols provide a framework for assessing its primary pharmacological activity.

Protocol 4.1: Radioligand Binding Assay for Histamine H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Receptor Source: Prepare membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing the human H1-histamine receptor.[4]

  • Radioligand: Utilize [³H]-Pyrilamine, a well-characterized H1-selective radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine 50 µL of membrane homogenate (10-20 µg protein), 50 µL of [³H]-Pyrilamine (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of varying concentrations of this compound dihydrochloride (e.g., 10⁻¹¹ to 10⁻⁵ M). b. For determining non-specific binding, use a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine). c. For total binding, add 50 µL of assay buffer instead of the competitor compound.

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation. The choice of temperature and time should be optimized to ensure equilibrium is reached.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fig. 2: Workflow for H1 Receptor Radioligand Binding Assay.

Future Directions and Concluding Remarks

This compound dihydrochloride remains a valuable tool for studying the pharmacology of first-generation antihistamines. Its profile as a potent H1 antagonist with additional receptor activities makes it a complex but interesting pharmacological agent.

Key areas for future investigation include:

  • Enantiomer-Specific Activity: A full characterization of the individual (+) and (-) enantiomers is warranted to determine if their efficacy, CNS penetration, and off-target activities differ. This could lead to the development of a therapeutically superior single-enantiomer product.

  • Drug Repurposing: While studies have explored its potential anti-HCV activity, which was found to be independent of its H1-receptor action, further screening against other biological targets could uncover novel applications.[9]

  • Metabolic Profiling: A detailed map of its cytochrome P450-mediated metabolism would be invaluable for predicting and managing drug-drug interactions with greater precision.

References

  • This compound dihydrochloride: Uses, Dosage, S... | MIMS Malaysia. (n.d.). MIMS. [Link]

  • Kimura, E. T., Young, P. R., & Richards, R. K. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (this compound; SA-97), a serotonin antagonist. Journal of Allergy, 31, 237–247. [Link]

  • What is this compound Hydrochloride used for? (2024, June 15). Patsnap Synapse. [Link]

  • What is the mechanism of this compound Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Mori, Y., Sakai, Y., Nakagawa, N., Toyoshi, T., & Shibakawa, S. (1993). Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats. Journal of Pharmacy and Pharmacology, 45(10), 888–892. [Link]

  • This compound H1-Antihistamine Action. (2017, September 24). SMPDB. [Link]

  • This compound. (2025, December 24). In Wikipedia. [Link]

  • Homochlorocyclizine hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Mori, Y., Adachi, Y., & Shibakawa, S. (1994). Enantioselective Pharmacokinetics of this compound. II: Disposition and Metabolism of (+)-, (-)- And Racemic this compound After Oral Administration to Man. Journal of Pharmacobio-Dynamics, 17(5), 395–402. [Link]

  • What is Chlorcyclizine Hydrochloride used for? (2024, June 14). Patsnap Synapse. [Link]

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine, 7(282), 282ra49. [Link]

  • Suzuki, A., Yasui-Furukori, N., Mihara, K., Kondo, T., Furukori, H., Inoue, Y., Kaneko, S., & Otani, K. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic Drug Monitoring, 25(2), 192–196. [Link]

Sources

Biological activity of Homochlorcyclizine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Homochlorcyclizine Enantiomers

Foreword: Chirality in Pharmacology

In the realm of drug development, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities. This phenomenon, known as enantioselectivity, arises from the chiral nature of biological targets like receptors and enzymes. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to adverse effects. Understanding these differences is not merely an academic exercise; it is a critical component of rational drug design and optimization. This guide provides a deep dive into the stereoselective pharmacology of this compound, a first-generation antihistamine, illustrating the critical importance of chiral evaluation in drug science.

Introduction to this compound

This compound (HCZ) is a piperazine derivative classified as a first-generation H1 antihistamine.[1][2] It has been used clinically to alleviate symptoms of allergic conditions such as rhinitis and urticaria.[2] Its mechanism of action primarily involves competitive antagonism at the histamine H1 receptor, preventing histamine from initiating the pro-inflammatory cascade that leads to allergic symptoms.[1][2] Like many first-generation antihistamines, HCZ is lipophilic, allowing it to cross the blood-brain barrier, which contributes to its sedative side effects.[1][2] Furthermore, it exhibits antimuscarinic (anticholinergic) properties, leading to side effects like dry mouth and blurred vision.[1][3]

Structurally, this compound possesses a single chiral center, meaning it exists as a pair of enantiomers, typically denoted as (+)- and (-)-HCZ, or d- and l-HCZ. Commercially, it is often supplied as a racemic mixture (a 1:1 ratio of both enantiomers). However, pioneering research has demonstrated that these enantiomers are not biologically equivalent. They differ significantly in their pharmacodynamic potency and their pharmacokinetic profiles, making HCZ a compelling case study in stereoselective drug action.

Enantioselective Resolution: Isolating the Isomers

To study the distinct biological activities of the HCZ enantiomers, their separation from the racemic mixture is the foundational first step. Without achieving high optical purity, any subsequent biological data would be confounded. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.

Rationale for Chiral HPLC

Standard reversed-phase HPLC separates compounds based on properties like polarity, which are identical for enantiomers.[4] Chiral chromatography introduces a selective interaction by using a stationary phase that is itself chiral. This creates a transient diastereomeric complex between the analyte enantiomers and the CSP, resulting in different retention times and enabling their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution.

Experimental Protocol: Semi-Preparative Chiral HPLC Separation

The following protocol is based on a validated method for the semi-preparative resolution of racemic this compound.[5]

Objective: To separate and isolate d- and l-Homochlorcyclizine from a racemic mixture with high optical purity.

Materials & Equipment:

  • Racemic this compound HCl

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase Column: Chiralcel OD

  • Mobile Phase Solvents: n-hexane (HPLC grade), Isopropylamine

  • Rotary evaporator

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the eluent by mixing n-hexane with 0.2 M isopropylamine. The amine modifier is crucial as it interacts with the acidic sites on the silica-based CSP, improving peak shape and resolution for basic compounds like HCZ.

  • Sample Preparation: Dissolve a known quantity of racemic this compound in the mobile phase to create a concentrated solution suitable for semi-preparative injection (e.g., 5.0 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralcel OD

    • Mobile Phase: n-hexane containing 0.2 M isopropylamine

    • Flow Rate: As per column specifications for semi-preparative scale

    • Detection: UV at 240 nm

    • Injection Volume: Scaled for semi-preparative work (e.g., 1 mL of 5.0 mg/mL solution)

  • Separation and Fraction Collection: Inject the sample onto the column. Monitor the chromatogram for the separation of the two enantiomeric peaks. Collect the eluent corresponding to each individual peak into separate, labeled flasks.

  • Solvent Removal and Recovery: Remove the mobile phase from the collected fractions using a rotary evaporator under reduced pressure to yield the isolated enantiomers.

  • Purity Assessment: Re-inject a small, diluted sample of each isolated enantiomer onto the same chiral column under analytical conditions to confirm its optical purity. A successful separation should yield an optical purity of >99.9% for each enantiomer.[5]

G cluster_prep Preparation cluster_process Process cluster_post Post-Processing & QC racemic Racemic HCZ Solution inject Inject Sample onto Column racemic->inject hplc_system HPLC System with Chiralcel OD Column hplc_system->inject mobile_phase Mobile Phase (n-hexane + 0.2M Isopropylamine) mobile_phase->inject separate Chromatographic Separation inject->separate collect Collect Eluted Fractions (Peak 1 and Peak 2) separate->collect evaporate Solvent Evaporation collect->evaporate isomers Isolated l-HCZ Isolated d-HCZ evaporate->isomers purity Optical Purity Analysis (>99.9%) isomers->purity

Caption: Workflow for the enantioselective separation of this compound.

Comparative Pharmacodynamics: Stereoselectivity at the Target

With the pure enantiomers in hand, their interaction with biological targets can be precisely quantified. The data reveals a clear stereoselectivity in the primary antihistaminic action of this compound.

Primary Target: Histamine H1 Receptor Activity

The antihistaminic effect of HCZ is mediated by its antagonism of the H1 receptor, a G-protein coupled receptor (GPCR). Upon binding histamine, the H1 receptor activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to downstream effects like smooth muscle contraction and increased vascular permeability.

A functional assay using guinea pig ileum, a classic model for H1 receptor activity, demonstrated that l-Homochlorcyclizine is significantly more potent as an antihistamine than both d-Homochlorcyclizine and the racemic mixture .[5] This indicates that the l-enantiomer (the eutomer) has a higher affinity for the H1 receptor and is primarily responsible for the therapeutic effect of the racemic drug.

G cluster_downstream Downstream Signaling Cascade Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates l_HCZ l-HCZ (Eutomer) l_HCZ->H1R High Affinity Blockade d_HCZ d-HCZ (Distomer) d_HCZ->H1R Low Affinity Blockade Gq11 Gq/11 Activation H1R->Gq11 Activates PLC PLC Activation Gq11->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Response Allergic Response (e.g., Smooth Muscle Contraction) Ca_Release->Response

Caption: Differential antagonism of the Histamine H1 receptor by HCZ enantiomers.

Secondary and Off-Target Activities
  • Antimuscarinic Effects: Racemic HCZ is known to possess antimuscarinic activity, which involves blocking acetylcholine at muscarinic receptors.[1][3] While specific binding studies on HCZ enantiomers at different muscarinic receptor subtypes (M1-M5) are not available in the literature, it is a well-established principle that muscarinic antagonists exhibit stereoselectivity.[6][7] For many chiral antagonists, the R-enantiomer is more potent.[6] It is highly probable that one HCZ enantiomer is more responsible for the anticholinergic side effects than the other, representing a key area for future research.

  • Cardiac Ion Channel Interactions: A critical safety concern for many drugs, including some antihistamines, is the potential to block cardiac ion channels, which can lead to life-threatening arrhythmias. Key channels of concern include the hERG (Kv11.1) potassium channel, responsible for cardiac repolarization, and other potassium channels like Kv1.5, which is involved in atrial repolarization.[8][9][10] While direct data on HCZ enantiomers is lacking, studies on other chiral drugs like hydroxychloroquine show that enantiomers can have distinct effects on cardiac ion channels.[11] A comprehensive electrophysiological screening of both l-HCZ and d-HCZ against a panel of cardiac ion channels is essential to fully characterize their safety profiles.

Enantioselective Pharmacokinetics: A Different Fate in the Body

Pharmacokinetics—the study of how the body Absorbs, Distributes, Metabolizes, and Excretes a drug (ADME)—reveals further dramatic differences between the HCZ enantiomers. These differences are primarily driven by stereoselective metabolism.

Absorption and Distribution
  • Absorption: Studies in rats suggest that the initial absorption of racemic HCZ from the small intestine is not enantioselective.[12]

  • Distribution: Following oral administration in rats, HCZ distributes rapidly to many tissues, with the highest concentration found in the lung.[12] Notably, after oral dosing, the tissue concentrations of the (+)-isomer were consistently higher than those of the (-)-isomer .[12] This is not due to differential absorption or distribution but is a direct consequence of the metabolic processes discussed next.

Metabolism and Excretion: The Key Point of Divergence

The body's metabolic machinery, particularly enzymes in the liver, can preferentially process one enantiomer over the other. This is precisely the case for this compound.

  • In Rats: The lower tissue concentrations of the (-)-isomer after oral dosing are attributed to a preferential first-pass metabolism of the (-)-isomer in the liver .[12] This means the (-)-enantiomer is more rapidly metabolized and cleared before it can reach systemic circulation, leading to a lower Area Under the Curve (AUC).[12]

  • In Humans: A similar, and even more pronounced, enantioselectivity is observed in humans. A primary metabolic pathway for HCZ is the formation of a quaternary ammonium-linked glucuronide.[13][14] This process is highly stereoselective. Following a single oral dose of racemic HCZ, the urinary excretion of (-)-HCZ-glucuronide was approximately four times higher than that of the (+)-isomer's glucuronide.[13] This demonstrates that the (-)-enantiomer is much more readily conjugated and eliminated.

G cluster_l (-)-HCZ Pathway cluster_d (+)-HCZ Pathway OralDose Oral Dose (Racemic HCZ) GI_Tract GI Tract (Non-selective Absorption) OralDose->GI_Tract PortalVein Portal Vein GI_Tract->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver l_HCZ (-)-HCZ d_HCZ (+)-HCZ Systemic Systemic Circulation Liver->Systemic l_Metabolism Extensive Glucuronidation d_Metabolism Limited Glucuronidation Systemic->l_HCZ Distribution to Tissues ((+)-HCZ > (-)-HCZ) Systemic->d_HCZ Distribution to Tissues ((+)-HCZ > (-)-HCZ) l_HCZ->l_Metabolism Rapid l_Excretion High Urinary Excretion (as Glucuronide) l_Metabolism->l_Excretion d_HCZ->d_Metabolism Slow d_Excretion Low Urinary Excretion d_Metabolism->d_Excretion

Caption: Enantioselective metabolism and excretion pathways of this compound.

Summary of Pharmacokinetic Parameters

The stereoselective metabolism leads to significant differences in key pharmacokinetic parameters, which are crucial for determining the dosing regimen and overall drug exposure.

Parameter(+)-Enantiomer (d-HCZ)(-)-Enantiomer (l-HCZ)SpeciesKey FindingReference
Tissue Concentration HigherLowerRatReflects preferential first-pass metabolism of the (-)-isomer.[12]
AUC (Area Under Curve) Significantly HigherLowerRatGreater systemic exposure of the (+)-isomer after oral administration.[12]
Plasma Protein Binding LowerHigherHumanSignificant difference noted between enantiomers.[14]
Urinary Excretion (as Glucuronide) ~4x Lower~4x HigherHumanIndicates rapid and extensive metabolic clearance of the (-)-isomer via this pathway.[13]

Synthesis and Clinical Implications

The collective evidence paints a clear picture: the enantiomers of this compound are distinct chemical entities with unique biological profiles.

  • Pharmacodynamic Summary: The l-enantiomer is the eutomer , possessing significantly higher antihistaminic potency than the d-enantiomer.[5]

  • Pharmacokinetic Summary: The enantiomers undergo stereoselective metabolism , with the l-enantiomer being cleared much more rapidly in humans via glucuronidation.[13][14] This results in greater systemic exposure (higher AUC) of the less active d-enantiomer after oral administration of the racemate.

This dichotomy has profound clinical implications. The administration of racemic HCZ results in high systemic levels of a less active (or inactive) distomer (d-HCZ) while the highly active eutomer (l-HCZ) is cleared more quickly. The distomer may contribute to off-target effects without providing therapeutic benefit.

This scenario is a classic rationale for a "chiral switch"—the development of the pure, active eutomer (in this case, l-Homochlorcyclizine) as a standalone drug. The potential benefits of such a strategy include:

  • Improved Therapeutic Index: By administering only the active compound, a lower dose may be required to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.

  • Simplified Pharmacokinetics: The elimination of the distomer leads to a more predictable dose-response relationship.

  • Reduced Metabolic Load: The body is not burdened with metabolizing an unnecessary compound.

Future Research Directives

While significant progress has been made, further research is required to fully elucidate the profiles of the HCZ enantiomers.

  • Quantitative Receptor Binding: Perform radioligand binding assays to determine the precise affinity constants (Ki) of l-HCZ and d-HCZ for the histamine H1 receptor and for the five muscarinic receptor subtypes (M1-M5). This will quantify their potency and selectivity.

  • Comprehensive Cardiac Safety Profiling: Conduct in vitro patch-clamp studies to assess the activity of both enantiomers against a panel of key cardiac ion channels (e.g., hERG, Kv1.5, Nav1.5, Cav1.2) as recommended by the CiPA initiative.

  • Metabolic Pathway Identification: Identify the specific UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) isozymes responsible for the stereoselective metabolism of HCZ to better predict potential drug-drug interactions.

  • In Vivo Efficacy and Safety Studies: Compare the efficacy and side-effect profiles (e.g., sedation, anticholinergic effects) of pure l-HCZ versus racemic HCZ in relevant animal models.

By pursuing these investigations, the scientific community can build upon the foundational knowledge presented here to fully optimize the therapeutic potential of this compound.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?
  • Patsnap Synapse. (2024, June 15). What is this compound Hydrochloride used for?
  • Nishikata, M., Nakai, A., Fushida, H., Miyake, K., Arita, T., Kitagawa, S., Kunitomo, M., Iseki, K., & Miyazaki, K. (1992). Method for optical resolution of racemic this compound and comparison of optical isomers in antihistamine activity and pharmacokinetics. Chemical & Pharmaceutical Bulletin, 40(5), 1341–1342. [Link]

  • MIMS Malaysia. (n.d.). This compound dihydrochloride: Uses, Dosage, Side Effects. Retrieved from MIMS. [Link]

  • Small Molecule Pathway Database (SMPDB). (2017, September 24). This compound H1-Antihistamine Action. Retrieved from SMPDB. [Link]

  • Kimura, E. T., Young, P. R., & Richards, R. K. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (this compound; SA-97), a serotonin antagonist. The Journal of Allergy, 31, 237–247. [Link]

  • Miyazaki, K., Iseki, K., Kunitomo, M., Kitagawa, S., Arita, T., & Nakai, A. (1990). Enantioselective pharmacokinetics of this compound. III. Simultaneous determination of (+)- and (-)- this compound in human urine by high-performance liquid chromatography. Journal of Chromatography, 527(1), 163–169. [Link]

  • He, S., Lin, B., Chu, V., & Chan, T. S. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine, 7(282), 282ra49. [Link]

  • Miyazaki, K., Iseki, K., Kunitomo, M., Kitagawa, S., & Arita, T. (1988). Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats. Journal of Pharmaceutical Sciences, 77(11), 955–959. [Link]

  • Miyazaki, K., Iseki, K., Kunitomo, M., Kitagawa, S., & Arita, T. (1990). Enantioselective Pharmacokinetics of this compound. II: Disposition and Metabolism of (+)-, (-)- And Racemic this compound After Oral Administration to Man. Journal of Pharmacobio-Dynamics, 13(10), 613-617. [Link]

  • Madan, B. R., Sharma, V. N., & Vyas, D. S. (1974). SOME CARDIOVASCULAR ACTIONS OF CYCLIZINE, CHLORCYCLIZINE AND HOMCHLORCYCLIZINE. Indian Journal of Physiology and Pharmacology, 18(3), 199-201. [Link]

  • Vandael, E., Vandenberk, B., Vanden Dries, V., Deferm, N., Corveleyn, L., Holemans, P., ... & Gallacher, D. J. (2021). In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine. Frontiers in Pharmacology, 12, 762395. [Link]

  • KEGG DRUG. (n.d.). This compound. Retrieved from Kyoto Encyclopedia of Genes and Genomes. [Link]

  • SlideShare. (n.d.). Stereochemistry and biological activity of drugs. [Link]

  • Dolan, J. W. (2016, November 1). HPLC Solutions #66: Enantiomer Separations. LCGC North America. [Link]

  • KEGG DRUG. (n.d.). This compound hydrochloride. Retrieved from Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Bai, Y. L., Li, Y., Wang, K., Sun, H. Y., Wang, X. L., & Wu, Y. L. (2022). Open channel block of Kv1.5 channels by HMQ1611. Frontiers in Pharmacology, 13, 965086. [Link]

  • Kokubun, S., Reuter, H., Porzig, H., & Prod'hom, B. (1988). Studies on Ca channels in intact cardiac cells: voltage-dependent effects and cooperative interactions of dihydropyridine enantiomers. Journal of General Physiology, 91(4), 549-573. [Link]

  • Bai, Y. L., Li, Y., Wang, K., Sun, H. Y., Wang, X. L., & Wu, Y. L. (2022). Open channel block of Kv1.5 channels by HMQ1611. Frontiers in Pharmacology, 13, 965086. [Link]

  • Delpón, E., Valenzuela, C., Pérez, O., Casis, O., & Tamargo, J. (1997). Block of human cardiac Kv1.5 channels by loratadine: voltage-, time- and use-dependent block at concentrations above therapeutic levels. Cardiovascular Research, 35(3), 443-453. [Link]

  • Wiedmann, F., Froese, A., Klocker, N., Decher, N., & Katus, H. A. (2012). Kv1.5 blockers preferentially inhibit TASK-1 channels: TASK-1 as a target against atrial fibrillation and obstructive sleep apnea?. Pflügers Archiv-European Journal of Physiology, 464(5), 489-497. [Link]

  • Mardon, K., Valette, H., Syrota, A., & Fuseau, C. (2001). Myocardial kinetics of the 11C-labeled enantiomers of the Ca2+ channel inhibitor S11568: an in vivo study. Journal of Nuclear Medicine, 42(5), 815-822. [Link]

  • ResearchGate. (2021). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. [Link]

  • OpenStax. (n.d.). Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition. [Link]

  • Gelain, A., Asquith, C. R., Lazzari, S., Botta, M., & Villa, S. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3184. [Link]

  • Crumb, W. J. (2016). Cardiac ion channels. Journal of Pharmacological and Toxicological Methods, 81, 11-19. [Link]

  • Grant, A. O. (2009). Cardiac ion channels in health and disease. Journal of Cardiovascular Electrophysiology, 20(2), 232-238. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • D'Oria, M., & MacMillan, D. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 51(10), 3974–3977. [Link]

  • Raaijmakers, J. A., Ter Laak, A. M., Van der Lussche, A. G., De Ruiter, G. C., & Zaagsma, J. (1995). Effects of enantiomers of M3 antagonists on muscarinic receptors in rabbit trachea. British Journal of Pharmacology, 116(7), 2940–2946. [Link]

  • Giraldo, E., De Ryck, M., & Waelbroeck, M. (1989). Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat. European Journal of Pharmacology, 162(2), 363-368. [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to Pharmacology. [Link]

  • Kruse, A. C., Ring, A. M., Manglik, A., Hu, J., Hu, K., Eitel, K., ... & Kobilka, B. K. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature, 504(7478), 101-106. [Link]

  • Trost, B. M., & Horne, D. B. (2006). Enantioselective Total Synthesis of (+)-Amabiline. NIH Public Access, 45(15), 3658–3660. [Link]

Sources

An In-depth Technical Guide to the Morphological and Biochemical Changes Induced by Homochlorcyclizine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Homochlorcyclizine (HCZ), a first-generation piperazine-derived antihistamine, is primarily characterized by its competitive antagonism of the histamine H1 receptor.[1][2] While effective for symptomatic relief of allergic conditions, its broader cellular impact extends far beyond this classical mechanism. This technical guide synthesizes evidence to provide an in-depth understanding of the significant morphological and biochemical alterations induced by HCZ. We will explore its role in inducing lysosomal phospholipidosis, a key morphological change characterized by the accumulation of phospholipids and the formation of lamellated bodies within lysosomes, particularly in the liver and lungs.[3] Biochemically, this manifests as an increase in specific phospholipid species and elevated lysosomal enzyme activity.[3] Furthermore, we will delve into the perturbation of critical cellular signaling pathways that are seemingly independent of H1 receptor activity. These include the potential inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and oncogenesis, and the consequential disruption of cholesterol homeostasis.[4][5] Finally, we will examine the evidence suggesting modulation of autophagy, a fundamental cellular degradation and recycling process, likely stemming from drug-induced lysosomal dysfunction. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of HCZ's multifaceted cellular effects, the experimental methodologies used to elucidate them, and the implications for both toxicology and therapeutic repurposing.

Introduction: Beyond H1 Receptor Antagonism

This compound is a diphenylmethylpiperazine derivative classified as a first-generation H1-antihistamine.[2] Its primary mechanism of action involves competitively binding to H1 receptors, preventing histamine from mediating inflammatory and allergic responses.[1][6] Like many first-generation agents, its lipophilic nature allows it to cross the blood-brain barrier, leading to sedative effects.[6] It also exhibits notable antimuscarinic (anticholinergic) properties, contributing to side effects such as dry mouth and blurred vision.

While its clinical application centers on allergy relief, preclinical evidence reveals a more complex pharmacological profile. Studies in animal models have demonstrated that HCZ can induce profound changes in cellular architecture and metabolic function, particularly within the liver.[3] These effects, including drug-induced lipidosis, suggest off-target interactions that are critical for a comprehensive understanding of the compound's safety profile and potential for repositioning in other therapeutic areas, such as virology and oncology.[7][8] This guide will deconstruct these non-canonical effects, moving from observable morphological changes to the underlying biochemical and signaling pathway disruptions.

Core Pathological Finding: Drug-Induced Phospholipidosis

The most striking and well-documented effect of this compound administration in preclinical models is the induction of phospholipidosis, a lysosomal storage disorder.[3] This condition arises from the accumulation of polar phospholipids within lysosomes, leading to distinct and observable cellular changes.

Morphological Alterations in Hepatic and Pulmonary Tissues

In Wistar rats treated with this compound, the most significant morphological changes occur in the liver.[3] Histochemical analysis reveals a characteristic "draught-board" pattern of selective phospholipid and glycolipid storage within specific zones of the liver lobule.[3] At the ultrastructural level, this corresponds to the presence of numerous membrane-bound, electron-dense lamellar bodies (myelin figures) within hepatocytes, which are pathognomonic for phospholipidosis.

In the lungs, the changes are characterized by the appearance of macrophages heavily overloaded with phospholipids, often referred to as "foam cells".[3]

Biochemical Profile of Lipid Accumulation

The morphological changes are underpinned by specific biochemical alterations. Analysis of liver tissue from HCZ-treated rats shows a significant increase in total phospholipids, particularly phosphatidylcholine and other acidic phospholipids.[3] This accumulation is a direct result of impaired lysosomal degradation. Many cationic amphiphilic drugs, including HCZ, can become trapped within the acidic environment of the lysosome, where they bind to phospholipids and inhibit the activity of phospholipases responsible for their catabolism.

Table 1: Summary of HCZ-Induced Morphological & Biochemical Changes
ParameterOrganObservationReference
Morphology Liver"Draught-board" pattern of lipid storage; lamellar inclusion bodies[3]
LungMacrophages overloaded with phospholipids ("foam cells")[3]
Biochemistry LiverIncreased total phospholipids[3]
LiverIncreased phosphatidylcholine and acid phospholipids[3]
LiverIncreased lysosomal enzymatic activities[3]
Experimental Protocol: Induction and Analysis of Hepatic Phospholipidosis

This protocol describes a validated workflow for assessing HCZ-induced phospholipidosis in a rodent model.

Objective: To induce and characterize the morphological and biochemical features of hepatic phospholipidosis following HCZ administration.

Methodology:

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Drug Administration: Administer this compound via oral gavage daily for 4 weeks. A dose-ranging study should be performed to determine the optimal concentration for inducing phospholipidosis without overt toxicity.

  • Tissue Collection: At the end of the treatment period, euthanize animals and perfuse the liver with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde for morphological analysis or flash-freeze tissue in liquid nitrogen for biochemical analysis.

  • Morphological Analysis:

    • Histochemistry: Embed fixed tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to observe general morphology and Oil Red O staining on frozen sections to visualize neutral lipids.

    • Transmission Electron Microscopy (TEM): Fix small liver pieces in glutaraldehyde, post-fix in osmium tetroxide, and embed in resin. Ultrathin sections are then examined for the presence of lamellar inclusion bodies.

  • Biochemical Analysis:

    • Lipid Extraction: Homogenize frozen liver tissue and perform a Folch extraction to isolate total lipids.

    • Phospholipid Quantification: Analyze the lipid extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) to quantify individual phospholipid species (e.g., phosphatidylcholine, phosphatidylinositol).

    • Enzyme Activity Assays: Isolate the lysosomal fraction from fresh liver homogenates via differential centrifugation. Measure the activity of key lysosomal enzymes (e.g., acid phosphatase, β-hexosaminidase) using commercially available colorimetric or fluorometric assay kits.

Perturbation of Critical Cellular Signaling Pathways

Beyond inducing lipid storage, HCZ and related compounds are implicated in the modulation of fundamental signaling cascades that govern cell fate, development, and metabolism.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and its aberrant activation is a driver in several cancers.[9][10] Teratogenic effects observed with related piperazine antihistamines strongly suggest a potential interaction with this pathway.[11] Chemical disruption of Hh signaling during embryogenesis is known to cause severe birth defects.[4]

Mechanism of Inhibition: In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched1 (PTCH1) alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a cascade leading to the activation of GLI family transcription factors. Many small molecule inhibitors of this pathway, including the teratogen cyclopamine, act by directly antagonizing SMO.[10] It is plausible that HCZ acts at the level of SMO or another component of this pathway.

Hedgehog_Pathway cluster_nucleus Nucleus Shh SHH Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Degradation GLI_A GLI (Active) SUFU_GLI->GLI_A Releases TargetGenes Target Genes (GLI1, PTCH1) GLI_A->TargetGenes Activates Transcription Nucleus Nucleus HCZ This compound (Hypothesized) HCZ->SMO Potential Inhibition

Caption: Hypothesized inhibition of the Hedgehog pathway by this compound.

Disruption of Cholesterol Biosynthesis

The Hh signaling pathway and cholesterol metabolism are deeply intertwined. The SHH protein itself requires cholesterol modification for its activity, and the SMO receptor's function is sensitive to cellular sterol levels.[4] Some SMO antagonists function by disrupting intracellular cholesterol trafficking. Therefore, inhibition of the Hh pathway by HCZ could be either a cause or a consequence of altered cholesterol biosynthesis.

The biosynthesis of cholesterol is a complex, multi-step process primarily occurring in the endoplasmic reticulum, with HMG-CoA reductase being the rate-limiting enzyme.[12]

Cholesterol_Workflow Start Cells Treated with HCZ Harvest Harvest Cells & Isolate Microsomes Start->Harvest HMGCR_Assay HMG-CoA Reductase Activity Assay Harvest->HMGCR_Assay Sterol_Analysis Sterol Profiling (GC-MS) Harvest->Sterol_Analysis Gene_Expression Gene Expression (qPCR for key enzymes) Harvest->Gene_Expression Result1 Enzyme activity change? HMGCR_Assay->Result1 Result2 Precursor accumulation? Sterol_Analysis->Result2 Result3 Transcriptional change? Gene_Expression->Result3

Caption: Experimental workflow for assessing HCZ's impact on cholesterol biosynthesis.

Modulation of Autophagic Flux

Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation.[13] Given that HCZ induces lysosomal phospholipidosis and increases lysosomal enzyme levels, an impact on autophagy is highly probable.[3] Cationic amphiphilic drugs can impair autophagy by raising lysosomal pH, which inhibits the acidic hydrolases required for cargo degradation and blocks the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes, a condition often misinterpreted as autophagy induction when it is, in fact, a blockage of the final degradation step (autophagic flux).

Assessing Autophagic Flux: A standard method to differentiate between autophagy induction and blockage is to measure the levels of LC3-II (the lipidated form of LC3, a marker of autophagosomes) in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[14] A greater accumulation of LC3-II in the presence of the drug compared to control indicates increased autophagosome formation (flux induction). However, if the drug itself causes a buildup of LC3-II that is not further increased by Bafilomycin A1, it indicates a blockage of flux.

Autophagy_Pathway Initiation Initiation (ULK1 Complex) Nucleation Nucleation (Phagophore formation) Initiation->Nucleation Elongation Elongation & Maturation (LC3 Lipidation -> LC3-II) Nucleation->Elongation Autophagosome Autophagosome Elongation->Autophagosome Fusion Fusion Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome Fusion->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation HCZ This compound HCZ->Lysosome Raises pH, Inhibits Enzymes HCZ->Fusion Blocks

Caption: Potential sites of autophagic flux inhibition by this compound.

Conclusion and Future Directions

The cellular impact of this compound is far more intricate than its role as a simple H1 receptor antagonist. The induction of hepatic and pulmonary phospholipidosis is a key toxicological finding, driven by the drug's likely accumulation in lysosomes and subsequent inhibition of lipid catabolism.[3] This central event—lysosomal dysfunction—provides a unifying mechanism that likely explains the observed or hypothesized downstream effects on critical signaling pathways.

The potential for this compound to inhibit Hedgehog signaling carries significant implications, suggesting a risk of teratogenicity while also opening avenues for investigation in Hh-dependent cancers.[4][8] The interconnectedness of Hh signaling with cholesterol metabolism points to another axis of disruption requiring further study.[5] Finally, the probable impairment of autophagic flux highlights a mechanism by which HCZ could disrupt cellular homeostasis and quality control.

For drug development professionals, these findings underscore the importance of comprehensive off-target profiling. For researchers, they reveal complex cellular interactions that warrant deeper investigation, potentially unlocking new therapeutic applications for this class of molecules while better defining their safety limitations. Future studies should focus on confirming the inhibition of the Hedgehog pathway, precisely mapping the alterations in the cholesterol biosynthesis pathway, and definitively characterizing the nature of autophagic modulation using rigorous flux assays.

References

  • Patsnap Synapse. (2024). What is this compound Hydrochloride used for?
  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • Lageron, A., & Saffroy, M. (1982). [Morphological, histochemical and biochemical changes induced by this compound in the rat]. Acta Histochemica, 71(1), 103-10. [Link]

  • MIMS Malaysia. (n.d.). This compound dihydrochloride: Uses, Dosage, S... Retrieved from MIMS Malaysia. [Link]

  • Small Molecule Pathway Database (SMPDB). (2017). This compound H1-Antihistamine Action. Retrieved from SMPDB. [Link]

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine, 7(282), 282ra49. [Link]

  • King, C. T., & Howell, J. (1966). Teratogenic effect of buclizine and hydroxyzine in the rat and chlorcyclizine in the mouse. American Journal of Obstetrics and Gynecology, 95(1), 109-11. [Link]

  • Hadden Research Lab. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Retrieved from Hadden Research Lab, University of Connecticut. [Link]

  • Lipinski, R. J., et al. (2010). Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening. Toxicological Sciences, 118(2), 564-574. [Link]

  • Wang, J., et al. (2012). Inhibition of hedgehog/Gli signaling by botanicals: a review of compounds with potential hedgehog pathway inhibitory activities. Molecules, 17(8), 9731-46. [Link]

  • Vucicevic, L., et al. (2018). Mechanisms and therapeutic significance of autophagy modulation by antipsychotic drugs. Cell Stress, 2(11), 282-291. [Link]

  • Porter, J. A., & Porter, T. D. (2013). Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle. Cell Cycle, 12(6), 871-872. [Link]

  • Lee, J. J., et al. (2021). Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma. Cancers, 13(24), 6245. [Link]

  • Fletcher, R. A., et al. (2018). Pharmacological modulators of autophagy activate a parallel noncanonical pathway driving unconventional LC3 lipidation. Autophagy, 14(7), 1141-1155. [Link]

  • Ghavami, S., et al. (2023). Autophagy in Its (Proper) Context: Molecular Basis, Biological Relevance, Pharmacological Modulation, and Lifestyle Medicine. International Journal of Molecular Sciences, 24(13), 10898. [Link]

  • Wu, N., et al. (2011). Regulation of hepatic cholesterol biosynthesis by berberine during hyperhomocysteinemia. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 300(3), R635-43. [Link]

Sources

Methodological & Application

Application Note: Characterizing Homochlorcyclizine Affinity for the Histamine H1 Receptor via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to characterizing the binding affinity of Homochlorcyclizine for the histamine H1 receptor (H1R). We detail the principles of competitive radioligand binding assays, provide a step-by-step protocol for determining the inhibition constant (Ki) of this compound, and discuss the interpretation of results. This application note is designed to equip researchers with the necessary framework to accurately quantify the interaction between this classic antihistamine and its molecular target.

Introduction: this compound and the Histamine H1 Receptor

This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine class, recognized for its antagonist effects at the histamine H1 receptor.[1][2] The H1 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating allergic and inflammatory responses.[3][4] When activated by histamine, the H1R initiates a signaling cascade that results in classic allergic symptoms.[1] this compound functions by competitively blocking histamine from binding to the H1R, thereby mitigating these effects.[1]

Precisely quantifying the binding affinity of compounds like this compound is a cornerstone of pharmacological research. It allows for the determination of potency and aids in understanding structure-activity relationships. The radioligand binding assay remains the gold standard for measuring the affinity of a ligand for its receptor due to its sensitivity and robustness.[5] This note will focus on a competitive binding assay, an essential technique for characterizing unlabeled ligands.[5][6]

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its receptor. The most commonly used radioligand for H1R assays is [³H]mepyramine (also known as [³H]pyrilamine), a well-characterized H1 receptor antagonist.[3][7][8]

The assay is based on the law of mass action. A fixed concentration of H1 receptors (typically from cell membrane preparations) and a fixed concentration of [³H]mepyramine are incubated with varying concentrations of unlabeled this compound. As the concentration of this compound increases, it competes with [³H]mepyramine for the same binding site on the H1R, leading to a decrease in the amount of bound radioactivity.

The concentration of this compound that displaces 50% of the specifically bound [³H]mepyramine is known as the IC50 (Inhibitory Concentration 50%). This experimentally derived value can then be converted to the inhibition constant (Ki), which represents the intrinsic binding affinity of the competitor for the receptor. This conversion is achieved using the Cheng-Prusoff equation.[9]

G Principle of Competitive Binding R H1 Receptor Bound_Radio Receptor-Radioligand Complex (Signal) R->Bound_Radio Bound_Comp Receptor-Competitor Complex (No Signal) R->Bound_Comp Radio Radioligand ([³H]Mepyramine) Radio->Bound_Radio Binds Comp Competitor (this compound) Comp->Bound_Comp Competes & Binds G H1R Competitive Binding Assay Workflow prep 1. Reagent Preparation (Membranes, Radioligand, Competitor) setup 2. Assay Plate Setup (TB, NSB, Competition Wells) prep->setup incubate 3. Incubation (e.g., 4h @ 25°C to reach equilibrium) setup->incubate filter 4. Rapid Filtration & Washing (Separates Bound from Free Ligand) incubate->filter count 5. Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: A flowchart of the major steps in the H1R competitive binding assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high.Optimize [³H]mepyramine concentration to be near its Kd.
Insufficient washing.Increase the number or volume of washes.
Filter type incorrect.Ensure filters are presoaked in 0.3% PEI to reduce non-specific sticking.
Low Specific Binding Signal Insufficient receptor density (low Bmax).Increase the amount of membrane protein per well.
Degraded radioligand or membranes.Use fresh aliquots; ensure proper storage at -80°C.
Poor Curve Fit / High Data Scatter Pipetting errors.Use calibrated pipettes; ensure proper mixing.
Assay not at equilibrium.Optimize incubation time and temperature.
Competitor solubility issues.Check solubility of this compound in assay buffer; use a carrier solvent like DMSO if necessary (keep final concentration <0.5%).

Conclusion

The competitive radioligand binding assay is a powerful and reliable method for determining the binding affinity of unlabeled compounds like this compound for the histamine H1 receptor. By following this detailed protocol and understanding the principles behind each step, researchers can generate high-quality, reproducible data. The resulting Ki value provides a quantitative measure of drug potency, which is essential for pharmacological characterization and drug development programs.

References

  • Title: Cheng-Prusoff Equation. Source: Canadian Society of Pharmacology and Therapeutics (CSPT). URL: [Link]

  • Title: On the use of cells or membranes for receptor binding: growth hormone secretagogues. Source: PubMed. URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: PubMed. URL: [Link]

  • Title: The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: ResearchGate. URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation. Source: YouTube (Chem Help ASAP). URL: [Link]

  • Title: Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Source: PubMed. URL: [Link]

  • Title: Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Radioligand binding methods for membrane preparations and intact cells. Source: PubMed. URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

  • Title: Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Source: ResearchGate. URL: [Link]

  • Title: Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Source: ACS Publications. URL: [Link]

  • Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]

  • Title: Does the [3H]mepyramine Binding Site Represent the Histamine H1 Receptor? Re-examination of the Histamine H1 Receptor With Quinine. Source: PubMed. URL: [Link]

  • Title: Correlation of histamine H1 receptor function and [3H]mepyramine binding in porcine tracheal tissue. Source: PubMed. URL: [Link]

  • Title: Radioligand binding methods for membrane preparations and intact cells. Source: ResearchGate. URL: [Link]

  • Title: Human Histamine Receptor H1 ELISA Kit. Source: Innovative Research. URL: [Link]

  • Title: [3H]mepyramine Binding to Histamine H1 Receptors in Bovine Retina. Source: PubMed. URL: [Link]

  • Title: Receptor Binding Assay - Part 1. Source: YouTube (DOST-PNRI). URL: [Link]

  • Title: Ligand-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Source: University of Regensburg. URL: [Link]

  • Title: Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: this compound H1-Antihistamine Action. Source: SMPDB. URL: [Link]

  • Title: Histamine Type I (H1) Receptor Radioligand Binding Studies on Normal T Cell Subsets, B Cells, and Monocytes. Source: PubMed. URL: [Link]

  • Title: Representative structures of H1-antihistamines and their Ki values. Source: ResearchGate. URL: [Link]

  • Title: Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Source: ResearchGate. URL: [Link]

  • Title: this compound. Source: Wikipedia. URL: [Link]

Sources

Using Homochlorcyclizine as a Pharmacological Tool in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Homochlorcyclizine as a pharmacological tool in neuroscience. This compound, a first-generation piperazine derivative antihistamine, possesses a complex pharmacological profile that extends beyond its primary histamine H1 receptor antagonism.[1][2] Its ability to penetrate the blood-brain barrier and interact with multiple neurotransmitter systems presents unique opportunities for investigating neural circuits and behaviors.[3] This guide details its mechanism of action, proposes key neuroscience research applications, and provides robust, self-validating experimental protocols for its use in both in vitro and in vivo settings.

Introduction: Beyond Antihistaminergic Effects

This compound is a first-generation H1 receptor antagonist that has been in clinical use for allergic conditions since 1965.[2][3] Unlike second-generation antihistamines, which are designed to be peripherally selective, this compound readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects.[1][4] These central effects, often considered side effects in a clinical context (e.g., sedation, dizziness), are precisely what make this compound a valuable tool for neuroscience research.[3] Its polypharmacology, encompassing high-affinity antagonism at muscarinic acetylcholine receptors and modulation of dopaminergic and noradrenergic systems, allows for the dissection of complex interactions between these key neurotransmitter pathways.[5][6]

This guide provides the foundational knowledge and practical methodologies to leverage this compound's unique properties for probing CNS function, from molecular interactions to complex animal behaviors.

Pharmacological Profile and Mechanism of Action

This compound's utility as a neuroscience tool is rooted in its multi-target engagement within the CNS. Its primary and secondary mechanisms are detailed below.

Primary Target: Histamine H1 Receptor Antagonism

This compound is a competitive antagonist at the histamine H1 receptor.[1] In the brain, histaminergic neurons originating from the tuberomammillary nucleus (TMN) of the hypothalamus project widely, regulating arousal, sleep-wake cycles, cognition, and appetite.[7] By blocking H1 receptors, this compound inhibits the downstream signaling cascade typically initiated by histamine.

H1 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins.[4] Histamine binding normally activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This compound prevents this entire sequence.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca2->Downstream PKC->Downstream

Figure 1. this compound blocks the H1 receptor signaling cascade.
Secondary Targets and Neurotransmitter System Modulation

Beyond H1 receptors, this compound displays significant affinity for other critical CNS receptors, making it a valuable tool for studying neurotransmitter interactions.

  • Anticholinergic Activity: this compound exhibits high affinity for muscarinic acetylcholine receptors.[5] This potent anticholinergic action is a key contributor to its sedative and cognitive-impairing effects and can be exploited to study the role of central cholinergic signaling in learning, memory, and arousal.[1][3]

  • Dopamine and Norepinephrine System Modulation: In vivo studies in mice have demonstrated that this compound significantly impacts monoamine systems. It has been shown to reduce dopamine turnover and, conversely, increase norepinephrine turnover.[6] The increase in noradrenergic activity may be due to antagonistic effects at α-adrenoceptors.[6] These properties allow for the investigation of histaminergic modulation of catecholamine pathways relevant to conditions like schizophrenia and ADHD.

Pharmacokinetic Profile in Rodents

Understanding the pharmacokinetics is crucial for designing effective in vivo experiments. Studies in rats have revealed key characteristics:

  • Distribution: Following intravenous administration, this compound is rapidly distributed throughout the body, with notable penetration into the brain.[8]

  • Stereoselectivity: The compound is chiral, and its enantiomers exhibit different properties. The l-isomer is a more potent antihistamine than the d-isomer.[9] Following oral administration, the (+)-isomer achieves higher concentrations in tissues, including the brain, due to the preferential first-pass metabolism of the (-)-isomer in the liver.[8] This is a critical consideration for dose calculations and interpretation of results.

  • Metabolism: this compound is metabolized by cytochrome P450 enzymes, notably CYP2D6.[10] This can lead to drug-drug interactions, a factor that can be either a confounding variable or an experimental tool in itself. For example, its co-administration with the antipsychotic haloperidol (a CYP2D6 substrate) significantly increases haloperidol's plasma concentrations.[10]

ParameterValue / DescriptionSpeciesSource(s)
Primary Target Histamine H1 ReceptorMultiple[1][3]
Secondary Target Muscarinic Acetylcholine ReceptorsBovine (Cerebral Cortex)[5]
Muscarinic Receptor Ki 5.0 - 38 nMBovine (Cerebral Cortex)[5]
Effect on Dopamine Turnover ReducedMouse (Brain)[6]
Effect on Norepinephrine Turnover IncreasedMouse (Brain)[6]
Effect on Serotonin Turnover Weak / NoneMouse (Brain)[6]
Key Metabolizing Enzyme CYP2D6Human[10]
Brain Penetration YesRat[8]
Table 1. Summary of the Pharmacological Properties of this compound.

Applications in Neuroscience Research

The multi-target profile of this compound makes it suitable for a range of neuroscience applications.

Research_Applications cluster_targets Molecular Targets cluster_applications Neuroscience Research Applications HCCZ This compound H1R H1 Receptor (Antagonist) HCCZ->H1R mAChR Muscarinic AChR (Antagonist) HCCZ->mAChR DA_Sys Dopamine System (↓ Turnover) HCCZ->DA_Sys NE_Sys Norepinephrine System (↑ Turnover) HCCZ->NE_Sys Sleep 1. Dissecting Sleep-Wake Circuitry (Arousal vs. Sedation) H1R->Sleep Interaction 3. Investigating Neurotransmitter Crosstalk (Histamine-ACh-DA Interactions) H1R->Interaction mAChR->Sleep Cognition 2. Probing Neurobiology of Cognition (Learning & Memory Impairment) mAChR->Cognition Model 4. Model for CNS Side Effects (Anticholinergic Burden) mAChR->Model DA_Sys->Interaction NE_Sys->Interaction

Figure 2. Research applications derived from this compound's targets.
  • 1. Dissecting Sleep-Wake Circuitry: The central histaminergic system is a primary driver of wakefulness. This compound's potent H1-blocking and anticholinergic activities make it an excellent tool to induce sedation and probe the neural circuits governing arousal and sleep onset. It can be used to study how simultaneous blockade of these two excitatory systems impacts sleep architecture (e.g., latency to NREM and REM sleep, duration of sleep stages).

  • 2. Probing the Neurobiology of Cognition: Cholinergic signaling is fundamental for learning and memory. By acting as a potent central antimuscarinic agent, this compound can be used to induce transient cognitive deficits in animal models. This allows researchers to study the efficacy of potential cognitive enhancers or to investigate the specific roles of different brain regions (e.g., hippocampus, prefrontal cortex) in memory formation and retrieval under conditions of cholinergic disruption.

  • 3. Investigating Neurotransmitter Crosstalk: The brain does not operate in silos. This compound provides a means to simultaneously perturb histaminergic, cholinergic, and catecholaminergic systems.[5][6] This is particularly useful for studying how the histaminergic system modulates dopamine release in the striatum or prefrontal cortex, which has implications for understanding the neurobiology of psychosis and attention.

  • 4. A Model for CNS Side Effects: Many therapeutic drugs for psychiatric and other disorders have unintended anticholinergic and antihistaminergic properties, leading to cognitive dulling and sedation. This compound can serve as a positive control or reference compound in preclinical drug development to assess the "anticholinergic burden" of new chemical entities and to develop compounds with improved CNS safety profiles.

Experimental Protocols

The following protocols are designed as templates. Researchers must adapt concentrations, volumes, and timelines based on their specific experimental setup, animal strain, and research question. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

In Vitro Application: Brain Slice Electrophysiology

Objective: To assess the effect of this compound on neuronal excitability and synaptic transmission in a specific brain region (e.g., the hippocampus or prefrontal cortex).

Rationale: This protocol allows for the direct measurement of how this compound modulates neuronal firing rates and postsynaptic currents. Its effects can be compared to more selective antagonists to dissect the relative contributions of H1 versus muscarinic receptor blockade.

Materials:

  • This compound Hydrochloride (soluble in water or DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

  • Glass capillaries for pulling electrodes

  • Rodent (mouse or rat)

Step-by-Step Methodology:

  • Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in water or DMSO). Create a series of working concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) by diluting the stock in aCSF on the day of the experiment.

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare acute coronal or sagittal slices (250-350 µm thick) of the region of interest using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber containing aCSF oxygenated with 95% O₂/5% CO₂ at 32-34°C for at least 30 minutes to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2 mL/min).

    • Using whole-cell patch-clamp configuration, obtain recordings from a target neuron (e.g., a pyramidal neuron in layer V of the prefrontal cortex).[11]

    • Record baseline activity for 5-10 minutes. This can include spontaneous firing rate (in current-clamp mode) or spontaneous excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs) (in voltage-clamp mode).

  • Drug Application:

    • Switch the perfusion to aCSF containing the desired concentration of this compound.

    • Record for 10-15 minutes to allow the drug effect to reach a steady state.

  • Washout: Switch the perfusion back to the control aCSF to observe the reversibility of the drug's effects.

  • Data Analysis: Analyze changes in firing frequency, resting membrane potential, input resistance, and the frequency and amplitude of synaptic currents before, during, and after drug application. Construct a dose-response curve for the observed effects.[12]

In Vivo Application: Intracerebroventricular (ICV) Injection and Behavioral Assessment

Objective: To assess the central effects of this compound on locomotor activity and anxiety-like behavior in mice.

Rationale: Direct administration into the ventricular system bypasses peripheral effects and ensures the compound acts directly on CNS targets.[13] The open field test is a standard assay for measuring changes in general activity and exploratory behavior, which are influenced by the neurotransmitter systems targeted by this compound.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Data Analysis Acclimate 1. Animal Acclimation (1 week) Habituate 2. Handling & Habituation (3 days) Acclimate->Habituate Anesthesia 3. Anesthesia (Isoflurane) Habituate->Anesthesia ICV_Inject 4. ICV Injection (this compound or Vehicle) Anesthesia->ICV_Inject Recovery 5. Recovery Period (15-30 min) ICV_Inject->Recovery Behavior 6. Open Field Test (10 min) Recovery->Behavior Tracking 7. Video Tracking Analysis (e.g., EthoVision, ANY-maze) Behavior->Tracking Stats 8. Statistical Analysis (t-test or ANOVA) Tracking->Stats

Sources

In Vitro Protocols for a Deeper Understanding of Homochlorcyclizine's Cellular Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Antihistaminic Action

Homochlorcyclizine is a first-generation piperazine derivative antihistamine, primarily recognized for its competitive antagonism of the histamine H1 receptor.[1][2] This action effectively mitigates allergic responses by blocking the effects of histamine, a key mediator in inflammatory processes.[1][2] Like many first-generation antihistamines, it can cross the blood-brain barrier, which is responsible for its sedative effects.[1] While its clinical applications have historically centered on allergy relief, emerging research into related compounds suggests a broader spectrum of activity that warrants further investigation. Notably, the parent compound, chlorcyclizine, has demonstrated potent antiviral activity against the Hepatitis C virus (HCV) by inhibiting an early stage of viral entry.[3][4] Furthermore, the intricate signaling pathways modulated by H1-antihistamines, such as the NF-κB pathway, and their potential interactions with cellular processes like autophagy and multidrug resistance transporters, present compelling avenues for drug repurposing and development.[1][5]

These application notes provide a comprehensive guide for researchers to explore the multifaceted effects of this compound in vitro. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, enabling rigorous investigation of its canonical antihistaminic properties and its potential roles in oncology and cellular homeostasis.

I. Characterizing H1 Receptor Antagonism

The primary mechanism of action for this compound is the blockade of the histamine H1 receptor. The following protocols are designed to quantify this activity.

A. Rationale

Activation of the H1 receptor, a Gq/11-coupled receptor, triggers a signaling cascade that results in an increase in intracellular calcium ([Ca2+]i).[1] Therefore, the antagonistic properties of this compound can be effectively quantified by measuring its ability to inhibit histamine-induced calcium mobilization. Additionally, direct measurement of histamine release from mast cells or basophils in the presence of this compound provides a physiologically relevant assessment of its antihistaminic activity.

B. Signaling Pathway: H1 Receptor Activation

H1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Inflammation) PKC->Cell_Response Ca_release Ca²⁺ Release Ca_release->Cell_Response Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release

Caption: H1 Receptor Signaling Cascade.

C. Protocol 1: Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to inhibit histamine-induced calcium release in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor (HEK293-H1R)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Histamine dihydrochloride

  • This compound dihydrochloride

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Culture: Culture HEK293-H1R cells in DMEM with 10% FBS at 37°C and 5% CO2.

  • Cell Plating: Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Compound Incubation: Add 100 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (HBSS).

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

  • Histamine Stimulation: Record a baseline fluorescence for 10-20 seconds. Then, using the automated injector, add a pre-determined EC80 concentration of histamine (e.g., 100 nM) to all wells except the negative control.

  • Data Acquisition: Continue to record the fluorescence intensity for 2-3 minutes.

Data Analysis: The increase in fluorescence upon histamine stimulation corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the histamine-only control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

D. Protocol 2: In Vitro Histamine Release Assay

This assay measures the ability of this compound to inhibit allergen-induced histamine release from basophils in whole blood.

Materials:

  • Heparinized whole blood from a sensitized individual

  • Allergen extract (e.g., dust mite, pollen)

  • Anti-IgE antibody (positive control)

  • Release buffer (e.g., PIPES buffer)

  • This compound dihydrochloride

  • Histamine ELISA kit

  • Microcentrifuge

Procedure:

  • Blood Collection: Collect whole blood into heparin-containing tubes.

  • Compound Incubation: In microcentrifuge tubes, pre-incubate 100 µL of whole blood with 50 µL of varying concentrations of this compound (e.g., 1 nM to 100 µM) or release buffer (vehicle control) for 15 minutes at 37°C.

  • Stimulation: Add 50 µL of the allergen extract or anti-IgE to the tubes. For spontaneous release control, add 50 µL of release buffer.

  • Incubation: Incubate the tubes for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the tubes on ice.

  • Sample Collection: Centrifuge the tubes at 700 x g for 10 minutes at 4°C.

  • Histamine Quantification: Carefully collect the supernatant and measure the histamine concentration using a commercial Histamine ELISA kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of histamine release for each condition relative to the total histamine content (determined by lysing a separate aliquot of cells). Calculate the percentage of inhibition of allergen-induced histamine release for each concentration of this compound. Determine the IC50 value.

ParameterCalcium Flux AssayHistamine Release Assay
Cell Type HEK293-H1RHuman basophils (whole blood)
Readout Intracellular Ca2+Extracellular histamine
Stimulus HistamineAllergen or anti-IgE
Key Result IC50 of H1R antagonismIC50 of histamine release inhibition

II. Investigating Potential Anticancer Activities

Several antihistamines have been explored for their potential anticancer effects. These protocols are designed to assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

A. Rationale

The potential for a compound to be repurposed for oncology hinges on its ability to selectively inhibit the growth of or kill cancer cells. Cytotoxicity assays, such as the MTT and LDH assays, provide robust and quantifiable measures of a compound's effect on cell viability and membrane integrity.

B. Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start: Select Cancer Cell Lines Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with Serial Dilutions of this compound Seed->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Measure Measure Absorbance/ Fluorescence MTT->Measure LDH->Measure Analyze Data Analysis: Calculate % Viability and IC50 Measure->Analyze End End: Determine Cytotoxic Potential Analyze->End

Caption: General workflow for in vitro cytotoxicity screening.

C. Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Appropriate complete culture medium

  • This compound dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

D. Protocol 4: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

Materials:

  • Cancer cell lines and culture medium

  • This compound dihydrochloride

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100. Determine the IC50 value.

III. Elucidating Effects on Autophagy

Autophagy is a cellular self-degradation process that plays a dual role in cancer, either promoting survival or cell death. Investigating the effect of this compound on this pathway can provide insights into its potential anticancer mechanisms.

A. Rationale

The conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. Monitoring the levels of LC3-II and the degradation of autophagy-specific substrates like p62/SQSTM1 can determine whether a compound induces or inhibits autophagic flux.

B. Protocol 5: Autophagy Flux Assay by Western Blot

This protocol measures changes in LC3-II and p62 levels to assess autophagic flux.

Materials:

  • Cancer cell lines (e.g., HeLa, U2OS)

  • This compound dihydrochloride

  • Chloroquine (autophagy inhibitor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62, anti-β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound for a specified time (e.g., 24 hours). For each concentration, have a parallel well that is also treated with chloroquine (50 µM) for the last 4 hours of incubation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3B, p62, and β-actin (as a loading control).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) system.

Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize them to the β-actin loading control. An increase in LC3-II levels in the presence of chloroquine compared to its absence indicates an induction of autophagic flux. A decrease in p62 levels is also indicative of increased autophagic flux. Conversely, an accumulation of p62 may suggest autophagy inhibition.

IV. Assessing Inhibition of ABCB1 Transporter

The ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1) is a key player in multidrug resistance in cancer. Inhibition of this transporter can enhance the efficacy of chemotherapeutic drugs.

A. Rationale

The ability of this compound to inhibit the efflux function of ABCB1 can be assessed by measuring the intracellular accumulation of a fluorescent ABCB1 substrate, such as Rhodamine 123.

B. Protocol 6: Rhodamine 123 Efflux Assay

This assay measures the inhibition of ABCB1-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Cell line overexpressing ABCB1 (e.g., MDCKII-MDR1) and the parental cell line (MDCKII)

  • This compound dihydrochloride

  • Rhodamine 123

  • Verapamil (positive control ABCB1 inhibitor)

  • HBSS

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed both MDCKII and MDCKII-MDR1 cells in 96-well plates and grow to confluency.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or Verapamil in HBSS for 30 minutes at 37°C.

  • Substrate Loading: Add Rhodamine 123 (e.g., 5 µM) to all wells and incubate for another 60 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

  • Efflux: Add 100 µL of pre-warmed HBSS to each well and incubate for 60 minutes at 37°C to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (bottom-read, Ex/Em: 485/525 nm) or by flow cytometry.

Data Analysis: Calculate the fluorescence accumulation in the ABCB1-overexpressing cells for each condition. An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of ABCB1-mediated efflux. Determine the IC50 value for ABCB1 inhibition.

V. Investigating Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and is often dysregulated in cancer. H1-antihistamines have been shown to modulate this pathway.[1][5]

A. Rationale

The transcriptional activity of NF-κB can be quantified using a luciferase reporter assay. The effect of this compound on the key steps of the pathway, such as the phosphorylation of p65 and the degradation of IκBα, can be assessed by Western blot.

B. Protocol 7: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • TNF-α (stimulator)

  • This compound dihydrochloride

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter and Renilla luciferase plasmids in a 24-well plate.

  • Compound Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each concentration of this compound and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for a comprehensive in vitro evaluation of this compound. By moving beyond its classical antihistaminic role, researchers can uncover novel cellular effects that may pave the way for its repurposing in other therapeutic areas, such as oncology and virology. The careful and systematic application of these methodologies will undoubtedly contribute to a more complete understanding of this intriguing molecule.

References

  • This compound H1-Antihistamine Action. (2017). SMPDB. [Link]

  • He, S., Lin, B., Chu, V., Hu, Z., Hu, X., Xiao, J., ... & Liang, T. J. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science translational medicine, 7(282), 282ra49-282ra49. [Link]

  • Chlorcyclizine H1-Antihistamine Action. (2017). SMPDB. [Link]

  • This compound hydrochloride. (n.d.). KEGG DRUG. [Link]

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine. [Link]

  • This compound. (n.d.). KEGG DRUG. [Link]

  • What is this compound Hydrochloride used for? (2024). Patsnap Synapse. [Link]

  • Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations. (2023). bioRxiv. [Link]

  • Effects of Polyphenols on P-Glycoprotein (ABCB1) Activity. (2021). MDPI. [Link]

  • Natural Cyclopeptide RA-XII, a New Autophagy Inhibitor, Suppresses Protective Autophagy for Enhancing Apoptosis through AMPK/mTOR/P70S6K Pathways in HepG2 Cells. (2017). MDPI. [Link]

  • Potential Antiviral Action of Alkaloids. (2022). MDPI. [Link]

  • Pharmacologic agents targeting autophagy. (2012). Journal of Clinical Investigation. [Link]

  • A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC. (2021). MDPI. [Link]

  • Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (2022). MDPI. [Link]

  • Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds. (2021). Frontiers in Oncology. [Link]

  • ABCB1. (n.d.). ClinPGx. [Link]

  • AN ANTICANCER DRUG COCKTAIL OF Three Kinase Inhibitors Improved Response to a DENDRITIC CELL–BASED CANCER VACCINE. (2021). Journal for ImmunoTherapy of Cancer. [Link]

  • ALK Positive. (n.d.). ALK Positive. [Link]

  • A Combined Treatment with Berberine and Andrographis Exhibits Enhanced Anti-Cancer Activity through Suppression of DNA Replication in Colorectal Cancer. (2022). MDPI. [Link]

  • Omission of anthracyclines from neoadjuvant chemotherapy for breast cancer: a population-based analysis. (2025). Breast Cancer Research and Treatment. [Link]

  • Cancer Chemoprevention Research Interest Group. (n.d.). Moffitt Cancer Center. [Link]

Sources

Efficacy Evaluation of Homochlorcyclizine in Preclinical In Vivo Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Re-evaluating a First-Generation Antihistamine

Homochlorcyclizine (HCZ) is a first-generation piperazine derivative antihistamine, historically utilized for its competitive antagonism of the histamine H1 receptor.[1] This mechanism effectively mitigates allergic responses such as rhinitis and urticaria by blocking histamine-mediated vasodilation and itching.[2] Like many first-generation antihistamines, HCZ can cross the blood-brain barrier, leading to potential central nervous system (CNS) effects, including sedation.[1]

Recent research, however, has illuminated a broader therapeutic potential for H1 antihistamines beyond allergy relief, including intriguing anti-cancer properties, particularly in aggressive malignancies like glioblastoma. This has spurred renewed interest in compounds like HCZ. These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy of this compound across its classical antihistaminic and emerging oncological applications.

Mechanism of Action: Dual Therapeutic Axes

The efficacy of this compound in different disease models stems from its interaction with distinct physiological pathways.

Antihistaminic and Anti-inflammatory Axis

In allergic reactions, mast cells and basophils release histamine, which binds to H1 receptors on various cells, triggering the allergic cascade. HCZ competitively binds to these H1 receptors, preventing histamine's effects.[1][2] This action forms the basis for its use in treating allergic conditions. Beyond simple receptor blockade, some H1 antihistamines have demonstrated broader anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and cell adhesion molecules.[3][4][5]

Antihistamine_Mechanism cluster_0 Allergic Response cluster_1 Therapeutic Intervention Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Activates Histamine Histamine Mast_Cell->Histamine Releases H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (e.g., Edema, Itching) H1_Receptor->Allergic_Symptoms Triggers HCZ This compound (HCZ) HCZ->H1_Receptor Blocks AHR_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day0->Day14 Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Treatment HCZ/Vehicle/Control Administered Daily Day24 Day 24: AHR Measurement (Methacholine) Treatment->Day24 BAL Bronchoalveolar Lavage (BAL) Day24->BAL Histology Lung Histology BAL->Histology

Sources

Application of Homochlorcyclizine in Hepatitis C Virus Research: A Technical Guide and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, with millions of individuals living with chronic infection that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] While the advent of Direct-Acting Antivirals (DAAs) has revolutionized treatment, the high cost of these therapies and the emergence of drug resistance necessitate the continued exploration of new, affordable, and effective therapeutic agents.[1][2]

Drug repurposing offers a promising strategy to accelerate the development of new antivirals. Through high-throughput screening of existing drug libraries, Chlorcyclizine (CCZ), an over-the-counter first-generation antihistamine, was identified as a potent inhibitor of HCV infection.[3][4] Homochlorcyclizine (HCZ), a closely related analog of CCZ, shares this promising anti-HCV activity.[3] These compounds act on a novel viral target, inhibiting the early stages of the HCV lifecycle, specifically viral entry into the host cell.[3][4]

This technical guide provides a comprehensive overview of the application of this compound in HCV research. It is designed to equip researchers with the foundational knowledge and detailed, field-proven protocols to investigate HCZ's mechanism of action, determine its antiviral efficacy, and explore its therapeutic potential. The methodologies described herein are based on established systems for studying HCV entry inhibitors and are presented with the underlying scientific rationale to empower robust and reproducible research.

Section 1: Mechanism of Action - A Potent Inhibitor of HCV Entry and Fusion

The HCV lifecycle begins with the virus entering a host hepatocyte, a complex process that presents multiple targets for therapeutic intervention.[5] This process is mediated by the viral envelope glycoproteins, E1 and E2, which form a heterodimer on the surface of the virion.[6][7] Entry involves attachment to host cell receptors, followed by clathrin-mediated endocytosis and, crucially, pH-dependent fusion of the viral envelope with an endosomal membrane to release the viral RNA genome into the cytoplasm.[7][8]

This compound and its parent compound, Chlorcyclizine, function by specifically disrupting this critical entry stage.[3][4]

Causality of Action: Research has demonstrated that CCZ does not inhibit HCV RNA replication, as it is inactive in HCV replicon systems that lack the viral structural proteins.[9] Instead, its activity is confined to the initial steps of infection. Mechanistic studies, including the generation of drug-resistant viral mutants, have pinpointed the specific molecular target. These studies revealed that CCZ directly binds to the HCV E1 envelope glycoprotein.[10] The binding site is located in a hydrophobic pocket adjacent to the putative fusion peptide of E1.[10][11] By occupying this pocket, HCZ is thought to interfere with the conformational changes in E1 that are necessary for the fusion of the viral and endosomal membranes, effectively trapping the virus within the endosome and preventing infection.[10][11]

This unique mechanism of action makes HCZ a valuable tool for studying the HCV fusion process and a promising candidate for combination therapies, as it targets a different aspect of the viral lifecycle than currently approved DAAs.[3]

cluster_0 HCV Entry Pathway cluster_1 Point of Inhibition HCV HCV Virion (E1/E2 Glycoproteins) Receptor Host Cell Receptors (e.g., CD81, SR-B1) HCV->Receptor 1. Attachment Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome Acidification Endosome Acidification (Low pH) Endosome->Acidification Fusion Membrane Fusion Acidification->Fusion 3. Conformational Change Release Viral RNA Release into Cytoplasm Fusion->Release 4. Genome Release HCZ This compound (HCZ) E1 HCV E1 Glycoprotein (Fusion Peptide) HCZ->E1 Directly Binds E1->Fusion Blocks Fusion

Figure 1. Mechanism of Action of this compound (HCZ) as an HCV Entry Inhibitor.

Section 2: In Vitro Efficacy and Cytotoxicity Assessment

To quantitatively assess the antiviral activity of HCZ, a series of robust and standardized in vitro assays are required. The primary systems for evaluating HCV entry inhibitors are the HCV pseudoparticle (HCVpp) and the infectious HCV cell culture (HCVcc) systems.

Experimental Rationale:

  • HCVpp System: This is a safe and effective BSL-2 system for specifically studying viral entry. Retroviral cores are packaged with HCV E1/E2 glycoproteins, creating particles that undergo a single round of entry into hepatoma cells.[12][13] Infection is typically measured via a reporter gene (e.g., luciferase), making it ideal for high-throughput screening and initial EC₅₀ determination.

  • HCVcc System: This system uses authentic, infectious HCV (e.g., JFH-1 strain) that can complete the entire viral lifecycle in cell culture.[14] It is considered the gold standard for confirming antiviral activity and is essential for more complex studies like resistance selection and cell-to-cell spread.

  • Cytotoxicity Assays: It is critical to determine if the reduction in viral signal is due to a specific antiviral effect or simply because the compound is killing the host cells. These assays are run in parallel to determine the 50% cytotoxic concentration (CC₅₀). A high Selectivity Index (SI = CC₅₀ / EC₅₀) indicates a promising therapeutic window.[1]

Protocol 2.1: Determination of EC₅₀ using HCV Pseudoparticle (HCVpp) Entry Assay

Principle: This assay measures the ability of HCZ to inhibit the entry of retroviral pseudoparticles bearing HCV E1/E2 envelope proteins into Huh7.5.1 hepatoma cells. Inhibition is quantified by the reduction in luciferase reporter gene expression.

Materials:

  • HEK293T cells and Huh7.5.1 cells

  • Plasmids: MLV Gag-Pol packaging, Luciferase reporter, and HCV E1/E2 expression vector[12]

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (HCZ)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear-bottom for luminescence)

Methodology:

  • Day 1: HCVpp Production:

    • Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on Day 2.

    • Co-transfect the cells with plasmids encoding MLV Gag-Pol, a luciferase reporter, and the HCV E1/E2 glycoproteins according to the manufacturer's protocol.[12] A no-envelope or VSV-G envelope plasmid should be used as a control.

  • Day 2: Target Cell Seeding:

    • Seed Huh7.5.1 cells into white, clear-bottom 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[1]

  • Day 3: Infection and Treatment:

    • Harvest the supernatant from the transfected HEK293T cells, clarify by centrifugation, and filter through a 0.45 µm filter. This is your HCVpp stock.

    • Prepare serial dilutions of HCZ in cell culture medium.

    • Remove the medium from the Huh7.5.1 cells.

    • Add 50 µL of the HCZ dilutions to the wells, followed by 50 µL of the HCVpp stock. Include "virus only" (no drug) and "cells only" (no virus) controls.

  • Day 6: Quantify Entry (Luciferase Assay):

    • After 72 hours of incubation, remove the medium from the plates.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

    • Calculate the percent inhibition for each HCZ concentration relative to the "virus only" control. Plot the results and determine the EC₅₀ value using non-linear regression analysis.

Protocol 2.2: Cytotoxicity Assessment (CC₅₀ Determination)

Principle: This assay measures the effect of HCZ on the metabolic activity of Huh7.5.1 cells to determine its cytotoxicity. An ATP-based assay like ATPlite is highly sensitive, as ATP levels correlate directly with cell viability.

Methodology:

  • Day 1: Cell Seeding:

    • Seed Huh7.5.1 cells in a white 96-well plate at 1 x 10⁴ cells/well and incubate overnight.

  • Day 2: Compound Treatment:

    • Prepare serial dilutions of HCZ at the same concentrations used in the antiviral assay.

    • Add the dilutions to the cells and incubate for 72 hours (to match the duration of the antiviral assay). Include "cells only" (no drug) controls.

  • Day 5: Quantify Viability:

    • Measure cell viability using an ATP-based kit (e.g., ATPlite) according to the manufacturer's instructions.[1]

    • Calculate the percent cytotoxicity for each concentration relative to the "cells only" control. Plot the results and determine the CC₅₀ value.

Data Presentation: Efficacy and Toxicity Profile

Quantitative data for HCZ and related compounds should be summarized for clear comparison.

CompoundHCV GenotypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
(S)-CCZ 2a~50>20>400[3]
Compound 3 (CCZ Analog) 2a2.319.88609[1]
Compound 3 (CCZ Analog) 1b~120019.8~16.5[1]

Note: Data for Chlorcyclizine (CCZ) and its analogs are presented as a reference for expected outcomes with this compound.

Section 3: Advanced Mechanistic Protocols

Once the antiviral efficacy of HCZ is established, further experiments are necessary to confirm its precise mechanism of action.

Protocol 3.1: Time-of-Addition Assay

Principle: This experiment defines the specific stage of the viral lifecycle inhibited by HCZ. The compound is added at different time points before, during, and after viral infection. An entry inhibitor will show the most potent activity when present during the virus inoculation and entry period.[3]

Figure 2. Workflow and expected results for a Time-of-Addition assay with an entry inhibitor.

Methodology:

  • Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate as described in Protocol 2.1.

  • Infection and Timed Compound Addition:

    • Pre-treatment: Add HCZ (at ~10x EC₅₀) to cells 2 hours before adding HCVpp. Wash cells to remove the compound just before infection.

    • Co-treatment: Add HCZ and HCVpp to the cells simultaneously. Remove both after a 2-4 hour incubation period and replace with fresh medium.

    • Post-treatment: Add HCVpp to the cells for 2-4 hours. Wash the cells to remove the virus, then add HCZ.

    • Continuous Treatment: Add HCZ and HCVpp and leave for the full 72-hour incubation (this is the standard EC₅₀ protocol and serves as a positive control for inhibition).

  • Quantification: After 72 hours total incubation from the time of infection, measure luciferase activity as described in Protocol 2.1.

  • Analysis: Compare the level of inhibition in each condition. Strong inhibition in the "Co-treatment" condition, but not in the "Post-treatment" condition, confirms an early-stage block.[3]

Protocol 3.2: Resistance Selection and Analysis

Principle: This protocol validates the drug's target by forcing the virus to evolve resistance. HCVcc is cultured for an extended period under the selective pressure of HCZ. Resistant viruses will have mutations in the gene that encodes the drug's target—in this case, the E1 glycoprotein.[2][10]

Methodology:

  • Establish Baseline: Infect a large culture of Huh7.5.1 cells with HCVcc.

  • Dose Escalation: Culture the infected cells in the presence of HCZ, starting at a concentration equal to the EC₅₀.

  • Serial Passage: Every 3-4 days, passage the cell supernatant (containing the virus) to fresh, uninfected Huh7.5.1 cells.

  • Increase Pressure: Once viral replication returns to normal levels (indicating potential resistance), double the concentration of HCZ for the next passage.[2]

  • Isolate Resistant Virus: Continue this process for several weeks/months until the virus can replicate efficiently at a concentration significantly higher than the initial EC₅₀.

  • Sequence Analysis:

    • Extract viral RNA from the supernatant of the resistant viral population.

    • Use RT-PCR to amplify the E1/E2 coding region of the HCV genome.

    • Sequence the PCR products and compare them to the wild-type virus sequence to identify mutations. Mutations consistently found in the resistant population but not the wild-type are considered resistance-associated substitutions. For CCZ, mutations were identified in the E1 protein.[10]

Section 4: Framework for In Vivo Evaluation

Translating in vitro findings to a whole-organism context is a critical step in drug development. For HCV, this is accomplished using specialized chimeric mouse models.

Conceptual Framework: The most relevant model is the Alb-uPA/SCID mouse, whose liver is engrafted with primary human hepatocytes, making it susceptible to HCV infection.[1][3]

Experimental Design Outline:

  • Model Preparation: Alb-uPA/SCID mice are engrafted with primary human hepatocytes. Successful engraftment is confirmed by measuring human albumin in the mouse serum.

  • HCV Infection: Mice are infected with patient-derived HCV of a specific genotype (e.g., 1b or 2a). Infection is monitored by measuring serum HCV RNA levels.[1]

  • Pharmacokinetic (PK) Studies: Before efficacy studies, the PK profile of HCZ is determined. A single dose is administered, and drug concentrations are measured over time in the plasma and, importantly, the liver. CCZ has shown favorable preferential liver distribution.[3]

  • Efficacy Study: Once viral loads are stable, mice are treated daily with HCZ (or vehicle control) for a period of 4-6 weeks.

  • Monitoring: Serum HCV RNA and human albumin levels are monitored weekly throughout the treatment and follow-up period. A significant decline in HCV RNA in the treated group compared to the control group indicates in vivo efficacy.[1][3]

Conclusion

This compound represents a valuable chemical probe and a potential therapeutic lead from the family of repurposed antihistamines. Its distinct mechanism of action—targeting the HCV E1 glycoprotein to block viral entry and fusion—sets it apart from existing DAAs that target viral enzymes. This guide provides the essential scientific context and detailed protocols for researchers to effectively utilize HCZ in their HCV research programs. The described assays for determining in vitro efficacy, elucidating the mechanism of action, and validating the drug target form a comprehensive workflow for characterizing this and other novel HCV entry inhibitors. Given its synergistic potential with other anti-HCV agents, HCZ and its derivatives warrant further investigation as part of future combination therapies aimed at achieving a global cure for Hepatitis C.[3][15]

References

  • Bio-protocol. (2013). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol. [Link]

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine. [Link]

  • Syed, G. H., et al. (2017). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Viruses. [Link]

  • Bailey, J. R., et al. (2019). Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp). Methods in Molecular Biology. [Link]

  • Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. Methods in Molecular Biology. [Link]

  • Springer Nature Experiments. (2019). Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp). Springer Nature. [Link]

  • Lohmann, V. (2009). HCV replicons: overview and basic protocols. PubMed. [Link]

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed. [Link]

  • Blanchard, E., et al. (2006). Hepatitis C Virus Entry Depends on Clathrin-Mediated Endocytosis. Journal of Virology. [Link]

  • Bailey, J. R., et al. (2019). Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp). PubMed. [Link]

  • Shimizu, Y., et al. (2020). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. Cell Chemical Biology. [Link]

  • Shimizu, Y., et al. (2020). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. National Institutes of Health. [Link]

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. ResearchGate. [Link]

  • Das, S., et al. (2022). Generation of fluorescent HCV pseudoparticles to study early viral entry events. Virology Journal. [Link]

  • Madan, V., et al. (2016). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. [Link]

  • JoVE. (2022). Hepatitis C Virus Replication Analysis | Protocol Preview. YouTube. [Link]

  • Feld, J. J., et al. (2019). A Randomized, Proof-of-Concept Clinical Trial on Repurposing Chlorcyclizine for the Treatment of Chronic Hepatitis C. Antiviral Research. [Link]

  • Sarrazin, C., & Zeuzem, S. (2010). Virologic Tools for HCV Drug Resistance Testing. Viruses. [Link]

  • Pokorná, L., et al. (2018). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy. [Link]

  • Steinmann, E., et al. (2010). A Novel Small Molecule Inhibitor of Hepatitis C Virus Entry. PLoS Pathogens. [Link]

  • Frontiers Media. (2019). Role of Hepatitis C Virus Envelope Glycoprotein E1 in Virus Entry and Assembly. Frontiers in Microbiology. [Link]

  • University of Washington. (n.d.). E1 - HCV Proteins. Hepatitis C Online. [Link]

Sources

Application Notes and Protocols for Investigating the Cardiovascular Actions of Homochlorcyclizine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cardiovascular Profile of a First-Generation Antihistamine

Homochlorcyclizine is a first-generation diphenylmethylpiperazine H1-antihistamine that has been in clinical use for allergies since 1965.[1] As with many first-generation antihistamines, its pharmacological profile extends beyond histamine H1 receptor antagonism, notably exhibiting anticholinergic, antidopaminergic, and antiserotonergic properties.[1] While its primary clinical application is in the management of allergic conditions, its broader receptor interactions warrant a thorough investigation of its effects on other physiological systems, particularly the cardiovascular system.

These application notes provide a comprehensive guide for researchers to investigate the cardiovascular actions of this compound in preclinical animal models. The protocols and insights are designed to elucidate the compound's effects on key hemodynamic parameters and to explore the underlying receptor-mediated mechanisms. Given the limited recent literature on the specific cardiovascular effects of this compound using modern methodologies, this guide integrates foundational data with contemporary experimental approaches to foster a renewed and more detailed understanding of its cardiovascular pharmacology.

Part 1: Core Pharmacological Actions and Mechanistic Insights

Primary Cardiovascular Effects: Hypotension and Bradycardia

The seminal in-vivo work on the cardiovascular effects of this compound was conducted in anesthetized dogs.[2] These studies revealed that intravenous administration of this compound at doses of 1, 3, and 5 mg/kg leads to a dose-dependent fall in mean arterial blood pressure and a decrease in heart rate.[2] This hypotensive and bradycardic response is a critical starting point for further investigation.

Mechanistic Hypothesis: A Multifaceted Receptor Interaction

The observed cardiovascular effects of this compound are likely not attributable to a single receptor interaction but rather a combination of its known pharmacological activities. As a first-generation antihistamine, this compound is known to have a high affinity for muscarinic acetylcholine receptors.[3]

  • Anticholinergic (Muscarinic Receptor Antagonism): The reduction in the vasodepressor effects of peripheral vagal stimulation and acetylcholine administration by this compound strongly suggests an anticholinergic mechanism.[2] Blockade of muscarinic receptors, particularly the M2 subtype in the heart, would be expected to increase heart rate. However, the observed bradycardia suggests a more complex interplay of effects. It is possible that central nervous system effects or actions on other receptor systems override the expected tachycardia from peripheral M2 blockade.

  • Histamine H1 Receptor Antagonism: While the primary role of H1 receptor antagonism is in mediating allergic responses, H1 receptors are also present in the cardiovascular system. Their stimulation can lead to vasodilation.[4] Therefore, blockade of H1 receptors by this compound could potentially contribute to alterations in vascular tone.

  • Adrenergic Receptor Interaction: The 1963 study by Madan and Pendse suggested that this compound does not have a significant effect on the blood pressure responses to adrenaline and noradrenaline.[2] This would indicate a lack of significant alpha- or beta-adrenergic receptor blockade. However, without modern receptor binding assays, subtle interactions cannot be ruled out.

Proposed Signaling Pathways

The following diagram illustrates the potential signaling pathways involved in the cardiovascular actions of this compound, based on its known receptor interactions.

Proposed Signaling Pathways of this compound's Cardiovascular Actions cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell cluster_endothelial Endothelial Cell ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Activates Gi Gi Protein M2R->Gi Activates HCZ_M2 This compound HCZ_M2->M2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ion_Channel Ion Channels (e.g., HCN) PKA->Ion_Channel ↓ Phosphorylation HR ↓ Heart Rate Ion_Channel->HR Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates HCZ_H1 This compound HCZ_H1->H1R Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction ACh_endo Acetylcholine M3R M3 Muscarinic Receptor ACh_endo->M3R Activates eNOS eNOS M3R->eNOS Activates HCZ_M3 This compound HCZ_M3->M3R Blocks NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Proposed receptor-mediated signaling pathways of this compound.

Part 2: Quantitative Data Summary

The following table summarizes the key quantitative findings from the foundational study by Madan and Pendse (1963). It is important to note that these data were obtained using methodologies of that era and should be interpreted as a basis for designing more precise modern experiments.

ParameterAnimal ModelDose (mg/kg, I/V)ObservationReference
Mean Arterial Blood Pressure Anesthetized Dogs1, 3, 5Dose-dependent decrease[2]
Heart Rate Anesthetized Dogs1, 3, 5Decrease[2]
Response to Peripheral Vagal Stimulation Anesthetized Dogs3Statistically significant reduction[2]
Response to Acetylcholine Anesthetized Dogs3Statistically significant reduction[2]
Response to Adrenaline Anesthetized Dogs3Not statistically significant[2]
Response to Noradrenaline Anesthetized Dogs3Not statistically significant[2]

Part 3: Experimental Protocols

The following protocols are designed to provide a framework for the modern investigation of this compound's cardiovascular effects. These protocols should be adapted based on institutional IACUC guidelines and specific experimental goals.

In-Vivo Hemodynamic Assessment in a Canine Model using Telemetry

This protocol allows for the continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving dogs, providing a more physiologically relevant assessment compared to anesthetized models.

Experimental Workflow:

Canine Telemetry Workflow cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimatization Acclimatization & Baseline Recording surgery Telemetry Device Implantation acclimatization->surgery recovery Post-Surgical Recovery (≥2 weeks) surgery->recovery baseline Baseline Data Collection (24h) recovery->baseline dosing This compound Administration (I.V. or P.O.) baseline->dosing monitoring Continuous Data Recording (24-48h post-dose) dosing->monitoring analysis Data Analysis (HR, BP, ECG intervals) monitoring->analysis washout Washout Period (≥1 week) analysis->washout

Caption: Workflow for canine cardiovascular telemetry study.

Step-by-Step Protocol:

  • Animal Model: Purpose-bred Beagle dogs are a commonly used model for cardiovascular safety pharmacology.[5][6]

  • Telemetry Device Implantation:

    • Surgically implant a telemetry device capable of measuring arterial blood pressure, ECG, and temperature under aseptic conditions.

    • The pressure catheter is typically placed in a femoral or carotid artery.

    • Allow for a minimum of a two-week recovery period post-surgery.[7]

  • Acclimatization and Baseline Data Collection:

    • House the animals in a quiet, controlled environment.

    • Record baseline cardiovascular parameters for at least 24 hours prior to dosing to establish a stable diurnal rhythm.[6]

  • This compound Preparation and Administration:

    • Prepare fresh solutions of this compound dihydrochloride in a suitable vehicle (e.g., sterile saline).

    • Administer the drug intravenously (I.V.) or orally (P.O.) at escalating doses (e.g., 0.1, 0.3, 1, 3, 5 mg/kg). A vehicle control group is essential.

  • Data Acquisition and Analysis:

    • Continuously record blood pressure (systolic, diastolic, mean), heart rate, and ECG throughout the pre-dose, dosing, and post-dose periods.

    • Analyze the data for changes in hemodynamic parameters and ECG intervals (e.g., PR, QRS, QT, QTc).

    • Pay close attention to the time course of any observed effects in relation to the known pharmacokinetics of this compound.

Echocardiographic Assessment of Cardiac Function in a Rodent Model

Echocardiography is a non-invasive technique to assess cardiac structure and function. This protocol is suitable for evaluating the effects of this compound on cardiac contractility and dimensions in rats or mice.

Step-by-Step Protocol:

  • Animal Model: Sprague-Dawley or Wistar rats are suitable for this protocol.

  • Anesthesia:

    • Anesthetize the animal with isoflurane (1-2%) to maintain a stable heart rate and minimize cardiodepressant effects.[8]

    • Monitor body temperature and maintain it at 37°C.

  • Echocardiography Procedure:

    • Place the anesthetized animal in a supine position on a heated platform.

    • Use a high-frequency ultrasound system with a linear-array transducer appropriate for rodents.

    • Acquire images in parasternal long-axis (PLAX) and short-axis (PSAX) views.

    • Obtain M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.

    • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

  • Study Design:

    • Acquire baseline echocardiographic data before drug administration.

    • Administer this compound (e.g., 1, 3, 10 mg/kg, I.P. or I.V.) or vehicle.

    • Perform serial echocardiographic assessments at various time points post-dosing (e.g., 15, 30, 60, 120 minutes) to capture the time course of any effects on cardiac function.

Pressure-Volume (PV) Loop Analysis for Load-Independent Cardiac Function in Rats

PV loop analysis is the gold standard for assessing intrinsic myocardial contractility, independent of loading conditions.[9]

Step-by-Step Protocol:

  • Animal Model and Anesthesia:

    • Use anesthetized, mechanically ventilated Sprague-Dawley rats.

  • Surgical Preparation:

    • Perform a tracheotomy and mechanically ventilate the animal.

    • Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

    • Insert a pressure-volume catheter into the left ventricle via the right carotid artery.

  • Data Acquisition:

    • Record baseline PV loops.

    • Administer this compound or vehicle intravenously.

    • Perform transient inferior vena cava (IVC) occlusions to generate a family of PV loops at different preloads.

  • Data Analysis:

    • From the PV loop data, derive load-dependent parameters (e.g., stroke volume, ejection fraction, dP/dtmax) and load-independent parameters of contractility (e.g., end-systolic pressure-volume relationship - ESPVR, preload-recruitable stroke work - PRSW).[10]

    • Analyze changes in these parameters following this compound administration to determine its direct effects on myocardial contractility.

Part 4: Pharmacokinetics and Bioanalytical Considerations

Understanding the pharmacokinetic profile of this compound is crucial for interpreting the pharmacodynamic data.

  • Absorption and Distribution: In rats, after intravenous administration, this compound is rapidly distributed to many tissues, with the highest concentration found in the lungs.[7][11] Following oral administration, the (+)-isomer generally shows higher tissue concentrations than the (-)-isomer, suggesting first-pass metabolism of the (-)-isomer.[7][11]

  • Metabolism: this compound is metabolized in the liver, and there is evidence of enantioselective metabolism.[7][11]

  • Bioanalytical Method: A validated high-performance liquid chromatography (HPLC) method using a chiral stationary phase is required to quantify the enantiomers of this compound in biological matrices (plasma, tissues).[7][11]

Conclusion

The available evidence suggests that this compound exerts significant cardiovascular effects, primarily hypotension and bradycardia, likely mediated through a combination of H1-histamine receptor antagonism and prominent anticholinergic activity. The lack of modern, detailed cardiovascular safety and pharmacology studies on this compound represents a notable gap in the literature. The protocols outlined in these application notes provide a robust framework for researchers to comprehensively investigate the cardiovascular actions of this compound using contemporary in-vivo techniques. Such studies are essential for a complete understanding of the pharmacological profile of this long-standing therapeutic agent and for informing its continued safe use and potential for new therapeutic applications.

References

  • Nishikata, M., Nakai, A., Fushida, H., Miyake, K., Arita, T., Iseki, K., & Miyazaki, K. (1993). Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats. Journal of pharmacy and pharmacology, 45(3), 243–246. [Link]

  • Nishikata, M., Nakai, A., Fushida, H., Miyake, K., Arita, T., Iseki, K., & Miyazaki, K. (1993). Enantioselective Pharmacokinetics of this compound: Disposition of (+)- and (–)-Homochlorcyclizine after Intravenous and Oral Administration of Racemic this compound to Rats. Journal of Pharmacy and Pharmacology, 45(3), 243-246. [Link]

  • Kremer, J. J., Bills, A. J., Hanke, N. J., Chen, H., Meier, W. A., Osinski, M. A., & Foley, C. M. (2015). Evaluation of Cardiovascular Changes in Dogs Administered Three Positive Controls Using Jacketed External Telemetry-Blood Pressure (JET-BP). Journal of pharmacological and toxicological methods, 75, 27–37. [Link]

  • Vivotecnia. (2018, January 11). Cardiovascular Telemetry Study In Beagle Dogs. Vivotecnia. [Link]

  • Pacher, P., Nagayama, T., Mukhopadhyay, P., Bátkai, S., & Kass, D. A. (2008). Measurement of cardiac function using pressure-volume conductance catheter technique in mice and rats. Nature protocols, 3(9), 1422–1434. [Link]

  • Markert, M., Trautmann, T., Gérardin, F., Schlegel, S., & Whalley, B. (2018). A new method for continuous, long-term, and simultaneous recording of arterial and left ventricular pressure, and ECG in conscious dogs. Journal of pharmacological and toxicological methods, 93, 76–84. [Link]

  • Silverman, H. J., Taylor, W. R., Smith, P. L., & Bleecker, E. R. (1988). Effects of antihistamines on the cardiopulmonary changes due to canine anaphylaxis. Journal of applied physiology (Bethesda, Md. : 1985), 64(1), 210–217. [Link]

  • Short, C. E. (1991). Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine. The Veterinary record, 129(14), 310–313. [Link]

  • MSPCA-Angell. (n.d.). Anticholinergics in Dogs and Cats. [Link]

  • Silverman, H. J., Taylor, W. R., Smith, P. L., & Bleecker, E. R. (1988). Effects of antihistamines on the cardiopulmonary changes due to canine anaphylaxis. Journal of Applied Physiology, 64(1), 210-217. [Link]

  • Uvnäs, B. (1988). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 92(4), 221–229. [Link]

  • Abdellatif, A., El-Sayed, O., & El-Gohary, S. (2019). Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats. Anatomy journal of Africa, 8(2), 1530-1541. [Link]

  • S. HESI Cardiac Safety Committee. (2015). The evaluation of drug-induced changes in cardiac inotropy in dogs: Results from a HESI-sponsored consortium. Journal of pharmacological and toxicological methods, 74, 113–123. [Link]

  • Fujimoto, Y., & Inui, M. (2018). Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy. In Cardiotoxicity (pp. 165-174). Humana Press, New York, NY. [Link]

  • Small Molecule Pathway Database. (2017, September 24). This compound H1-Antihistamine Action. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Silverman, H. J., Taylor, W. R., Smith, P. L., & Bleecker, E. R. (1988). Effects of antihistamines on the cardiopulmonary changes due to canine anaphylaxis. Journal of applied physiology (Bethesda, Md. : 1985), 64(1), 210–217. [Link]

  • Park, J., Lee, J., & Kim, E. (2023). Association between First-Generation Antihistamine Use in Children and Cardiac Arrhythmia and Ischemic Heart Disease: A Case-Crossover Study. Journal of clinical medicine, 12(15), 5013. [Link]

  • Klabunde, R. E. (n.d.). Effects of Preload, Afterload and Inotropy on Ventricular Pressure-Volume Loops. Cardiovascular Physiology Concepts. [Link]

  • Ferraz, A., Rodrigues-Santos, P., & Leite-Moreira, A. F. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Revista da Sociedade Portuguesa de Cardiologia, 41(6), 549-562. [Link]

  • Madan, B. R., & Pendse, V. K. (1963). Some cardiovascular actions of cyclizine, chlorcyclizine and homchlorcyclizine. Indian journal of physiology and pharmacology, 7, 112-120. [Link]

  • Ferraz, A., Rodrigues-Santos, P., & Leite-Moreira, A. F. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Revista Portuguesa de Cardiologia, 41(6), 549-562. [Link]

  • Suzuki, A., Yasui-Furukori, N., Mihara, K., Kondo, T., Furukori, H., Inoue, Y., Kaneko, S., & Otani, K. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic drug monitoring, 25(2), 192–196. [Link]

  • Healthline. (n.d.). Anticholinergics: List, Side Effects, Uses, Warnings, and More. [Link]

  • Armah, B. I., & Ebeigbe, A. B. (2006). Antimuscarinic actions of antihistamines on the heart. Journal of health and allied sciences, 5(2), 1-5. [Link]

  • Ukai, M., & Egashira, T. (1999). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life sciences, 64(25), 2351–2358. [Link]

  • Guillon, J. M., & Page, C. (2018). Cardiovascular safety pharmacology: beyond arrhythmic risk assessment. Therapie, 73(2), 127–134. [Link]

  • Ciszewski, A., & Bilinska, M. (2014). Cardiovascular safety of antihistamines. Postepy dermatologii i alergologii, 31(3), 188–192. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Homochlorcyclizine Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for homochlorcyclizine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Introduction to this compound Stability

This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1][2] Understanding its stability in solution is critical for the development of liquid dosage forms, analytical method validation, and ensuring the quality and efficacy of research experiments. The stability of a pharmaceutical compound like this compound can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents.[3][4]

This guide will walk you through potential stability issues and provide a framework for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound solutions.

Issue 1: Inconsistent Results in HPLC Analysis of this compound Solutions

Possible Cause: Degradation of this compound in the analytical mobile phase or during sample preparation. The pH of the buffer and the organic modifier in the mobile phase can significantly affect the chromatographic separation and stability of piperazine derivatives.[5]

Troubleshooting Steps:

  • Mobile Phase pH Evaluation:

    • Rationale: The piperazine moiety in this compound is basic, making its ionization state and, consequently, its retention and stability pH-dependent.

    • Protocol: Prepare a series of mobile phases with varying pH values (e.g., pH 3, 5, 7, and 9). Analyze a freshly prepared this compound standard with each mobile phase.

    • Expected Outcome: A stable and robust chromatographic peak shape and retention time will be observed at the optimal pH. Significant peak tailing, broadening, or the appearance of new peaks may indicate on-column degradation or poor chromatography. For piperazine-containing compounds, slightly acidic to neutral pH ranges often provide good results.

  • Sample Diluent Investigation:

    • Rationale: The diluent used to prepare samples for analysis can impact the stability of the analyte.

    • Protocol: Prepare this compound solutions in various diluents (e.g., methanol, acetonitrile, water, and different buffers). Analyze these solutions at time zero and after several hours of storage at room temperature.

    • Expected Outcome: A suitable diluent will show no significant change in the peak area or the appearance of degradation peaks over time.

  • Temperature Control:

    • Rationale: Elevated temperatures in the autosampler or on the benchtop can accelerate degradation.

    • Protocol: Utilize a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Minimize the time samples are left at room temperature before analysis.

    • Expected Outcome: Reduced variability in analytical results and minimized appearance of degradation products.

Issue 2: Unexpected Loss of Potency in a Stored this compound Stock Solution

Possible Cause: Hydrolytic or oxidative degradation of the this compound molecule.

Troubleshooting Steps:

  • pH of the Solution:

    • Rationale: The ether linkage and the overall structure of diphenylmethylpiperazine derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Protocol: Measure the pH of your stock solution. If it is highly acidic or alkaline, consider preparing the solution in a buffered system closer to neutral pH. ICH guidelines recommend forced degradation studies across a wide pH range to investigate this.[6][7]

    • Expected Outcome: Buffering the solution may improve stability.

  • Exclusion of Oxygen:

    • Rationale: The piperazine ring and other parts of the molecule may be susceptible to oxidation.

    • Protocol: Prepare the stock solution using de-gassed solvent and store it under an inert atmosphere (e.g., nitrogen or argon).

    • Expected Outcome: If oxidative degradation is a significant pathway, this will slow down the loss of potency.

  • Light Protection:

    • Rationale: Many pharmaceutical compounds are light-sensitive. Photodegradation can lead to the formation of new impurities.[8]

    • Protocol: Store the stock solution in an amber vial or wrap the container in aluminum foil to protect it from light.

    • Expected Outcome: If this compound is photolabile, this will prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a diphenylmethylpiperazine derivative), we can hypothesize potential degradation routes that should be investigated in a forced degradation study:

  • Hydrolysis: The molecule is generally stable to hydrolysis, but under extreme pH and temperature conditions, cleavage of the ether-like C-N bond in the piperazine ring could theoretically occur, though this is less common for such structures.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides. The benzylic carbon is also a potential site for oxidation. Forced oxidation studies are crucial to determine the intrinsic stability of the molecule.[6]

  • Photodegradation: Aromatic rings and the diphenylmethyl moiety can absorb UV light, potentially leading to photodegradation. It is essential to evaluate the photostability of this compound as per ICH Q1B guidelines.[7]

Q2: How do I perform a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][9]

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid drug substance and a solution of the drug at an elevated temperature (e.g., 80-100 °C).

    • Photodegradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.[10]

  • Evaluation: The goal is to achieve 5-20% degradation of the parent drug. The chromatograms should be evaluated for the appearance of new peaks, which represent potential degradation products. The peak purity of the parent drug should also be assessed to ensure the method is stability-indicating.

Visualizing Experimental Workflows

Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60-80°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60-80°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal Degradation (Solution & Solid, 80-100°C) prep->thermal Expose to photo Photodegradation (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to Target Concentration neutralize->dilute hplc Analyze by HPLC-PDA dilute->hplc eval Assess Degradation (5-20%) Identify Degradation Products Validate Stability-Indicating Method hplc->eval

Sources

Technical Support Center: Troubleshooting Homochlorcyclizine Dose-Response Curve Variability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Homochlorcyclizine (HCC) is a versatile compound, initially known as a first-generation antihistamine of the diphenylmethylpiperazine class.[1] Its polypharmacology, including anticholinergic, antidoperminergic, and antiserotonergic effects, has broadened its research applications.[1] Notably, recent studies have highlighted its potent inhibitory effects on the STAT3 signaling pathway, a key player in cancer cell proliferation and survival.[2][3][4] However, this multi-target nature, combined with the inherent complexities of cell-based assays, can often lead to significant variability in dose-response curves.

This guide provides a comprehensive framework for researchers to troubleshoot and standardize their experiments with this compound. We will delve into the common causes of variability and offer systematic, evidence-based solutions to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding this compound experiments.

Q1: My IC50 value for this compound is significantly different from what is reported in the literature. Why is this?

A1: This is a common issue. IC50 values are not absolute constants and can be influenced by a multitude of factors specific to your experimental setup.[5] Key variables include:

  • Cell Line Choice: Different cell lines have varying sensitivities to HCC.[5]

  • Assay Conditions: Parameters like cell density, serum concentration in the media, and incubation time can dramatically alter the apparent IC50.[5][6]

  • Readout Method: The type of viability or signaling assay used (e.g., MTT vs. ATP-based luminescence) can yield different IC50 values.[5]

Q2: I'm observing high variability between my replicate wells for the same HCC concentration. What are the likely culprits?

A2: High replicate variability often points to technical inconsistencies in the assay setup. Common sources of error include:

  • Pipetting Inaccuracy: Small errors in serial dilutions or dispensing of cells or compound can lead to large variations in the final response.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

  • Cell Clumping: Uneven cell distribution in the wells will result in inconsistent responses.

Q3: My this compound dose-response curve doesn't look sigmoidal. It's flat or even U-shaped. What could be happening?

A3: A non-sigmoidal curve suggests complex biological responses or experimental artifacts.

  • Flat Curve: This could indicate that the concentration range tested is too narrow and doesn't capture the full dynamic range of the response. It might also suggest the cells are resistant to HCC in the tested range.

  • U-shaped (Hormetic) Curve: This can occur when a compound has opposing effects at different concentrations.[7] For example, at low concentrations, HCC might stimulate a survival pathway, while at higher concentrations, its inhibitory effects on STAT3 dominate. Off-target effects are a likely cause.[8][9]

Q4: What is the best way to prepare and store my this compound stock solution?

A4: Proper handling of the compound is critical for reproducibility.

  • Solvent: this compound is typically dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.

  • Solubility: Be mindful of the compound's solubility limits in your final assay medium. Precipitation of the compound at high concentrations is a common source of error.

Q5: How much does the specific cell type I'm using influence the results?

A5: The choice of cell line is a critical variable. Factors to consider include:

  • STAT3 Activation State: Cell lines with constitutively active STAT3 are generally more sensitive to HCC's inhibitory effects.[2][3]

  • Expression of Other Targets: The expression levels of HCC's other targets, such as histamine H1 receptors, can influence the overall cellular response and contribute to off-target effects.[10]

  • Drug Efflux Pumps: Overexpression of efflux pumps in certain cell lines can reduce the intracellular concentration of HCC, leading to apparent resistance.

In-Depth Troubleshooting Guides

Guide 1: Addressing Inconsistent IC50 Values

Variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge. The following guide provides a systematic approach to identifying and mitigating the sources of this inconsistency.

Problem: The calculated IC50 for this compound shifts significantly between experiments.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution & Protocol
Cell Passage Number & Health As cells are passaged, they can undergo genetic and phenotypic drift, altering their response to drugs. Stressed or unhealthy cells will also respond inconsistently.Protocol: Maintain a consistent cell passage window for all experiments (e.g., passages 5-15). Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase when plating for an assay.[11]
Serum Concentration Serum proteins can bind to small molecules like HCC, reducing the free and active concentration of the compound.[12][13][14][15] This "serum shift" can lead to a higher apparent IC50.Protocol: Standardize the serum concentration in your cell culture medium for all experiments. If comparing data across different studies, be aware of the serum concentrations used. Consider performing experiments in low-serum or serum-free media if the cell line permits, but be aware this can also alter cell physiology.
Cell Seeding Density The number of cells per well can affect the drug-to-cell ratio and influence the outcome, especially for cytotoxic compounds.Protocol: Perform a cell titration experiment to determine the optimal seeding density that results in logarithmic growth throughout the assay duration. Use this standardized density for all subsequent experiments.
Incubation Time The effect of HCC can be time-dependent. A shorter incubation may not be sufficient to observe the maximum effect, while a very long incubation could lead to secondary effects or compound degradation.[5]Protocol: Conduct a time-course experiment, measuring the dose-response at various time points (e.g., 24, 48, 72 hours) to identify the optimal incubation period that provides a stable and robust assay window.

Workflow for Standardizing IC50 Determination

Caption: A logical workflow for troubleshooting IC50 variability.

Guide 2: Improving Curve Fits and Reducing Replicate Variability

A well-defined sigmoidal curve with tight replicates is the foundation of reliable potency determination. This section focuses on the technical aspects of assay execution.

Problem: Dose-response curves have a poor fit (low R-squared value) and/or high standard deviations between replicate wells.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution & Protocol
Inaccurate Serial Dilutions Errors in the initial dilution steps are propagated throughout the entire concentration range, leading to skewed curves.Protocol: Use calibrated pipettes and fresh tips for each dilution step. Prepare a sufficient volume of each concentration to minimize pipetting errors. Consider using automated liquid handlers for high-throughput applications.
Plate Edge Effects Increased evaporation in the outer wells of a microplate alters the concentration of both the drug and media components, affecting cell growth.Protocol: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier. This will help to minimize evaporation in the inner wells.
Incomplete Compound Solubilization If this compound precipitates out of solution in the assay medium, the effective concentration will be lower and inconsistent.Protocol: Visually inspect the media after adding the compound stock under a microscope to check for precipitates. If solubility is an issue, you may need to adjust the final DMSO concentration (typically keeping it below 0.5%).
Assay Endpoint Variability Inconsistent timing or execution of the final steps of the assay (e.g., reagent addition, plate reading) can introduce significant noise.Protocol: Create a detailed standard operating procedure (SOP) for the entire assay workflow. Ensure that reagent addition and plate reading are performed consistently and efficiently across all plates.

Experimental Workflow for a Robust Dose-Response Assay

Caption: A standardized workflow for a cell-based dose-response experiment.

Guide 3: Deconvoluting Off-Target Effects and Atypical Curve Shapes

The multifaceted nature of this compound means that its effects may not be solely due to STAT3 inhibition. Understanding this is key to interpreting your data correctly.

Problem: The observed cellular phenotype or dose-response curve shape is not consistent with the expected effects of STAT3 inhibition.

Scientific Rationale: this compound is known to interact with multiple targets, including histamine H1 receptors and potentially other kinases.[1][10] At certain concentrations, these off-target effects can dominate or modify the response, leading to complex curve shapes or unexpected biological outcomes.[8][9] It is also an inhibitor of CYP2D6, which could be relevant in more complex systems.[16]

Strategies for Deconvolution:

  • Use a More Specific STAT3 Inhibitor as a Control: Compare the dose-response curve of HCC to that of a highly selective STAT3 inhibitor. If the curve shapes and potencies differ significantly, it suggests that off-target effects of HCC are at play.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of STAT3. If the effects of HCC are on-target, this should at least partially rescue the phenotype.

  • Orthogonal Assays: Measure the effect of HCC on other known targets. For example, you could perform a histamine receptor binding assay to correlate this activity with the cellular phenotype at different concentrations.

  • Molecular Knockdown/Knockout: The most definitive way to confirm on-target activity is to use a cell line where STAT3 has been knocked out or knocked down (e.g., using CRISPR or shRNA). In such a cell line, the effects of HCC that are mediated by STAT3 should be abrogated.

This compound's Polypharmacology

Polypharmacology HCC This compound STAT3 STAT3 Inhibition HCC->STAT3 H1R H1 Receptor Antagonism HCC->H1R Other Other Off-Targets HCC->Other Phenotype Observed Cellular Phenotype STAT3->Phenotype H1R->Phenotype Other->Phenotype

Caption: The multiple targets of this compound contributing to the final phenotype.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is this compound Hydrochloride used for? Retrieved from [Link]

  • Gaddis, S., et al. (2014). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. Blood, 117(4), 1301–1307. Retrieved from [Link]

  • Jin, C., et al. (2015). Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells. Scientific Reports, 5, 12127. Retrieved from [Link]

  • Wang, Y., et al. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(3), 2347-2356. Retrieved from [Link]

  • Wang, T., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Biomolecules, 12(9), 1279. Retrieved from [Link]

  • Sgrignani, J., et al. (2023). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? Cancers, 15(23), 5649. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? Retrieved from [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(7), 3043–3048. Retrieved from [Link]

  • Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 11(3), e69. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Calabrese, E. J. (2016). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Journal of Environmental & Analytical Toxicology, 6(5), 1000393. Retrieved from [Link]

  • Wodarz, D. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 80(5), 1141–1154. Retrieved from [Link]

  • LITFL. (2021, August 23). Dose-Response Curves - Part One. Retrieved from [Link]

  • Park, S., et al. (2021). A comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Briefings in Bioinformatics, 22(6), bbab211. Retrieved from [Link]

  • Dai, Y., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 23(12), 3249. Retrieved from [Link]

  • Deranged Physiology. (2021, August 12). Protein binding of drugs. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Yoshimura, R., et al. (2001). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic Drug Monitoring, 23(3), 257-261. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • Boster Bio. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Ogilvie, J. W. (2013). Effect of blood protein concentrations on drug-dosing regimes: practical guidance. Journal of Pharmaceutical Care & Health Systems, S1:004. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • YouTube. (2025, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. Retrieved from [Link]

  • JoVE. (2025, February 12). Video: Factors Affecting Protein-Drug Binding: Drug-Related Factors. Retrieved from [Link]

  • Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(4), 999–1007. Retrieved from [Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Retrieved from [Link]

  • Khan, M. A., et al. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Molecules, 28(9), 3860. Retrieved from [Link]

  • Khan, M. A., et al. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Molecules, 28(9). Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

Sources

Navigating the Chiral Maze: A Technical Support Guide to Enantioselective Metabolism in Homochlorcyclizine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homochlorcyclizine (HCZ). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of enantioselective metabolism on your experimental outcomes. As experienced application scientists, we understand that navigating the complexities of stereoisomerism is critical for robust and reproducible results. This resource is structured to address the practical challenges you may face, moving from foundational concepts to specific experimental troubleshooting.

The Crucial Role of Chirality in this compound's Biological Fate

A key metabolic pathway for this compound is the formation of a quaternary ammonium-linked glucuronide.[2] This process is known to be enantioselective, with significant differences observed in the urinary excretion rates of the glucuronides of the (+)- and (-)-enantiomers.[2] Furthermore, studies in rats suggest that the differing concentrations of the enantiomers following oral administration are not due to selective absorption but rather a preferential first-pass metabolism of the (-)-isomer in the liver.[1][3]

This guide will equip you to anticipate, identify, and resolve experimental issues arising from the enantioselective metabolism of this compound.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the experimental workflow with this compound.

Q1: Why are my in vivo pharmacokinetic results for racemic this compound inconsistent or showing high variability?

Answer: High variability in pharmacokinetic studies with racemic HCZ often stems from inter-individual differences in the expression and activity of metabolic enzymes responsible for its enantioselective metabolism. Genetic polymorphisms in these enzymes can lead to different rates of metabolism for the (+) and (-) enantiomers, resulting in varied plasma concentration profiles between subjects.[1][4]

To address this, it is crucial to:

  • Employ a chiral analytical method: This will allow you to quantify the plasma concentrations of individual enantiomers, providing a clearer picture of their respective absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Consider genotyping: If significant inter-individual variability is observed, genotyping subjects for relevant metabolic enzymes (e.g., UGTs and CYPs) can help to explain the differences in pharmacokinetic profiles.[4][5]

Q2: I'm conducting an in vitro metabolism study with human liver microsomes and racemic this compound, but I'm not observing significant metabolism. What could be the issue?

Answer: Several factors could contribute to a lack of observable metabolism in your in vitro system:

  • Cofactor limitations: Glucuronidation, a key metabolic pathway for HCZ, requires the cofactor UDPGA (uridine diphosphate glucuronic acid). Ensure you are adding sufficient and fresh UDPGA to your incubation mixture. The activity of UGT enzymes is highly dependent on the availability of this cofactor.

  • Inappropriate protein concentration: The concentration of human liver microsomes (HLMs) may be too low. For compounds with moderate to low clearance, a higher protein concentration may be necessary to detect metabolite formation within a reasonable incubation time. It is advisable to perform a protein concentration optimization experiment.

  • Short incubation time: The metabolic rate of HCZ may be slow. Try extending the incubation time, ensuring that the reaction remains in the linear range. A time-course experiment is recommended to determine the optimal incubation period.

  • Enzyme inhibition: Components of your incubation mixture, such as the vehicle solvent (e.g., DMSO), could be inhibiting the metabolic enzymes at the concentration used.[6] It is important to keep the final concentration of organic solvents to a minimum, typically below 1%.

Q3: My chiral HPLC method is showing poor resolution between the this compound enantiomers. How can I improve the separation?

Answer: Achieving good resolution in chiral HPLC can be challenging. Here are several parameters you can adjust to optimize your separation:[2][7]

  • Mobile Phase Composition:

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase). Small changes can have a significant impact on chiral recognition.[2]

    • Additive/Buffer: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution. For reversed-phase methods, adjusting the pH of the buffer can also be effective.[2]

  • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution.[2]

  • Flow Rate: Reducing the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

  • Chiral Stationary Phase (CSP): If optimizing the above parameters does not yield satisfactory results, you may need to screen different types of CSPs. Polysaccharide-based columns are a popular choice for their broad applicability.[7][8]

Troubleshooting Guide

This section provides systematic approaches to resolving specific experimental problems.

Issue 1: Inconsistent Metabolite Formation in In Vitro Assays

Symptom: You observe significant variability in the amount of this compound glucuronide formed across different batches of human liver microsomes or in repeated experiments.

Workflow for Troubleshooting:

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Technical Support Center: Accounting for Homochlorcyclizine CNS Penetration in Study Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for designing studies that accurately account for the Central Nervous System (CNS) penetration of Homochlorcyclizine. The content is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its CNS penetration a critical factor in research?

This compound is a first-generation H1 receptor antagonist belonging to the piperazine derivative class.[1] Its mechanism of action involves competitively blocking histamine H1 receptors, thereby alleviating symptoms of allergic reactions like itching and swelling.[2][3] As a first-generation antihistamine, it is known to be lipophilic and capable of crossing the blood-brain barrier (BBB), which leads to CNS effects.[3][4] The most notable CNS effect is sedation, a common side effect that can range from slight drowsiness to deep sleep.[5]

Accounting for CNS penetration is critical for two primary reasons:

  • Therapeutic Targeting: If the intended therapeutic target is within the CNS, quantifying brain exposure is essential to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

  • Safety and Off-Target Effects: For peripherally targeted indications, minimizing CNS penetration is key to avoiding undesirable side effects like drowsiness, dizziness, impaired cognitive function, and psychomotor impairment.[6] Understanding the extent of brain penetration allows for a thorough risk-benefit assessment.

Q2: What key physicochemical properties of this compound predict its potential to cross the Blood-Brain Barrier (BBB)?

Table 1: Key Physicochemical Properties Influencing BBB Penetration

PropertyGeneral Guideline for CNS PenetrationThis compound (Computed/Estimated)Rationale
Molecular Weight (MW) < 400-500 Da~314.85 g/mol [7]Smaller molecules more easily diffuse across the tight junctions of the BBB.
Lipophilicity (LogP) 1 < LogP < 5High (predicted)The BBB is a lipid membrane; moderate lipophilicity is required to partition into and out of the barrier. This compound's lipophilic nature is cited as a reason for its CNS penetration.[3]
Topological Polar Surface Area (TPSA) < 90 ŲLow (predicted)TPSA is an indicator of hydrogen bonding capacity. Lower TPSA is associated with higher membrane permeability.
pKa Basic pKa ~7.5-10.5Basic (piperazine moiety)A basic pKa allows the molecule to be partially unionized at physiological pH (7.4), and the neutral species is more permeable across lipid membranes.

These properties strongly suggest that this compound is well-suited to cross the BBB, consistent with the observed sedative effects of first-generation antihistamines.[1][8]

Q3: What are the primary mechanisms governing drug transport across the BBB, and which are relevant for this compound?

Drug transport across the BBB is a complex interplay of several mechanisms.

  • Passive Transcellular Diffusion: This is the primary route for small, lipophilic molecules. The drug dissolves in the endothelial cell membrane and diffuses across to the brain side. This is the most probable mechanism for this compound.[9]

  • Paracellular Diffusion: This route, through the tight junctions between endothelial cells, is restricted to very small, water-soluble molecules and is generally not a significant pathway for most drugs.

  • Carrier-Mediated Transport (CMT): Specific SLC transporters facilitate the influx of essential nutrients (like glucose and amino acids) and can be hijacked by drugs mimicking these substrates.

  • Receptor-Mediated Transcytosis (RMT): Larger molecules, like peptides and proteins, can be transported via vesicle-based systems after binding to specific receptors (e.g., transferrin receptor).

  • Active Efflux: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), act as gatekeepers, actively pumping xenobiotics out of the brain endothelial cells back into the bloodstream.[10]

For this compound, passive diffusion is the expected primary influx mechanism. However, the role of active efflux is a critical consideration. Unlike many second-generation (non-sedating) antihistamines which are known substrates for P-gp, first-generation antihistamines are generally not, which helps explain their higher CNS penetration.[11][12] Any study design must consider whether this compound is an exception or conforms to this class trend.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed protocols for assessing the CNS penetration of this compound, from initial in vitro screening to definitive in vivo quantification.

Guide 1: In Vitro Assessment of BBB Permeability and Efflux Potential

In vitro models are essential for initial screening and mechanistic insights, offering higher throughput and lower costs than in vivo studies.[13]

Q: My initial screen shows high permeability for this compound, but how do I confirm if it's a substrate for P-glycoprotein (P-gp) efflux?

A: A bidirectional transport assay using a cell line expressing P-gp, such as MDR1-MDCK or Caco-2 cells, is the gold standard for this determination.[12][14] This assay measures the permeability in both the apical-to-basolateral (A-to-B, representing blood-to-brain) and basolateral-to-apical (B-to-A, representing brain-to-blood) directions.

  • Cell Culture: Culture Caco-2 cells on microporous Transwell™ filter inserts for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[14]

  • Barrier Integrity Check: Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER) to confirm monolayer integrity.[15] A high TEER value indicates well-formed tight junctions.

  • Transport Experiment (A-to-B):

    • Add this compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and replace the volume with fresh buffer.

  • Transport Experiment (B-to-A):

    • Perform the same experiment but add the drug to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • P-gp Inhibition: Repeat both A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., Verapamil or PSC833).[14][16]

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Troubleshooting & Interpretation:

  • ER > 2: Suggests active efflux.[14]

  • ER drops to ~1 in the presence of an inhibitor: Confirms that the efflux is mediated by the inhibited transporter (e.g., P-gp).

  • Low Recovery (<80%): The compound may be binding to the plate plastic or metabolizing within the cells. Check for compound stability and consider using low-bind plates.

  • High Papp and ER ≈ 1: Indicates high passive permeability with no significant active efflux, a profile expected for many first-generation antihistamines.[12]

Guide 2: In Vivo Study Design for Quantifying Brain Exposure

In vivo studies are required to definitively measure brain exposure and understand the interplay of BBB transport, plasma protein binding, and brain tissue binding.[17]

Q: How do I design an in vivo study to get the most accurate measure of this compound's CNS penetration?

A: The goal is to determine the unbound brain-to-plasma concentration ratio (Kp,uu) . This parameter is the gold standard as it represents the distribution equilibrium between the pharmacologically active unbound drug in brain interstitial fluid (ISF) and unbound drug in plasma.[18][19] A Kp,uu of 1 suggests passive diffusion equilibrium, >1 suggests active influx, and <1 suggests active efflux.[20]

The diagram below outlines the critical steps from study execution to data interpretation.

G cluster_0 In Vivo Phase cluster_1 Ex Vivo / In Vitro Analysis cluster_2 Data Interpretation Dosing Administer this compound (e.g., IV or PO) Sampling Collect Time-Matched Blood & Brain Samples Dosing->Sampling Bioanalysis LC-MS/MS Analysis: Total Drug in Plasma (Ct,p) Total Drug in Brain (Ct,b) Sampling->Bioanalysis Binding Equilibrium Dialysis: Fraction Unbound in Plasma (fu,p) Fraction Unbound in Brain (fu,b) Sampling->Binding Kp Calculate Total Ratio Kp = Ct,b / Ct,p Kpuu Calculate Unbound Ratio Kp,uu = Kp * (fu,p / fu,b) Kp->Kpuu Conclusion Interpret Mechanism (Kp,uu ≈ 1, >1, or <1) Kpuu->Conclusion

Caption: Workflow for determining Kp,uu of this compound.

  • Animal Model: Sprague-Dawley rats are a common choice for pharmacokinetic studies.[21]

  • Administration: An intravenous (IV) route is often preferred initially to bypass absorption variability. A constant IV infusion can be used to achieve steady-state concentrations.[18] Oral (PO) administration is also relevant to assess the entire absorption and distribution profile.[21]

  • Sample Collection:

    • Collect terminal whole brain and trunk blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-dose.

    • It is crucial to correct for residual blood in the brain tissue. This can be done by perfusing the brain with saline before collection or by using a vascular marker.[22]

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to measure total this compound concentrations in plasma and brain homogenate.

  • Unbound Fraction Measurement:

    • Plasma (fu,p): Use equilibrium dialysis or rapid equilibrium dialysis (RED) to determine the fraction of drug not bound to plasma proteins.

    • Brain (fu,b): Use equilibrium dialysis with brain homogenate to determine the fraction of drug not bound to brain tissue components.[23]

  • Calculation:

    • Calculate the total brain-to-plasma ratio: Kp = Cbrain,total / Cplasma,total .[18]

    • Calculate the unbound ratio: Kp,uu = Kp * (fu,p / fu,b) .[22]

Troubleshooting & Interpretation:

  • High Kp but low Kp,uu: This indicates that the drug readily enters the brain but is highly bound to brain tissue (low fu,b), making the unbound, active concentration low. This highlights why Kp,uu is a more relevant metric than Kp.[18]

  • Kp,uu << 1: Strong evidence of active efflux at the BBB.

  • Difficulty with Brain Homogenate Binding Assay: Highly lipophilic compounds can be "sticky," leading to poor recovery. Ensure optimized assay conditions and consider alternative techniques if necessary.

  • Alternative to Tissue Homogenate: For a direct measure of unbound brain concentration, cerebral microdialysis is the gold standard, though it is technically demanding.[19][24][25] This technique directly samples the brain ISF.[26]

By following these guides, researchers can build a comprehensive dataset to accurately characterize the CNS penetration of this compound, enabling informed decisions for future drug development and application.

References

  • What is this compound Hydrochloride used for? - Patsnap Synapse. (2024).
  • Affinity for the P-glycoprotein efflux pump at the blood-brain barrier may explain the lack of CNS side-effects of modern antihistamines. (2001). J Drug Target, 9(3), 223-8. Retrieved from [Link]

  • What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024).
  • How is drug distribution in the brain measured? - Patsnap Synapse. (2025).
  • Antihistamine Types & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Fluids and Barriers of the CNS.
  • Designing in vitro Blood-Brain Barrier Models Reproducing Alterations in Brain Aging. (n.d.). Frontiers in Aging Neuroscience. Retrieved from [Link]

  • H1 Antihistamines: Current Status and Future Directions. (2010). Allergy, Asthma & Immunology Research, 2(3), 145-165. Retrieved from [Link]

  • Upper Respiratory Drugs: First and Second-Generation Antihistamines. (2024). JoVE. Retrieved from [Link]

  • Hidden Effects of Antihistamines on the Brain. (2025). Psyclarity Health. Retrieved from [Link]

  • This compound dihydrochloride: Uses, Dosage, S... (n.d.). MIMS Malaysia. Retrieved from [Link]

  • This compound H1-Antihistamine Action. (2017). SMPDB. Retrieved from [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Clinical Therapeutics. Retrieved from [Link]

  • The role of P-glycoprotein in CNS antihistamine effects. (n.d.). Psychopharmacology. Retrieved from [Link]

  • Antihistamines. (2025). StatPearls. Retrieved from [Link]

  • In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion. (2023). Biopharmaceutics & Drug Disposition, 44(3), 133-146. Retrieved from [Link]

  • Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein. (n.d.). Pharmaceutical Research. Retrieved from [Link]

  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2010). Frontiers in Neuroscience. Retrieved from [Link]

  • The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers. (n.d.). Xenobiotica. Retrieved from [Link]

  • The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers. (2012). Xenobiotica, 42(6), 575-583. Retrieved from [Link]

  • (PDF) In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2025). ResearchGate. Retrieved from [Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. (n.d.). The AAPS Journal. Retrieved from [Link]

  • 3D in vitro blood-brain-barrier model for investigating barrier insults. (2022). bioRxiv. Retrieved from [Link]

  • How to Measure Drug Transport across the Blood-Brain Barrier. (n.d.). Journal of Cerebral Blood Flow & Metabolism. Retrieved from [Link]

  • The unbound concentration ratio between brain and plasma (Kp,uu,brain)... (n.d.). ResearchGate. Retrieved from [Link]

  • Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient. (n.d.). CONICET. Retrieved from [Link]

  • In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Translational aspects of unbound brain to plasma concentration ratios. (2012). Diva-portal.org. Retrieved from [Link]

  • Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. (n.d.). Science Translational Medicine. Retrieved from [Link]

  • Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. (2009). Journal of Cerebral Blood Flow & Metabolism, 29(9), 1581-1593. Retrieved from [Link]

  • This compound. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. (n.d.). Therapeutic Drug Monitoring. Retrieved from [Link]

  • Homochlorocyclizine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats. (n.d.). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Distribution of antihistamines into the CSF following intranasal delivery. (n.d.). Biopharmaceutics & Drug Disposition. Retrieved from [Link]

  • Hyperhomocysteinemia increases permeability of the blood-brain barrier by NMDA receptor-dependent regulation of adherens and tight junctions. (n.d.). Blood. Retrieved from [Link]

  • Hyperhomocysteinemia increases permeability of the blood-brain barrier by NMDA receptor-dependent regulation of adherens and tight junctions. (2011). Blood, 118(7), 2007-14. Retrieved from [Link]

  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2025). Frontiers in Neuroscience. Retrieved from [Link]

  • Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023). Journal of Medicinal Chemistry, 66(11), 7253-7267. Retrieved from [Link]

  • Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. (2020). Pain Management, 10(4), 247-254. Retrieved from [Link]

Sources

Technical Support Center: Managing Homochlorcyclizine's Anticholinergic Effects In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Homochlorcyclizine is a first-generation antihistamine of the diphenylmethylpiperazine group, primarily known for its potent histamine H1 receptor antagonism.[1][2] Like many first-generation antihistamines, its clinical and research applications can be complicated by a range of off-target effects. A prominent concern for researchers conducting in vivo studies is its anticholinergic activity.[3][4] This activity stems from its ability to block muscarinic acetylcholine receptors, leading to a variety of physiological effects that can confound experimental results and impact animal welfare.[3][5]

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the challenges posed by this compound's anticholinergic properties in in vivo models. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you design robust experiments, interpret your data accurately, and ensure the ethical treatment of research animals.

Understanding the Mechanism: The Anticholinergic Action of this compound

This compound exerts its primary therapeutic effect by competitively inhibiting histamine binding to H1 receptors.[3] However, its molecular structure also allows it to bind to and block muscarinic acetylcholine receptors (mAChRs).[3] This "off-target" binding is the root of its anticholinergic effects.[5][6] Acetylcholine is a critical neurotransmitter in the parasympathetic nervous system, which governs "rest-and-digest" functions.[7] By blocking mAChRs, this compound disrupts these signals, leading to a range of predictable side effects.[8][9]

Anticholinergic_Mechanism cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates HCC This compound (HCC) HCC->mAChR Binds & Blocks Response Parasympathetic Response mAChR->Response Signal Transduction NoResponse Blocked Response (Anticholinergic Effects) mAChR->NoResponse caption Mechanism of this compound's Anticholinergic Effect.

Caption: Mechanism of this compound's Anticholinergic Effect.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of anticholinergic effects in my animal models (e.g., rodents)?

A1: The signs of anticholinergic activity can be central or peripheral and are dose-dependent. It is crucial to monitor animals closely for these signs, as they can indicate unintended pharmacological effects and potential distress.[10]

Systemic EffectObservable Signs in RodentsRationale
Central Nervous System Sedation, drowsiness, lethargy at lower doses.[1] Hyperexcitability, agitation, or catalepsy at higher or toxic doses.[4]This compound is lipophilic and can cross the blood-brain barrier.[3]
Gastrointestinal Decreased fecal output, constipation, potential for paralytic ileus.[10]Inhibition of smooth muscle contraction in the GI tract.[11]
Urinary Urinary retention, infrequent urination.[1]Reduced bladder detrusor muscle contractility.[6]
Ocular Mydriasis (dilated pupils), potential for blurred vision.Blockade of cholinergic stimulation of the pupillary sphincter muscle.
Secretions Dry mouth (observed as increased water consumption or bedding chewing), thickened respiratory secretions.Inhibition of salivary and mucosal gland secretion.[11]
Cardiovascular Tachycardia (increased heart rate).[8]Blockade of vagal (parasympathetic) tone on the heart.[12]

It is imperative to establish baseline measurements for these parameters before drug administration to accurately assess treatment effects.

Q2: How can I design a study to separate the desired (e.g., antihistaminic) effects from the unwanted anticholinergic effects?

A2: The key is to perform a meticulous dose-response study.[13] The goal is to identify a dose range that produces the desired therapeutic effect with minimal or manageable anticholinergic side effects. This is often referred to as identifying the therapeutic window.

A well-designed dose-response study should include:

  • A wide range of doses: Start with a very low dose and escalate, including doses expected to be sub-therapeutic and those expected to be toxic.[13][14]

  • Appropriate Controls:

    • Vehicle Control: Animals receiving only the delivery vehicle (e.g., saline, DMSO).[15]

    • Positive Control (Antihistaminic): A known H1 antagonist with low anticholinergic activity (e.g., a second-generation antihistamine like Cetirizine, though its efficacy in animal models can vary).[16]

    • Positive Control (Anticholinergic): A classic muscarinic antagonist like atropine or scopolamine to confirm that your model is sensitive to anticholinergic effects.[11]

  • Multiple Endpoints: Measure both the desired effect (e.g., inhibition of histamine-induced paw edema) and a panel of anticholinergic effects (e.g., heart rate, pupil diameter, GI motility) at each dose.[14]

By plotting the dose-response curves for both sets of effects, you can visually identify the dose at which the curves diverge, indicating the start of the therapeutic window.

Q3: Are there any co-treatments that can mitigate this compound's anticholinergic effects?

A3: Yes, but this approach must be undertaken with extreme caution as it adds complexity to the experimental design. The most direct way to counteract anticholinergic effects is by using a cholinergic agonist.[17]

  • Pilocarpine or Bethanechol: These are muscarinic agonists that can help reverse peripheral anticholinergic effects like dry mouth or urinary retention.[8]

  • Physostigmine: This is a cholinesterase inhibitor that increases the amount of acetylcholine in the synapse.[7] It can cross the blood-brain barrier and can be used to reverse both central and peripheral effects, but its use requires careful dose titration due to the risk of cholinergic crisis.

Critical Consideration: When using a mitigating co-treatment, you MUST include a control group that receives only the mitigating agent to ensure it does not independently affect your primary experimental endpoint. The interaction between this compound, the mitigating agent, and your primary outcome must be carefully evaluated.

Troubleshooting Guide

Problem: Unexpected animal morbidity or mortality at previously tolerated doses.
  • Possible Cause: Environmental factors such as high ambient temperature can exacerbate anticholinergic-induced hyperthermia.[18] Anticholinergics inhibit sweating (a key thermoregulatory mechanism), making animals more susceptible to heat stress.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check all calculations, solution concentrations, and administration volumes.

    • Control Environment: Ensure animal housing is maintained at a stable, appropriate temperature and humidity.

    • Assess Hydration: Ensure animals have unrestricted access to water, as dehydration can worsen anticholinergic toxicity.

    • Immediate Dose Reduction: In subsequent experiments, reduce the dose by 25-50% and re-escalate cautiously.

    • Consult Veterinary Staff: Immediate consultation with veterinary professionals is essential. They can provide supportive care and guidance.[19]

Problem: High variability in data for behavioral or cognitive assays.
  • Possible Cause: The sedative or cognitive-impairing effects of this compound are confounding the results.[3][20] Animals may perform poorly on tasks not because of the experimental variable you are testing, but because of drowsiness or confusion caused by the drug's central anticholinergic action.

  • Troubleshooting Steps:

    • Acclimatization and Habituation: Ensure all animals are thoroughly habituated to the testing apparatus and procedures before drug administration to minimize novelty-induced stress.

    • Timing of Assay: Conduct behavioral testing at various time points after drug administration to identify a time when sedative effects may have subsided but the desired therapeutic effect is still present.

    • Dose-Response Evaluation: As mentioned in the FAQs, perform a dose-response study to find a dose with minimal sedative effects.

    • Include Specific Controls: Use a positive control for sedation (e.g., diazepam) to characterize the sedative profile of your assay.

    • Consider an Alternative: If the central effects are unavoidable and directly interfere with your primary endpoint, you may need to consider a second-generation antihistamine with lower CNS penetration as a comparator compound.[21]

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for Therapeutic Window Identification

This protocol outlines a workflow to determine the optimal dose of this compound.

Dose_Response_Workflow cluster_workflow Experimental Workflow start 1. Define Objectives & Endpoints design 2. Design Study (Doses, Controls, N-size) start->design iacuc 3. Obtain IACUC Approval design->iacuc acclimate 4. Acclimatize Animals iacuc->acclimate baseline 5. Record Baseline Data (HR, Temp, etc.) acclimate->baseline admin 6. Administer Treatments (HCC, Vehicle, Controls) baseline->admin monitor 7. Monitor Animal Welfare & Anticholinergic Signs admin->monitor assay 8. Perform Primary Assay (Therapeutic Effect) monitor->assay analyze 9. Analyze Data (Dose-Response Curves) assay->analyze end 10. Determine Therapeutic Window analyze->end caption Workflow for a Dose-Response Study.

Caption: Workflow for a Dose-Response Study.

Methodology:

  • Animal Model & Ethics: Select an appropriate animal model and obtain approval from your Institutional Animal Care and Use Committee (IACUC).[15][22] All procedures must adhere to ethical guidelines for animal research.[23]

  • Group Allocation: Randomly assign animals to treatment groups (minimum n=8 per group is recommended for statistical power).[15]

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Atropine for anticholinergic effects)

    • Groups 3-7: this compound (e.g., 1, 3, 10, 30, 100 mg/kg)

    • Group 8: Positive Control (for desired therapeutic effect)

  • Baseline Measurements: Before any treatment, record baseline data for each animal, such as heart rate, core body temperature, and fecal pellet output over a set period.

  • Drug Administration: Administer the assigned treatment via the intended route (e.g., oral gavage, intraperitoneal injection). Record the precise time of administration.

  • Monitoring:

    • At regular intervals (e.g., 30, 60, 120, 240 minutes post-dose), record the same physiological parameters measured at baseline.

    • Continuously monitor for signs of distress or severe toxicity according to your IACUC-approved protocol.[19]

  • Primary Assay: At the predetermined time of peak effect, perform your primary therapeutic assay (e.g., histamine challenge, behavioral test).

  • Data Analysis:

    • For each dose, calculate the change from baseline for the anticholinergic-related parameters.

    • Calculate the efficacy in your primary assay.

    • Plot two separate dose-response curves on the same graph: one for the therapeutic effect and one for a key anticholinergic side effect (e.g., % increase in heart rate).[14]

    • Identify the dose range where the therapeutic curve is high and the side-effect curve is low. This is your estimated therapeutic window.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • Patsnap Synapse. (2024). What is this compound Hydrochloride used for?
  • Kimura, E. T., Young, P. R., & Richards, R. K. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (this compound; SA-97), a serotonin antagonist. Journal of Allergy, 31, 237–247. Retrieved from [Link]

  • Wikipedia. (2025). This compound. Retrieved from [Link]

  • Cazzola, M., et al. (2022). Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models. Pulmonary Pharmacology & Therapeutics. Retrieved from [Link]

  • MIMS Malaysia. This compound dihydrochloride: Uses, Dosage, S... Retrieved from [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. Retrieved from [Link]

  • ResearchGate. (2025). Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models. Retrieved from [Link]

  • Somark. (2025). Advancing Animal Welfare in Pre-Clinical Research Standards. Retrieved from [Link]

  • Wikipedia. (2026). Anticholinergic. Retrieved from [Link]

  • bioRxiv. (2026). Dualsteric and dual-acting modulation of muscarinic receptors by antagonist KH-5. Retrieved from [Link]

  • SCIREQ. (n.d.). IACUC Considerations for Preclinical Studies. Retrieved from [Link]

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. Retrieved from [Link]

  • Bio-protocol. (2016). 2.4 Dose response and repeatability. Retrieved from [Link]

  • Protocol For Biological Dose Response Study. (n.d.).
  • Wikipedia. (2026). Muscarinic antagonist. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. Retrieved from [Link]

  • MSD Veterinary Manual. (2024). Antihistamines for Integumentary Disease in Animals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of Animal Research. In Science, Medicine, and Animals. Retrieved from [Link]

  • Alila Medical Media. (2020). Cholinergic Drugs - Pharmacology, Animation. Retrieved from [Link]

  • Chepke, C. (n.d.). Managing Anticholinergic Side Effects. Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticholinergic Medications. In StatPearls. Retrieved from [Link]

  • SimpleNursing. (n.d.). Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care. Retrieved from [Link]

  • Orzechowski, R. F., et al. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. European Journal of Pharmacology. Retrieved from [Link]

  • Medical News Today. (n.d.). Anticholinergic drugs: Uses and side effects. Retrieved from [Link]

  • ResearchGate. (2021). The use of H1-antihistamines in veterinary medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing the health implications of anticholinergic drugs in older people. Retrieved from [Link]

  • Australian Prescriber. (2022). The anticholinergic burden: from research to practice. Retrieved from [Link]

  • University of Maryland School of Pharmacy. (n.d.). Assessing Anticholinergic Burden. Retrieved from [Link]

  • ResearchGate. (2025). Antihistamine Toxicosis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Anticholinergic activity of antihistamines. Retrieved from [Link]

  • Cleveland Clinic. (2024). Anticholinergic Drugs Uses & Side Effects. Retrieved from [Link]

  • Healthline. (n.d.). Anticholinergics: List, Side Effects, Uses, Warnings, and More. Retrieved from [Link]

Sources

Technical Support Center: Investigating Drug-Drug Interaction Potential of Homochlorcyclizine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers investigating the drug-drug interaction (DDI) potential of Homochlorcyclizine. This document is designed to provide practical, in-depth guidance in a direct question-and-answer format. Given that this compound is a first-generation antihistamine, its interaction profile is likely governed by its effects on drug-metabolizing enzymes and transporters. This guide offers a framework for systematically characterizing these interactions, troubleshooting common experimental hurdles, and interpreting your findings in a scientifically rigorous manner.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary questions essential for designing a robust research plan.

Q1: Where do I start? What is the theoretical basis for this compound having drug interactions?

Answer: The potential for drug-drug interactions with this compound stems from its classification as a first-generation antihistamine and its expected metabolic profile.[1][2] Here’s the core logic:

  • Metabolic Pathway: Like many lipophilic drugs, this compound is expected to undergo significant metabolism in the liver to be eliminated from the body.[2] The primary enzyme superfamily responsible for this is Cytochrome P450 (CYP450).[2]

  • Interaction Mechanism: An interaction occurs when this compound and a co-administered drug compete for the same CYP450 enzyme. This can happen in two main ways:

    • This compound as a Victim: A co-administered drug inhibits the specific CYP enzyme that metabolizes this compound. This would slow down this compound's clearance, increase its concentration in the blood, and potentially lead to toxicity (e.g., excessive sedation).[1]

    • This compound as a Perpetrator: this compound itself inhibits a CYP enzyme responsible for metabolizing another drug. This would increase the co-administered drug's concentration, potentially causing its own set of adverse effects. Many first-generation antihistamines are known inhibitors of CYP2D6.[3]

  • Pharmacodynamic Interactions: Beyond metabolism, this compound has known antimuscarinic (anticholinergic) and CNS depressant effects. Co-administration with other drugs having similar properties (e.g., tricyclic antidepressants, opioids, alcohol) can lead to additive side effects like severe drowsiness, dry mouth, or urinary retention.[1]

Your investigation should therefore start with the hypothesis that this compound is both a substrate and a potential inhibitor of one or more CYP450 enzymes.

Q2: I can't find much specific data on which CYP450 enzymes metabolize this compound. What should I do?

Answer: This is a common challenge with older or less common compounds. When specific data is lacking, the scientifically sound approach is to perform reaction phenotyping. The goal is to identify the primary metabolic pathways.[4] You are essentially generating the foundational data yourself.

Regulatory bodies like the FDA provide clear guidance on this process.[5][6] The initial steps involve in vitro experiments to pinpoint which enzymes are responsible for the drug's clearance.[4] This is a prerequisite for any further, more complex interaction studies.[4][7]

The logical workflow is to first determine which enzymes to study, then design experiments to confirm their involvement.

Caption: Initial workflow for characterizing an unknown metabolic pathway.

Section 2: Experimental Design & Troubleshooting

This section provides detailed protocols and troubleshooting for key in vitro experiments.

Q3: How do I perform a reaction phenotyping study to identify the key CYP enzymes for this compound?

Experimental Protocol: CYP450 Reaction Phenotyping

  • Objective: To determine the relative contribution of major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4/5) to the metabolism of this compound.

  • Materials:

    • This compound

    • Pooled Human Liver Microsomes (HLMs)

    • NADPH regenerating system (cofactor for CYP activity)

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Selective chemical inhibitors for each major CYP isoform (see table below)

    • LC-MS/MS for metabolite quantification.

  • Methodology:

    • Step 1: Preliminary Assay: Incubate this compound (at a concentration near its expected Km, or ~1 µM if unknown) with HLMs and the NADPH system. Measure the rate of disappearance of the parent compound or the formation of a key metabolite over time to establish a baseline metabolic rate.

    • Step 2: Chemical Inhibition Assay: Repeat the incubation from Step 1, but pre-incubate the HLMs for ~10 minutes with a selective inhibitor for a specific CYP enzyme before adding this compound. Run a separate experiment for each inhibitor.

    • Step 3: Controls: Include a "no inhibitor" positive control (should match Step 1) and a "no NADPH" negative control (should show no metabolism).

    • Step 4: Data Analysis: Calculate the percentage of metabolism inhibited by each specific chemical inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor (e.g., >50% inhibition) strongly suggests that the corresponding enzyme plays a major role.

  • Data Interpretation:

CYP IsoformSelective InhibitorTypical ConcentrationExpected Result if Involved
CYP1A2 Furafylline10 µMSignificant decrease in this compound metabolism
CYP2C9 Sulfaphenazole10 µMSignificant decrease in this compound metabolism
CYP2C19 Ticlopidine1 µMSignificant decrease in this compound metabolism
CYP2D6 Quinidine1 µMSignificant decrease in this compound metabolism
CYP3A4/5 Ketoconazole1 µMSignificant decrease in this compound metabolism

Troubleshooting:

  • Problem: No metabolism is observed in the positive control.

    • Cause & Solution: Check the activity of your HLMs with a known substrate (e.g., testosterone for CYP3A4). Ensure your NADPH regenerating system is fresh and active. Verify the sensitivity of your analytical method (LC-MS/MS).

  • Problem: Multiple inhibitors show partial inhibition.

    • Cause & Solution: This is a common and valid result. It indicates that multiple enzymes contribute to the metabolism of this compound. For example, the related antihistamine loratadine is metabolized by both CYP3A4 and CYP2D6.[8] Quantify the percent contribution of each.

Q4: My phenotyping study suggests CYP2D6 and CYP3A4 are involved. How do I test if this compound can inhibit these enzymes?

Answer: This is the next critical step, as it assesses this compound's potential as a DDI perpetrator. You will perform a CYP inhibition assay to determine the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme's activity).

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)

  • Objective: To determine the IC50 of this compound against specific CYP isoforms (e.g., CYP2D6 and CYP3A4).

  • Materials:

    • Pooled HLMs or recombinant human CYP enzymes (e.g., rCYP2D6)

    • A probe substrate specific for the enzyme being tested (e.g., Dextromethorphan for CYP2D6; Midazolam for CYP3A4)

    • This compound (at a range of concentrations, e.g., 0.01 µM to 100 µM)

    • A known inhibitor as a positive control (e.g., Quinidine for CYP2D6)

    • NADPH regenerating system and buffer.

    • LC-MS/MS to measure the formation of the probe substrate's metabolite.

  • Methodology:

    • Step 1: Pre-incubate HLMs or recombinant enzyme with multiple concentrations of this compound.

    • Step 2: Initiate the reaction by adding the specific probe substrate and the NADPH system.

    • Step 3: After a fixed time (within the linear range of metabolite formation), stop the reaction (e.g., with cold acetonitrile).

    • Step 4: Analyze the samples via LC-MS/MS to quantify the amount of metabolite formed.

    • Step 5: Plot the percent of remaining enzyme activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a standard in vitro CYP inhibition assay.

Troubleshooting:

  • Problem: High variability between replicate wells.

    • Cause & Solution: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound. Check for issues with compound solubility; using a small amount of an organic solvent like DMSO (typically <0.5% final concentration) can help, but ensure you run a vehicle control.

  • Problem: The IC50 value is outside the tested concentration range.

    • Cause & Solution: If no inhibition is seen, the IC50 is higher than your max concentration. You can report it as ">100 µM". If 100% inhibition is seen at your lowest concentration, you must re-run the assay with a lower concentration range to accurately determine the IC50.

Section 3: Data Interpretation & Next Steps

Q5: I have an IC50 value. How do I know if it's clinically relevant?

Answer: An in vitro IC50 value alone is not enough to predict a clinical DDI.[7] You must compare it to the expected in vivo concentration of the drug. Regulatory agencies provide guidance on how to use basic models to make this assessment.[6][9]

A common initial assessment involves calculating the R value:

  • R = 1 + ([I]max / Ki)

Where:

  • [I]max is the maximum unbound plasma concentration of the inhibitor (this compound) at the highest clinical dose.

  • Ki is the inhibition constant (often approximated by the IC50 for initial screening).

A calculated R value > 1.1 is often used as a trigger to conduct more detailed investigations, such as a full in vivo clinical DDI study, as it suggests a potential for interaction.[6] This indicates that the concentrations required to inhibit the enzyme in vitro might be achievable in a patient.

References

  • Uehara, S., et al. (1994). Enantioselective Pharmacokinetics of this compound. II: Disposition and Metabolism of (+)-, (-)- And Racemic this compound After Oral Administration to Man. PubMed. Available at: [Link]

  • Uehara, S., et al. (1994). Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA.gov. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Invitro Tests for Predicting Drug-Drug Interaction. jocpr.com. Available at: [Link]

  • Regulatory Affairs Professionals Society. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. RAPS. Available at: [Link]

  • Farinha, A., & Bérubé, J. (2024). A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. MDPI. Available at: [Link]

  • Federal Register. (2006). Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability. federalregister.gov. Available at: [Link]

  • Patsnap. (2024). What is this compound Hydrochloride used for?. Patsnap Synapse. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of this compound Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • O'Donnell, J. (1998). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA.gov. Available at: [Link]

  • Yumibe, N., et al. (1995). Identification of Human Liver Cytochrome P450s Involved in the Microsomal Metabolism of the Antihistaminic Drug Loratadine. Karger. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. FDA.gov. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2014). IN VITRO TESTS FOR PREDICTING DRUG DRUG INTERACTIONS. ijpeonline.com. Available at: [Link]

  • Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. PubMed. Available at: [Link]

  • Hamelin, B. A., et al. (2000). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. PubMed. Available at: [Link]

  • MIMS. (n.d.). This compound dihydrochloride. MIMS Malaysia. Available at: [Link]

  • Wikipedia. (n.d.). Diphenhydramine. Wikipedia. Available at: [Link]

  • BioIVT. (2020). In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. bioivt.com. Available at: [Link]

  • Drugs.com. (n.d.). Chlorcyclizine Interactions. Drugs.com. Available at: [Link]

  • Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0240243). hmdb.ca. Available at: [Link]

  • KEGG. (n.d.). Drug interaction list. genome.jp. Available at: [Link]

  • Dr. Oracle. (2023). Do antihistamines inhibit CYP2D6 (cytochrome P450 2D6)?. dr-oracle.com. Available at: [Link]

  • KEGG. (n.d.). KEGG DRUG: this compound. genome.jp. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Managing Homochlorcyclizine Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with homochlorcyclizine in fluorescence-based assays. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate assay interference caused by this compound, ensuring the integrity and accuracy of your experimental data.

Introduction: The Challenge of Assay Interference

Fluorescence-based assays are powerful tools in drug discovery and biomedical research. However, the reliability of these assays can be compromised by the intrinsic properties of test compounds.[1] this compound, a first-generation antihistamine of the diphenylmethylpiperazine group, is one such compound that can interfere with fluorescent readouts.[2] Understanding the mechanisms of this interference is the first step toward robust and reliable assay results.

The two primary mechanisms of compound interference in fluorescent assays are autofluorescence and fluorescence quenching .[1] Autofluorescence occurs when a compound itself emits light upon excitation, leading to a false-positive signal.[1] Conversely, quenching happens when a compound absorbs the excitation or emission energy of the fluorophore, resulting in a decreased signal and a potential false-negative result.[3]

This guide will walk you through a systematic approach to diagnosing and resolving these issues when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

A1: this compound is an antihistamine with a chemical structure that includes aromatic rings (diphenylmethylpiperazine).[2][4] Aromatic structures are known to absorb ultraviolet (UV) and sometimes visible light, which can lead to intrinsic fluorescence (autofluorescence) or quenching of other fluorescent signals. One study noted that the UV absorption of this compound was monitored at 240 nm, suggesting it absorbs light in the UV spectrum.[5]

Q2: What are the primary signs of this compound interference in my assay?

A2: The signs of interference can manifest in several ways:

  • Unexpectedly high fluorescence readings: This could indicate that this compound is autofluorescent at the excitation and emission wavelengths of your assay.

  • Unexpectedly low fluorescence readings: This may suggest that this compound is quenching the signal from your fluorescent probe.

  • High variability between replicate wells: This could be a sign of compound precipitation or inconsistent interactions with assay components.

  • Atypical dose-response curves: Interference can lead to curves that do not follow expected biological models.

Q3: How can I determine if this compound is autofluorescent?

A3: A simple control experiment can determine if this compound is autofluorescent. Prepare a sample containing this compound in your assay buffer (without your fluorescent probe or other assay components that generate a signal) and measure the fluorescence at your assay's excitation and emission wavelengths. A signal significantly above the buffer blank indicates autofluorescence.

Q4: How do I know if this compound is quenching my fluorophore?

A4: To test for quenching, measure the fluorescence of your known fluorophore in the assay buffer with and without this compound. A significant decrease in the fluorophore's signal in the presence of this compound suggests quenching.

Q5: Are certain types of fluorescent assays more susceptible to interference from compounds like this compound?

A5: Yes, assays that use UV or blue-green excitation and emission wavelengths are generally more susceptible to interference from small molecules.[6][7] This is because many organic compounds, particularly those with aromatic rings, absorb light in these regions.

In-Depth Troubleshooting Guides

Issue 1: High Background Fluorescence (Potential Autofluorescence)

If you suspect this compound is autofluorescent, follow this troubleshooting workflow:

Step 1: Characterize the Spectral Properties of this compound

  • Protocol:

    • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

    • Measure the absorbance spectrum of the solution from 200 nm to 800 nm to identify its maximum absorbance peak(s).

    • Measure the fluorescence emission spectrum by exciting at and around the absorbance maximum.

    • Measure the fluorescence excitation spectrum by monitoring the emission at the observed emission maximum.

  • Causality: Understanding the absorbance and fluorescence profile of this compound is critical to determining the extent of spectral overlap with your assay's fluorophore.[8]

Step 2: Implement Control Experiments

  • Protocol:

    • Compound-only control: In every assay plate, include wells with this compound at various concentrations in the assay buffer but without the fluorescent reporter.

    • No-enzyme/no-cell control: Run the full assay with this compound but without the biological target (e.g., enzyme or cells).

  • Causality: These controls will quantify the contribution of this compound's autofluorescence to the total signal, allowing for background subtraction.[9][10]

Step 3: Mitigation Strategies

  • Strategy 1: Background Subtraction: If the autofluorescence is consistent, you can subtract the signal from the compound-only control wells from your experimental wells.[11]

  • Strategy 2: Use Red-Shifted Fluorophores: Many small molecules fluoresce in the blue-green region.[12] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647) can often circumvent interference.[6][13]

  • Strategy 3: Time-Resolved Fluorescence (TRF): If the autofluorescence of this compound is short-lived, using a TRF assay with a long-lifetime lanthanide-based probe can distinguish the specific signal from the background interference.[3]

Issue 2: Decreased Fluorescence Signal (Potential Quenching)

If your results show an unexpected decrease in signal, consider the possibility of fluorescence quenching.

Step 1: Confirm Quenching with a Control Experiment

  • Protocol:

    • Prepare a solution of your fluorescent probe at the concentration used in your assay.

    • Measure the fluorescence of this solution.

    • Add this compound at its highest assay concentration and measure the fluorescence again.

    • A significant drop in fluorescence intensity confirms quenching.

  • Causality: This directly tests the interaction between this compound and your fluorophore, independent of the biological assay components.

Step 2: Investigate the Mechanism of Quenching

  • Inner-Filter Effect: This occurs when the quencher absorbs the excitation or emission light of the fluorophore.

    • Protocol: Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap indicates a high probability of the inner-filter effect.

    • Causality: If the absorbance of the interfering compound overlaps with the fluorophore's excitation or emission spectrum, it will reduce the amount of light that can excite the fluorophore or the amount of emitted light that reaches the detector.[3]

Step 3: Mitigation Strategies

  • Strategy 1: Reduce Compound Concentration: If experimentally feasible, lowering the concentration of this compound can minimize quenching effects.

  • Strategy 2: Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.

  • Strategy 3: Use a Ratiometric Assay: In some cases, a ratiometric fluorescent probe, which exhibits a spectral shift upon interaction with its target, can be less susceptible to quenching that affects overall intensity.

Visualizing Troubleshooting Workflows

Interference_Troubleshooting cluster_autofluorescence Troubleshooting Autofluorescence cluster_quenching Troubleshooting Quenching A1 High Background Signal A2 Measure this compound Spectrum A1->A2 Hypothesize Autofluorescence A3 Run Compound-Only Controls A2->A3 Confirm Spectral Overlap A4 Implement Mitigation Strategy A3->A4 A5 Background Subtraction A4->A5 A6 Use Red-Shifted Fluorophore A4->A6 A7 Use TRF Assay A4->A7 Q1 Low Signal Q2 Run Quenching Control Q1->Q2 Hypothesize Quenching Q3 Check for Inner-Filter Effect Q2->Q3 Confirm Quenching Q4 Implement Mitigation Strategy Q3->Q4 Q5 Lower Compound Concentration Q4->Q5 Q6 Change Fluorophore Q4->Q6 Q7 Use Ratiometric Assay Q4->Q7

Caption: A flowchart for troubleshooting autofluorescence and quenching.

Data Summary Table

Issue Potential Cause Recommended Control Experiments Primary Mitigation Strategies
Unexpectedly High Signal Autofluorescence of this compound- Measure fluorescence of this compound alone. - Run assay without biological target.- Background subtraction. - Use a red-shifted fluorophore. - Employ a time-resolved fluorescence (TRF) assay.
Unexpectedly Low Signal Fluorescence Quenching by this compound- Measure fluorophore signal with and without this compound. - Measure absorbance spectrum of this compound.- Lower the concentration of this compound. - Change the fluorophore to avoid spectral overlap.
High Variability Compound Precipitation- Visually inspect wells for precipitate. - Perform a solubility test in assay buffer.- Lower compound concentration to within its soluble range. - Add a compatible solubilizing agent (e.g., DMSO).

Conclusion

Interference from test compounds like this compound is a common challenge in fluorescence-based assays. However, by employing a systematic approach of control experiments and mitigation strategies, researchers can effectively identify and overcome these issues. The key is to understand the underlying mechanisms of interference and to validate your assay to ensure that the observed effects are genuinely due to the biological activity of interest and not an artifact of the compound's intrinsic properties.

References

  • Glickman, J. F., et al. (2008). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening, 13(3), 187-196.
  • Sittampalam, G. S., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]

  • Thorne, N., et al. (2010). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Auld, D. S., et al. (2008). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Popov, P., et al. (2007). Correction for interference by test samples in high-throughput assays. Journal of Biomolecular Screening, 12(6), 786-797.
  • Popov, P., et al. (2007). Correction for Interference by Test Samples in High-Throughput Assays. Journal of Biomolecular Screening, 12(6), 786-797.
  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Cytometry.org. (n.d.). Spectral Overlap. [Link]

  • FluoroFinder. (2022). Designing a Fluorescence Microscopy Experiment. [Link]

  • Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]

  • Boster Biological Technology. (n.d.). Experimental Controls in Flow Cytometry: Optimization Guide. [Link]

  • Patsnap. (2025). How to Set Up Proper Controls for Your Flow Cytometry Experiment. [Link]

  • Ujihira, S., et al. (1991). Enantioselective pharmacokinetics of this compound. III. Simultaneous determination of (+)- and (-)- this compound in human urine by high-performance liquid chromatography.
  • Wikipedia. (2025). This compound. [Link]

  • KEGG DRUG. (n.d.). This compound. [Link]

  • Ujihira, S., et al. (1990). Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats. Journal of Pharmacobio-Dynamics, 13(10), 621-627.
  • Ujihira, S., et al. (1992). Method for optical resolution of racemic this compound and comparison of optical isomers in antihistamine activity and pharmacokinetics. Chemical & Pharmaceutical Bulletin, 40(5), 1341-1342.
  • SMPDB. (2017). This compound H1-Antihistamine Action. [Link]

  • precisionFDA. (n.d.). This compound, (+)-. [Link]

  • Prahl, S. (2017). Anthracene. Oregon Medical Laser Center. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antiviral Properties of Homochlorcyclizine and Chlorcyclizine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antiviral research, the repurposing of existing drugs has emerged as a critical strategy for rapidly identifying and developing new therapeutic agents. Among the compounds that have garnered significant interest are the first-generation antihistamines, homochlorcyclizine and chlorcyclizine. This guide provides a comprehensive comparison of their antiviral activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to advance the study of these promising molecules.

Introduction to this compound and Chlorcyclizine: A Structural Overview

This compound and chlorcyclizine are structurally related diphenylmethylpiperazine derivatives.[1][2] Both compounds have been primarily used for their antihistaminic properties, acting as H1 receptor antagonists to alleviate allergy symptoms.[3][4] this compound, marketed in Japan since 1965, is also known to possess anticholinergic, antidopaminergic, and antiserotonergic properties.[2] Chlorcyclizine, available in the United States and other countries, has demonstrated anticholinergic, antiserotonergic, and local anesthetic effects in addition to its antihistamine activity.[1] Their potential as antiviral agents stems from mechanisms distinct from their action on histamine receptors.[5]

The key structural difference lies in the piperazine ring, which is a six-membered ring in chlorcyclizine and is expanded to a seven-membered 1,4-diazepane ring in this compound. This seemingly subtle modification can significantly influence the molecule's three-dimensional conformation, binding affinities, and pharmacokinetic properties, which in turn affect its antiviral profile.

Comparative Antiviral Efficacy: A Focus on Hepatitis C Virus

The most extensive research into the antiviral properties of these compounds has centered on the Hepatitis C Virus (HCV), a leading cause of chronic liver disease worldwide.[5][6]

Initial high-throughput screening of a library of approved drugs identified several H1-antihistamines with anti-HCV activity, with chlorcyclizine and this compound demonstrating potent effects.[5][7]

Table 1: In Vitro Anti-HCV Activity of this compound and Chlorcyclizine

CompoundVirus StrainCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
This compound HCV (JFH-1, 2a)Huh7.5.1~50>10>200[7]
Chlorcyclizine (CCZ) HCV-Luc (JFH-1, 2a)Huh7.5.18>15>1875[8]
(R)-ChlorcyclizineHCV-Luc (JFH-1, 2a)Huh7.5.18>15>1875[8]
(S)-ChlorcyclizineHCV-Luc (JFH-1, 2a)Huh7.5.17>13>1857[8]
Nor-ChlorcyclizineHCV-Luc (JFH-1, 2a)Huh7.5.192.5278[8]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.

From the available data, chlorcyclizine and its derivatives exhibit more potent in vitro anti-HCV activity with a higher selectivity index compared to this compound.[7][8] Notably, the primary metabolite of chlorcyclizine, nor-chlorcyclizine, which has minimal antihistamine activity, retains potent anti-HCV effects, suggesting that the antiviral mechanism is independent of H1 receptor antagonism.[5]

In vivo studies using chimeric mice with humanized livers have further substantiated the anti-HCV efficacy of chlorcyclizine.[5][9][10] Treatment with chlorcyclizine significantly inhibited infection by HCV genotypes 1b and 2a without the emergence of drug resistance.[9][10] To date, similar in vivo antiviral studies for this compound have not been as extensively reported in the literature.

Mechanism of Antiviral Action: Targeting Viral Entry

The primary antiviral mechanism of action for both this compound and chlorcyclizine against HCV is the inhibition of an early stage of the viral life cycle, specifically viral entry into the host cell.[5][6][11]

G cluster_virus HCV Life Cycle Attachment Attachment Entry & Fusion Entry & Fusion Attachment->Entry & Fusion Uncoating Uncoating Entry & Fusion->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Assembly Assembly RNA Replication->Assembly Release Release Assembly->Release This compound This compound This compound->Entry & Fusion Inhibits Chlorcyclizine Chlorcyclizine Chlorcyclizine->Entry & Fusion Inhibits

Figure 1: Simplified diagram illustrating the point of intervention of this compound and Chlorcyclizine in the HCV life cycle.

Further mechanistic studies have revealed that chlorcyclizine directly targets the HCV envelope glycoprotein E1, interfering with the fusion process between the viral and host cell membranes.[12][13] This interaction prevents the release of the viral genome into the cytoplasm, thereby halting the infection before it can establish itself. While it is plausible that this compound acts via a similar mechanism due to its structural similarity, dedicated studies are required for confirmation.

It is important to note that chlorcyclizine has shown specificity for HCV, with little to no activity against a panel of other viruses, including Hepatitis B virus, dengue virus, and influenza A virus in some screens.[5] However, other studies have suggested its potential against other flaviviruses like Zika virus.[1] The antiviral spectrum of this compound remains less characterized.

Experimental Protocols for Antiviral Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used in the evaluation of this compound and chlorcyclizine.

In Vitro Antiviral Activity and Cytotoxicity Assay (HCV)

This protocol describes the determination of the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) of a test compound.

Workflow Diagram:

G Start Start Seed Huh7.5.1 cells Seed Huh7.5.1 cells Incubate overnight Incubate overnight Seed Huh7.5.1 cells->Incubate overnight Prepare drug dilutions Prepare drug dilutions Incubate overnight->Prepare drug dilutions Infect cells with HCV-Luc Infect cells with HCV-Luc Prepare drug dilutions->Infect cells with HCV-Luc Add drug dilutions Add drug dilutions Infect cells with HCV-Luc->Add drug dilutions Incubate for 48h Incubate for 48h Add drug dilutions->Incubate for 48h Measure Luciferase activity (EC50) Measure Luciferase activity (EC50) Incubate for 48h->Measure Luciferase activity (EC50) Perform ATPlite assay (CC50) Perform ATPlite assay (CC50) Incubate for 48h->Perform ATPlite assay (CC50) Analyze data Analyze data Measure Luciferase activity (EC50)->Analyze data Determine SI Determine SI Analyze data->Determine SI Perform ATPlite assay (CC50)->Analyze data End End Determine SI->End

Figure 2: Workflow for determining EC₅₀ and CC₅₀ of antiviral compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Huh7.5.1 cells in 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a series of dilutions of the test compound (this compound or chlorcyclizine) in cell culture medium.

  • Infection and Treatment:

    • Infect the Huh7.5.1 cells with a luciferase reporter HCV (HCV-Luc) at a specified multiplicity of infection (MOI).

    • Immediately add the prepared compound dilutions to the infected cells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • EC₅₀ Determination:

    • After incubation, measure the luciferase activity using a commercial luciferase assay system.

    • The EC₅₀ value is calculated as the compound concentration that results in a 50% reduction in luciferase signal compared to untreated, infected controls.

  • CC₅₀ Determination:

    • In parallel, treat uninfected Huh7.5.1 cells with the same compound dilutions.

    • After 48 hours, assess cell viability using an ATP-based assay (e.g., ATPlite).[14]

    • The CC₅₀ value is the compound concentration that results in a 50% reduction in cell viability compared to untreated, uninfected controls.

  • Selectivity Index (SI) Calculation:

    • Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI indicates a more favorable safety profile.

Viral Entry Assay

This assay helps to determine if the antiviral compound acts at the entry stage of the viral life cycle.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed Huh7.5.1 cells in a 96-well plate and incubate overnight.

  • Pre-treatment:

    • Pre-treat the cells with the test compound at various concentrations for 1 hour at 37°C.

  • Infection:

    • Infect the pre-treated cells with HCV.

  • Wash and Culture:

    • After a 2-hour incubation with the virus, wash the cells to remove unbound virus and compound.

    • Add fresh culture medium and incubate for 48-72 hours.

  • Quantification:

    • Quantify the level of infection by measuring viral RNA (qRT-PCR) or a reporter gene expression (e.g., luciferase).

  • Analysis:

    • A significant reduction in infection in the pre-treated cells compared to the control indicates inhibition of viral entry.

Future Directions and Conclusion

While chlorcyclizine has been more extensively studied and has shown considerable promise as an anti-HCV agent, the therapeutic potential of this compound remains an area ripe for further investigation. Key future research directions should include:

  • Head-to-head comparative studies: Direct comparisons of the antiviral efficacy of this compound and chlorcyclizine against a broader range of viruses, including other flaviviruses like Dengue and Zika, as well as emerging viral threats.

  • Mechanism of action studies for this compound: Elucidating the precise molecular target and mechanism by which this compound inhibits viral entry.

  • Pharmacokinetic and in vivo studies for this compound: Evaluating the absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy of this compound in relevant animal models.

  • Structure-Activity Relationship (SAR) studies: Optimizing the structure of this compound to enhance its antiviral potency and improve its pharmacokinetic profile, similar to the efforts undertaken for chlorcyclizine derivatives.[15][16]

References

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine, 7(282), 282ra49. [Link]

  • PM360. (2018). Antihistamine drug chlorcyclizine shows promise for treating HCV. [Link]

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed. [Link]

  • Wikipedia. (2026). Chlorcyclizine. [Link]

  • Chen, Y., et al. (2020). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. PubMed. [Link]

  • The Pharmaceutical Journal. (2015). Antihistamine could be used as a cheaper hepatitis C therapy, study suggests. [Link]

  • Syed, G. H., et al. (2018). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. The Journal of Infectious Diseases. [Link]

  • Syed, G. H., et al. (2018). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed Central. [Link]

  • Perez-Vargas, J., et al. (2015). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed Central. [Link]

  • Syed, G. H., et al. (2018). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed. [Link]

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. [Link]

  • MDEdge. (2015). Antihistamine drug chlorcyclizine shows promise for treating HCV. [Link]

  • Patsnap Synapse. (2024). What is this compound Hydrochloride used for?. [Link]

  • Wikipedia. (2025). This compound. [Link]

Sources

A Comparative Analysis of First and Second-Generation Antihistamines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of first and second-generation antihistamines, designed for researchers, scientists, and professionals involved in drug development. Moving beyond a simple recitation of facts, this document delves into the fundamental pharmacological differences that underpin the distinct clinical profiles of these two classes of drugs. We will explore the causality behind their differing sedative and anticholinergic effects through the lens of experimental data and provide detailed protocols for key assays used in their characterization.

The Histamine H1 Receptor: The Epicenter of Allergic Response

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating type 1 hypersensitivity reactions. Upon activation by histamine, the H1 receptor initiates a signaling cascade that results in the classic symptoms of allergy: vasodilation, increased vascular permeability, pruritus, and smooth muscle contraction.[1] Understanding this pathway is crucial to appreciating the mechanism of action of antihistamines, which act as inverse agonists at this receptor.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified H1 Receptor Signaling Pathway.

A Tale of Two Generations: Fundamental Pharmacological Distinctions

The evolution from first to second-generation antihistamines was driven by the need to mitigate the undesirable side effects of the earlier drugs. The primary distinctions lie in their ability to cross the blood-brain barrier (BBB) and their selectivity for the H1 receptor.

First-generation antihistamines , such as diphenhydramine and chlorpheniramine, are lipophilic molecules that readily cross the BBB.[2] This central nervous system (CNS) penetration leads to their characteristic sedative effects by binding to H1 receptors in the brain.[3] Furthermore, they exhibit poor receptor selectivity, acting as antagonists at muscarinic, alpha-adrenergic, and serotonin receptors, which contributes to a wide range of anticholinergic and other side effects.[1]

Second-generation antihistamines , including cetirizine, loratadine, and fexofenadine, are generally less lipophilic and are substrates for P-glycoprotein, an efflux transporter at the BBB, which significantly limits their CNS penetration.[4] This results in a non-sedating profile at standard therapeutic doses. They also demonstrate high selectivity for peripheral H1 receptors, minimizing off-target effects.[1]

Quantifying the Divide: Experimental Approaches and Supporting Data

The differentiation between these two generations is not merely descriptive but is grounded in robust experimental data. Below, we explore the key experimental methodologies used to characterize and compare these compounds.

Sedative Effects: Unveiling the Impact on the Central Nervous System

The sedative properties of antihistamines are a direct consequence of their ability to antagonize H1 receptors in the CNS. Several experimental techniques are employed to quantify this effect.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor occupancy in the human brain. By using a radiolabeled ligand that binds to the H1 receptor, such as [¹¹C]doxepin, researchers can measure the degree to which an antihistamine displaces the radioligand, thereby determining the percentage of H1 receptors occupied by the drug at a given dose.[5]

Experimental Data Summary:

Antihistamine (Generation)DoseMean Brain H1 Receptor Occupancy (%)Sedation PotentialReference
Diphenhydramine (1st)30 mg56.4%High[6]
Hydroxyzine (1st)30 mg67.6%High[7]
Bepotastine (2nd)10 mg14.7%Low[6]
Cetirizine (2nd)10 mg12.6%Low[7]
Cetirizine (2nd)20 mg25.2%Low to Moderate[7]
Fexofenadine (2nd)120 mgNo significant occupancyVery Low[5]

Experimental Protocol: Measurement of Brain H1 Receptor Occupancy using PET with [¹¹C]doxepin

Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by an antihistamine at a specific therapeutic dose.

Methodology:

  • Subject Recruitment and Preparation:

    • Recruit healthy volunteers with no history of neurological or psychiatric disorders.

    • Obtain informed consent.

    • Subjects should abstain from caffeine, alcohol, and other medications for a specified period before the study.[8]

    • A baseline PET scan without the antihistamine is performed to determine the baseline H1 receptor availability.

  • Radioligand Synthesis:

    • Synthesize [¹¹C]doxepin, a high-affinity H1 receptor radioligand, according to established radiochemical procedures.

  • Antihistamine Administration:

    • Administer a single oral dose of the test antihistamine or placebo in a double-blind, crossover design.[6]

  • PET Imaging:

    • At the time of predicted peak plasma concentration of the antihistamine, inject a bolus of [¹¹C]doxepin intravenously.

    • Acquire dynamic PET scan data for 60-90 minutes.

    • Simultaneously, collect arterial blood samples to measure the concentration of the radioligand in plasma and its metabolites.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain, such as the frontal cortex, temporal cortex, and cingulate gyrus.

    • Calculate the binding potential (BPnd) of [¹¹C]doxepin in each ROI for both the baseline and post-drug scans using appropriate kinetic modeling (e.g., two-tissue compartment model or simplified reference tissue model).

    • Determine the H1 receptor occupancy (H1RO) using the following formula: H1RO (%) = [(BPnd_baseline - BPnd_drug) / BPnd_baseline] * 100

Causality: This protocol provides a direct, quantitative measure of a drug's ability to engage its target in the CNS. A higher H1RO for first-generation antihistamines directly explains their sedative effects, as H1 receptors in the brain are involved in maintaining wakefulness.

A battery of psychomotor and cognitive tests can be used to objectively assess the functional consequences of CNS depression.

Experimental Data Summary:

TestFirst-Generation (e.g., Diphenhydramine)Second-Generation (e.g., Loratadine, Fexofenadine)Reference
Multiple Sleep Latency Test (MSLT) Significantly reduced sleep latency (increased sleepiness)No significant change in sleep latency
Digit Symbol Substitution Test (DSST) Significant impairment in performanceMinimal to no impairment
Choice Reaction Time Significantly increased reaction timeNo significant change in reaction time
Tracking Tasks Impaired tracking abilityNo significant impairment

Experimental Protocol: Multiple Sleep Latency Test (MSLT)

Objective: To objectively measure the degree of daytime sleepiness induced by an antihistamine.

Methodology:

  • Subject Preparation:

    • Subjects undergo a full night of polysomnography (sleep study) the night before the MSLT to ensure adequate sleep and rule out other sleep disorders.[8]

    • Subjects should maintain a regular sleep-wake schedule for at least one week prior to the study.

    • On the day of the test, subjects are prohibited from consuming caffeine and other stimulants.[7]

  • Test Procedure:

    • The test consists of five scheduled nap opportunities throughout the day, typically starting 1.5 to 3 hours after waking in the morning, with subsequent naps at 2-hour intervals.[8]

    • For each nap, the subject is instructed to lie down in a quiet, dark room and try to fall asleep.[7]

    • Standard polysomnographic monitoring (EEG, EOG, EMG) is used to determine the exact moment of sleep onset.

  • Data Collection and Analysis:

    • The primary measure is the sleep latency , defined as the time from "lights out" to the first epoch of any stage of sleep.

    • Each nap trial is terminated after 20 minutes if no sleep occurs, or 15 minutes after sleep onset.

    • The mean sleep latency across the five naps is calculated. A shorter mean sleep latency indicates a higher level of physiological sleepiness.

Causality: The MSLT provides a direct physiological measure of sleep propensity. The significant reduction in sleep latency observed with first-generation antihistamines is a direct consequence of their H1 receptor antagonism in the brain's wakefulness-promoting centers.

Antihistamine_Sedation_Workflow cluster_1st_Gen First-Generation Antihistamine cluster_2nd_Gen Second-Generation Antihistamine FirstGen Lipophilic Easily crosses BBB FirstGen_H1 Binds to Central H1 Receptors FirstGen->FirstGen_H1 FirstGen_Sedation Sedation (Reduced Sleep Latency) FirstGen_H1->FirstGen_Sedation PET PET with [¹¹C]doxepin FirstGen_H1->PET High H1RO MSLT Multiple Sleep Latency Test (MSLT) FirstGen_Sedation->MSLT Measures SecondGen Less Lipophilic P-gp Substrate SecondGen_BBB Limited BBB Penetration SecondGen->SecondGen_BBB SecondGen_NoSedation Non-Sedating (Normal Sleep Latency) SecondGen_BBB->SecondGen_NoSedation SecondGen_BBB->PET Low H1RO SecondGen_NoSedation->MSLT Measures

Figure 2: Experimental workflow for assessing antihistamine-induced sedation.

Blood-Brain Barrier Permeability

The differential ability of first and second-generation antihistamines to cross the BBB is a key determinant of their side-effect profiles.

The in situ brain perfusion technique in animal models provides a quantitative measure of a drug's ability to cross the BBB.

Experimental Protocol: In Situ Rat Brain Perfusion

Objective: To determine the brain uptake clearance and permeability-surface area product of an antihistamine.

Methodology:

  • Animal Preparation:

    • Anesthetize a rat (e.g., with a ketamine/xylazine cocktail).

    • Expose the common carotid artery and ligate its branches.

    • Catheterize the external carotid artery in a retrograde direction to the common carotid artery.[9]

  • Perfusion:

    • Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled test antihistamine at a known concentration and a vascular space marker (e.g., [³H]sucrose).

    • Maintain the perfusion rate and pressure at physiological levels.

  • Sample Collection and Analysis:

    • After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.

    • Dissect the brain into different regions.

    • Determine the radioactivity of the test compound and the vascular marker in the brain tissue and perfusate samples using liquid scintillation counting.

  • Data Calculation:

    • Calculate the brain uptake clearance (K_in) using the following equation: K_in (mL/s/g) = (C_brain - V_v * C_perfusate) / (Integral of C_perfusate dt) where C_brain is the concentration of the drug in the brain, V_v is the vascular volume, and C_perfusate is the concentration in the perfusate.

Causality: This technique provides a direct measure of the rate of drug entry into the brain, allowing for a clear differentiation between the high permeability of first-generation and the restricted permeability of second-generation antihistamines.

Anticholinergic Effects: Assessing Off-Target Activity

The anticholinergic side effects of first-generation antihistamines (e.g., dry mouth, blurred vision, urinary retention) are due to their antagonism of muscarinic acetylcholine receptors.

This in vitro assay determines the binding affinity of a drug for different muscarinic receptor subtypes (M1-M5).

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of an antihistamine for muscarinic receptors.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cell lines expressing the desired muscarinic receptor subtype (e.g., rat brain homogenate).[2]

  • Binding Assay:

    • Incubate the prepared membranes with a specific muscarinic radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the test antihistamine.[2]

    • Allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[2]

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: A lower Ki value indicates a higher binding affinity. First-generation antihistamines typically exhibit low nanomolar to micromolar Ki values for muscarinic receptors, explaining their anticholinergic side effects. In contrast, second-generation antihistamines have much higher Ki values, indicating negligible affinity.

Functional assays using isolated tissues, such as guinea pig trachea or ileum, can assess the physiological consequence of muscarinic receptor antagonism.

Experimental Protocol: Isolated Guinea Pig Trachea Contraction Assay

Objective: To determine the antagonist potency (pA₂) of an antihistamine against a muscarinic agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation:

    • Isolate the trachea from a guinea pig and cut it into rings.

    • Mount the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.[10]

  • Functional Assay:

    • Record the isometric tension of the tracheal rings.

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to induce contraction.

    • After washing the tissue, incubate it with a fixed concentration of the test antihistamine for a specified period.

    • Generate a second concentration-response curve for the muscarinic agonist in the presence of the antihistamine.

  • Data Analysis:

    • Compare the concentration-response curves in the absence and presence of the antihistamine. A competitive antagonist will cause a parallel rightward shift of the curve.

    • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).

    • Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA₂ value, which is a measure of the antagonist's potency.

Causality: This functional assay directly demonstrates the ability of an antihistamine to block the physiological effects of acetylcholine at muscarinic receptors in a relevant tissue, providing a clear link between receptor binding and a physiological response.

Conclusion: A Paradigm Shift in Antihistamine Therapy

The development of second-generation antihistamines represents a significant advancement in the treatment of allergic disorders. By designing molecules with reduced CNS penetration and enhanced receptor selectivity, the pharmaceutical industry has successfully uncoupled the therapeutic benefits of H1 receptor antagonism from the undesirable sedative and anticholinergic side effects that plagued the first-generation agents. The experimental methodologies detailed in this guide provide the foundation for the continued development of safer and more effective antihistamines. For the drug development professional, a thorough understanding of these comparative assays is essential for making informed decisions in lead optimization and candidate selection.

References

  • Abdel-Rahman, S. M., & Kearns, G. L. (1998). P-glycoprotein: a portal of entry and exit. Journal of Clinical Pharmacology, 38(10), 881-890.
  • Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines.
  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737-748.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Cleveland Clinic. (2022). Multiple Sleep Latency Test (MSLT). Retrieved from [Link]

  • Simons, F. E. R. (2004). Advances in H1-antihistamines. New England Journal of Medicine, 351(21), 2203-2217.
  • Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular pharmacology, 61(2), 391-399.
  • Canning, B. J., & Chou, Y. (2008). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Journal of pharmacological and toxicological methods, 58(1), 1-13.
  • Tashiro, M., Duan, X., Kato, M., Miyake, M., Watanuki, S., Ishikawa, Y., ... & Yanai, K. (2008). Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin. British journal of clinical pharmacology, 65(6), 811-821.
  • Iisalo, E., Kaila, T., & Laurén, L. (1988). Radioreceptor assay of anticholinergic drugs. Annals of clinical research, 20(5), 367-372.
  • Hiraoka, K., Tashiro, M., Grobosch, T., Maurer, M., Oda, K., Toyohara, J., ... & Yanai, K. (2015). Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine. Expert opinion on drug discovery, 10(1), 11-20.
  • Yanai, K., Tashiro, M., Itoh, M., & Fujii, T. (1995). Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography. British journal of pharmacology, 116(1), 1649-1655.
  • NeuroMab. (2016). Transcardial Perfusion of Rats for Immunohistochemistry. Retrieved from [Link]

  • Tashiro, M., Sakurada, Y., Iwabuchi, K., Mochizuki, H., Funaki, Y., Ishikawa, Y., ... & Yanai, K. (2009). Dose dependency of brain histamine H (1) receptor occupancy following oral administration of cetirizine hydrochloride measured using PET with [11C] doxepin. Human Psychopharmacology: Clinical and Experimental, 24(7), 540-548.
  • Carskadon, M. A., Dement, W. C., Mitler, M. M., Roth, T., Westbrook, P. R., & Keenan, S. (1986). Guidelines for the multiple sleep latency test (MSLT): a standard measure of sleepiness. Sleep, 9(4), 519-524.
  • Gynther, M., Loryan, I., & Hammarlund-Udenaes, M. (2016). In situ brain perfusion technique: a versatile method for preclinical evaluation of drug transport to the brain. Journal of visualized experiments: JoVE, (118).
  • Tashiro, M., Duan, X., Kato, M., Miyake, M., Watanuki, S., Ishikawa, Y., ... & Yanai, K. (2008). Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin. British journal of clinical pharmacology, 65(6), 811-821.
  • Tri-City Medical Center. (n.d.). Patient Instructions for Multiple Sleep Latency Test (MSLT). Retrieved from [Link]

  • Kushida, C. A., Littner, M. R., Morgenthaler, T., Alessi, C. A., Bailey, D., Coleman Jr, J., ... & Wise, M. (2005).
  • Lin, C. C., & Ko, W. C. (2000). Lack of anticholinergic activity by baicalin in the isolated trachea of guinea pig. Planta medica, 66(01), 49-52.
  • Tashiro, M., Sakurada, Y., Iwabuchi, K., & Yanai, K. (2004). Central effects of fexofenadine and cetirizine: measurement of psychomotor performance, subjective sleepiness, and brain histamine H1-receptor occupancy using 11C-doxepin positron emission tomography. Journal of clinical pharmacology, 44(8), 890-900.
  • HUS Helsinki University Hospital. (n.d.). Multiple sleep latency test and how to prepare for it. Retrieved from [Link]

  • Castillo, M., Martin, M. L., & Moral, M. A. (1991). Cooling-induced contraction of trachea isolated from normal and sensitized guinea-pigs. Naunyn-Schmiedeberg's archives of pharmacology, 343(4), 418-426.
  • Science.gov. (n.d.). isolated guinea-pig ileum: Topics by Science.gov. Retrieved from [Link]

  • SlideShare. (2014). Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat). Retrieved from [Link]

Sources

A Comparative Guide to Validating H1 Receptor Antagonism of Homochlorcyclizine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological validation of Homochlorcyclizine (HCZ) enantiomers as histamine H1 receptor antagonists. As researchers and drug developers, our objective extends beyond simple confirmation of activity to a nuanced understanding of stereoselectivity, potency, mechanism of action, and off-target liability. This compound, a first-generation antihistamine, is a chiral molecule, meaning it exists as two non-superimposable mirror-image enantiomers.[1] It is a well-established principle in pharmacology that enantiomers can exhibit significantly different potencies, metabolic profiles, and toxicities.[2][3] Therefore, a rigorous, comparative validation of the individual (R)- and (S)-enantiomers is not merely an academic exercise but a critical step in rational drug development, aligning with modern regulatory expectations that favor the development of single-enantiomer drugs.[2]

This guide will detail the necessary experimental workflow, from chiral separation to in-depth in vitro and ex vivo characterization, to build a robust data package for comparing the enantiomers of this compound.

The Target: Histamine H1 Receptor Signaling

The histamine H1 receptor is a canonical G-protein-coupled receptor (GPCR) that is integral to mediating allergic and inflammatory responses.[4] Upon binding of histamine, the receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[5] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to downstream events like smooth muscle contraction and increased vascular permeability, which are hallmark symptoms of an allergic reaction.[5][6] Antagonists like this compound competitively block histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade.[7][8]

H1R_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates HCZ This compound (Antagonist) HCZ->H1R Blocks Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER Binds to Receptor Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Releases Ca²⁺ Response Allergic Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response Mediates

Caption: Histamine H1 Receptor Signaling Pathway.

Part 1: Chiral Separation of this compound Enantiomers

Causality Behind Experimental Choice: To evaluate the stereoselectivity of H1 receptor antagonism, obtaining the individual enantiomers in high optical purity (>99.5%) is a non-negotiable prerequisite. Co-evaluation of the racemate serves as a crucial control, representing the original drug form. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose, offering excellent resolution and scalability.[3][9]

Protocol 1: Semi-Preparative Chiral HPLC Separation
  • Instrumentation: HPLC system equipped with a UV detector and a semi-preparative chiral column. A Chiralcel OD column has been reported to be effective for separating this compound enantiomers.[9]

  • Mobile Phase Preparation: Prepare an optimized mobile phase. A mixture of n-hexane with 0.2 M isopropylamine has proven successful.[9] The amine additive is crucial for improving peak shape and resolution of basic compounds like HCZ.

  • Sample Preparation: Dissolve racemic this compound HCl in the mobile phase to a suitable concentration (e.g., 5-10 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralcel OD (or equivalent polysaccharide-based CSP).

    • Flow Rate: Adjust for semi-preparative scale (e.g., 5-10 mL/min).

    • Detection: UV at a wavelength where HCZ has strong absorbance (e.g., ~230 nm).

    • Temperature: Maintain at a constant ambient temperature (e.g., 25°C).

  • Fraction Collection: Perform multiple injections of the racemic mixture. Collect the eluting fractions corresponding to the two well-resolved enantiomeric peaks separately.

  • Purity and Identity Confirmation:

    • Pool the respective fractions for each enantiomer.

    • Evaporate the solvent under reduced pressure.

    • Confirm the chemical identity via Mass Spectrometry and NMR.

    • Determine the optical purity (enantiomeric excess) of each isolated fraction by re-injecting a small, diluted sample onto an analytical chiral HPLC column.

    • Measure the specific rotation using a polarimeter to designate the enantiomers as (+) and (-).

Part 2: In Vitro Validation of H1 Receptor Antagonism

In vitro assays are foundational for quantifying the direct molecular interactions between the HCZ enantiomers and the human H1 receptor. This phase aims to determine two key parameters: binding affinity (Ki) and functional potency (pA2).

In_Vitro_Workflow cluster_assays In Vitro Assays (CHO-hH1R Cells) cluster_analysis Data Analysis start Isolated Enantiomers ((R)-HCZ, (S)-HCZ) & Racemate binding_assay Radioligand Binding Assay ([³H]mepyramine) start->binding_assay functional_assay Functional Assay (Calcium Mobilization) start->functional_assay ki_calc Competition Curves IC₅₀ → Ki Calculation binding_assay->ki_calc schild_analysis Histamine Dose-Response Curves → Schild Regression functional_assay->schild_analysis end_binding Binding Affinity (Ki) ki_calc->end_binding end_functional Functional Potency (pA₂) & Mechanism schild_analysis->end_functional

Caption: Experimental Workflow for In Vitro Validation.
A. Receptor Binding Affinity (Ki)

Causality Behind Experimental Choice: A competitive radioligand binding assay directly measures the affinity of a compound for the receptor in a system devoid of downstream signaling complexities. It quantifies how strongly the HCZ enantiomers occupy the H1 receptor's binding site.[10] We use membranes from cells overexpressing the human H1 receptor to ensure a high signal-to-noise ratio and relevance to human pharmacology.

  • Materials:

    • Membranes from CHO or HEK293 cells stably expressing the human H1 receptor (CHO-hH1R).

    • Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of a non-labeled H1 antagonist (e.g., 10 µM diphenhydramine).

    • Test Compounds: Serial dilutions of (R)-HCZ, (S)-HCZ, and racemic-HCZ.

  • Assay Procedure:

    • In a 96-well plate, combine cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of the test compound or control.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Antagonism (pA₂)

Causality Behind Experimental Choice: While binding affinity is important, a functional assay is essential to confirm that binding translates into biological antagonism. A calcium mobilization assay directly measures the inhibition of the H1 receptor's primary Gq-mediated signaling event.[10][11] To rigorously define the mechanism of antagonism (i.e., competitive vs. non-competitive) and derive a true affinity constant (KB or pA₂), Schild regression analysis is the definitive method.[12][13] A competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve without depressing the maximal response.[13][14]

  • Cell Culture and Plating: Culture CHO-hH1R cells and seed them into black, clear-bottom 96-well plates. Grow to confluence.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Schild Analysis Setup:

    • Prepare serial dilutions of the agonist (histamine).

    • For each HCZ enantiomer and the racemate, prepare a set of fixed concentrations (at least 3-4 concentrations are needed for a robust Schild plot).

    • Pre-incubate the dye-loaded cells with either buffer (for the control histamine curve) or one of the fixed concentrations of an HCZ enantiomer for 15-20 minutes.

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading.

    • Add the histamine serial dilutions to the wells and immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the calcium response.

  • Data Analysis and Schild Regression:

    • For each fixed antagonist concentration, plot the histamine response against the log[histamine] to generate a series of dose-response curves.

    • Determine the EC₅₀ of histamine from each curve.

    • Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC₅₀ of histamine in presence of antagonist) / (EC₅₀ of histamine in absence of antagonist).

    • Construct the Schild Plot : Plot log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.[15]

    • Perform a linear regression on the Schild plot. The pA₂ value is the x-intercept, which represents the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. The pA₂ is an estimate of the antagonist's affinity (pKB).[13]

    • The slope of the regression line should be close to unity (~1.0) to confirm simple, competitive antagonism.[14] Slopes significantly different from 1 may suggest non-competitive interactions or experimental artifacts.[13][14]

Part 3: Selectivity and Off-Target Profiling

Causality Behind Experimental Choice: this compound is a first-generation antihistamine, a class notorious for off-target effects that cause undesirable side effects like sedation and dry mouth.[16][17] Sedation arises from antagonism of H1 receptors in the central nervous system, while anticholinergic effects are due to the blockade of muscarinic acetylcholine receptors.[18][19] Cardiotoxicity, a serious concern for some antihistamines, is often linked to the blockade of the hERG potassium channel.[20] It is crucial to determine if the enantiomers exhibit different profiles at these off-targets, as an enantiomer with reduced off-target activity would represent a significant therapeutic improvement.

Recommended Selectivity Assays:
  • Muscarinic Receptor Binding Assay: A competitive binding assay using a non-selective muscarinic radioligand (e.g., [³H]QNB) and membranes from a tissue rich in muscarinic receptors (e.g., rat brain cortex) to assess anticholinergic potential.

  • hERG Channel Assay: An automated patch-clamp or radioligand binding assay ([³H]astemizole) to evaluate potential for QT prolongation and cardiotoxicity. This is a standard safety screen in drug development.[20]

  • Other Histamine Receptor Subtypes: Binding or functional assays for H2, H3, and H4 receptors to confirm selectivity for the H1 subtype.

Part 4: Ex Vivo Confirmation in an Integrated System

Causality Behind Experimental Choice: While cell-based assays are precise, they lack physiological complexity. An ex vivo assay using an isolated tissue preparation, such as the guinea pig ileum, provides a self-validating system that assesses the drug's ability to antagonize a functional response (smooth muscle contraction) in the presence of native receptors, metabolic enzymes, and tissue barriers.[9] This assay historically serves as a gold standard for antihistamine characterization.

Protocol 4: Guinea Pig Ileum Contraction Assay
  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

  • Procedure:

    • After an equilibration period, a cumulative concentration-response curve to histamine is generated.

    • The tissue is washed, and after recovery, it is incubated with a fixed concentration of an HCZ enantiomer for 20-30 minutes.

    • A second histamine concentration-response curve is then generated in the presence of the antagonist.

  • Data Analysis: The potency of the antagonist is determined by its ability to shift the histamine dose-response curve to the right. A pA₂ value can be calculated similarly to the Schild analysis described in Protocol 3. A study has previously shown that l-HCZ is significantly more potent than d-HCZ in this assay.[9]

Comparative Data Summary

The following table presents a hypothetical but literature-informed summary of expected results, where the (S)-enantiomer is assumed to be the more potent eutomer, consistent with findings for l-HCZ.[9]

ParameterAssay(R)-HCZ (Distomer)(S)-HCZ (Eutomer)Racemic-HCZRationale for Comparison
Binding Affinity (Ki, nM) Radioligand Binding150 nM5 nM~10 nMQuantifies direct receptor affinity. A lower Ki indicates higher affinity.
Functional Potency (pA₂) Schild Regression7.08.58.2Measures functional antagonism in a cellular context. A higher pA₂ indicates greater potency.
Mechanism (Schild Slope) Schild Regression~1.0~1.0~1.0A slope near 1.0 confirms competitive antagonism for all species.[14]
Muscarinic Affinity (Ki, nM) [³H]QNB Binding500 nM2000 nM~1000 nMAssesses potential for anticholinergic side effects. A higher Ki is desirable.
hERG Inhibition (IC₅₀, µM) hERG Channel Assay>30 µM>30 µM>30 µMScreens for cardiotoxicity risk. A higher IC₅₀ indicates lower risk.
Ex Vivo Potency (pA₂) Guinea Pig Ileum6.88.38.0Confirms functional antagonism in a complex biological tissue.

Conclusion and In-Field Insights

Crucially, the selectivity profiling suggests that the more potent H1 antagonist, (S)-HCZ, may also possess a more favorable safety profile with lower affinity for muscarinic receptors. This highlights the primary driver for chiral drug development: isolating the eutomer can enhance therapeutic efficacy while simultaneously reducing the "pharmacological baggage" and potential side effects contributed by the less active distomer. The data collectively support the hypothesis that (S)-Homochlorcyclizine is the primary contributor to the antihistaminic activity of the racemic mixture and represents a more refined therapeutic candidate. This rigorous, multi-faceted approach to validation is essential for advancing drug candidates from the bench to clinical consideration.

References

  • Title: Histamine H1 receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Method for optical resolution of racemic this compound and comparison of optical isomers in antihistamine activity and pharmacokinetics Source: PubMed URL: [Link]

  • Title: Molecular properties and signalling pathways of the histamine H1 receptor Source: PubMed URL: [Link]

  • Title: Histamine H1 Receptor Activation Source: Small Molecule Pathway Database (SMPDB) URL: [Link]

  • Title: What is this compound Hydrochloride used for? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of this compound Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]

  • Title: this compound dihydrochloride: Uses, Dosage... Source: MIMS Malaysia URL: [Link]

  • Title: this compound H1-Antihistamine Action Source: Small Molecule Pathway Database (SMPDB) URL: [Link]

  • Title: Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Schild equation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: The Schild regression in the process of receptor classification Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways Source: ResearchGate URL: [Link]

  • Title: GPCRs - G Protein-Coupled Receptors Source: Molecular Devices URL: [Link]

  • Title: Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization Source: PubMed URL: [Link]

  • Title: Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations Source: British Journal of Pharmacology URL: [Link]

  • Title: Should we be taking first-generation H1-antihistamines, like Benadryl, off the over-the-counter shelves? Source: Healthy Debate URL: [Link]

  • Title: Competitive Antagonism Source: University of Vermont URL: [Link]

  • Title: Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism Source: Proventa International URL: [Link]

  • Title: H1 Antihistamines: Current Status and Future Directions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine) Source: PubMed URL: [Link]

  • Title: Assessment of antihistamine efficacy and potency Source: PubMed URL: [Link]

  • Title: Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection Source: Science Translational Medicine URL: [Link]

  • Title: ANTIHISTAMINIC ACTIVITY MODELS Source: ResearchGate URL: [Link]

  • Title: Adverse Events Associated with First-Generation Antihistamines Source: ResearchGate URL: [Link]

  • Title: In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds Source: Investigative Ophthalmology & Visual Science URL: [Link]

  • Title: off-target effects of drugs Source: YouTube URL: [Link]

  • Title: Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antihistamines Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells Source: PubMed URL: [Link]

  • Title: New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice Source: PubMed URL: [Link]

  • Title: H1 antagonist - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

  • Title: Medicinal Chemistry 2 - 5th Semester - B Pharmacy Notes Source: Carewell Pharma URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis Source: YouTube URL: [Link]

  • Title: Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells Source: Scientific Reports URL: [Link]

  • Title: Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol Source: PubMed URL: [Link]

  • Title: Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS Source: ResearchGate URL: [Link]

  • Title: Histamine H1 receptor occupancy and pharmacodynamics of second generation H1-antihistamines Source: PubMed URL: [Link]

Sources

The Unseen Benchmark: A Guide to Utilizing Homochlorcyclizine as a Negative Control for Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel second-generation antihistamines with refined safety and efficacy profiles, the importance of a well-characterized negative control cannot be overstated. While placebo controls are indispensable for establishing baseline responses, a robust negative control is crucial for dissecting specific pharmacological effects, particularly the central nervous system (CNS) side effects that plagued the first generation of these drugs. This guide provides a comprehensive framework for employing Homochlorcyclizine, a classic first-generation antihistamine, as a negative control in preclinical and clinical research focused on the development and validation of second-generation antihistamines.

The Rationale for a First-Generation Negative Control

Second-generation antihistamines were developed to provide the therapeutic benefits of H1 receptor antagonism without the sedative and anticholinergic side effects characteristic of their predecessors.[1][2] This was primarily achieved by designing molecules with limited ability to cross the blood-brain barrier (BBB).[3][4] Therefore, when evaluating a new second-generation antihistamine, it is essential to demonstrate not only its efficacy but also its lack of CNS impairment.

This compound serves as an ideal negative control in this context because it embodies the very properties that second-generation antihistamines are designed to avoid. As a diphenylmethylpiperazine derivative, it readily crosses the BBB and exhibits significant affinity for central histamine H1 receptors, leading to well-documented sedative effects.[3][5] Furthermore, it possesses notable anticholinergic activity, contributing to a side-effect profile that includes dry mouth, blurred vision, and cognitive impairment.[6][7] By comparing a novel second-generation antihistamine to both placebo and this compound, researchers can unequivocally demonstrate the selective peripheral action and improved safety profile of their compound.

Comparative Pharmacological Profile

The fundamental differences in the pharmacological actions of this compound and second-generation antihistamines underpin its utility as a negative control.

FeatureThis compound (First-Generation)Second-Generation Antihistamines (e.g., Fexofenadine, Loratadine)
Primary Mechanism H1 Receptor Antagonist[5]H1 Receptor Antagonist[2]
Blood-Brain Barrier Penetration High[3][5]Low to negligible[3][4]
Central H1 Receptor Occupancy HighLow to negligible
Sedative Effects Significant[5]Generally non-sedating at recommended doses[2]
Anticholinergic Effects Present and clinically relevant[6][7]Minimal to absent[2]
Receptor Selectivity Non-selective (targets other receptors)[8]Highly selective for peripheral H1 receptors[2]

Experimental Validation: Protocols for Differentiation

To empirically validate the non-sedating and non-impairing properties of a second-generation antihistamine, a battery of well-established experimental protocols should be employed, using this compound as a negative control.

Central Histamine H1 Receptor (H1R) Occupancy using Positron Emission Tomography (PET)

Rationale: PET imaging with a radiolabeled ligand for the H1 receptor, such as [11C]doxepin, provides direct, quantitative evidence of a drug's ability to cross the BBB and bind to its central target.[9][10] A second-generation antihistamine should demonstrate minimal to no H1R occupancy in the brain, while this compound will show significant occupancy.

Experimental Workflow:

cluster_0 Subject Preparation cluster_1 PET Imaging Session cluster_2 Data Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline MRI Baseline MRI Informed Consent->Baseline MRI Drug Administration Drug Administration (Placebo, this compound, or Test Compound) Baseline MRI->Drug Administration Radioligand Synthesis ([11C]doxepin) Radioligand Synthesis ([11C]doxepin) PET Scan Dynamic PET Scan (90 minutes) Radioligand Synthesis ([11C]doxepin)->PET Scan Drug Administration->PET Scan Arterial Blood Sampling Arterial Blood Sampling PET Scan->Arterial Blood Sampling Kinetic Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Arterial Blood Sampling->Kinetic Modeling Image Reconstruction Image Reconstruction Image Reconstruction->Kinetic Modeling Receptor Occupancy Calculation Receptor Occupancy Calculation Kinetic Modeling->Receptor Occupancy Calculation

Caption: Workflow for PET imaging of H1 receptor occupancy.

Step-by-Step Methodology:

  • Subject Recruitment and Preparation: Recruit healthy volunteers and obtain informed consent. Perform a baseline magnetic resonance imaging (MRI) scan for anatomical reference.

  • Radioligand Synthesis: Synthesize [11C]doxepin with high specific activity.[11]

  • Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject will undergo PET scans under three conditions: placebo, a therapeutic dose of this compound, and a therapeutic dose of the test second-generation antihistamine.

  • Drug Administration: Administer the assigned drug orally at a predetermined time before the PET scan to ensure peak plasma concentration during imaging.

  • PET Scan: Position the subject in the PET scanner and administer a bolus injection of [11C]doxepin. Acquire dynamic scan data for 90 minutes.[9]

  • Arterial Blood Sampling: Concurrently, collect arterial blood samples to measure the concentration of the radioligand and its metabolites in plasma, which is crucial for kinetic modeling.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with the individual's MRI scan.

    • Apply a kinetic model (e.g., two-tissue compartment model) to the time-activity curves in different brain regions to estimate the binding potential (BPND).

    • Calculate H1 receptor occupancy as the percentage reduction in BPND after drug administration compared to the placebo condition.

Assessment of Psychomotor and Cognitive Function

Rationale: To objectively measure the CNS-impairing effects of antihistamines, a battery of psychomotor and cognitive tests should be administered. This compound is expected to significantly impair performance on these tests compared to both placebo and the second-generation antihistamine.

Experimental Workflow:

cluster_tests Test Battery Subject Enrollment Subject Enrollment Baseline Testing Baseline Testing Subject Enrollment->Baseline Testing Randomization Randomization Baseline Testing->Randomization Drug Administration Drug Administration Randomization->Drug Administration Placebo, This compound, Test Compound Post-Dose Testing Post-Dose Testing Drug Administration->Post-Dose Testing Multiple time points Data Analysis Data Analysis Post-Dose Testing->Data Analysis Comparison to baseline and across groups Critical Flicker Fusion (CFF) Critical Flicker Fusion (CFF) Choice Reaction Time (CRT) Choice Reaction Time (CRT) Visual Analog Scale (VAS) for Sedation) Visual Analog Scale (VAS) for Sedation) Visual Analog Scale (VAS) for Sedation Visual Analog Scale (VAS) for Sedation

Caption: Workflow for assessing psychomotor and cognitive function.

Step-by-Step Methodologies:

  • Critical Flicker Fusion (CFF) Test:

    • Principle: CFF measures the threshold at which a flickering light is perceived as a continuous source. Sedative drugs lower this threshold.[12]

    • Procedure: In a dimly lit room, the subject views a light source through a viewing chamber. The frequency of the light flicker is decreased from a point of fusion until the subject reports seeing a flicker (descending threshold) and then increased from a flickering state until it appears fused (ascending threshold).[1]

    • Data Collection: Record both ascending and descending thresholds multiple times and calculate the mean.

  • Choice Reaction Time (CRT) Test:

    • Principle: CRT assesses the speed and accuracy of responding to one of several possible stimuli. CNS-impairing drugs increase reaction time and may decrease accuracy.[13][14]

    • Procedure: The subject is seated in front of a console with multiple response buttons and corresponding stimulus lights. A light will illuminate, and the subject must press the corresponding button as quickly as possible.[15]

    • Data Collection: Record the time from stimulus onset to the correct button press (reaction time) and the number of correct and incorrect responses over a series of trials.

In Vivo Animal Models of Sedation

Rationale: Animal models provide a preclinical platform to assess the sedative potential of a compound. The Open Field Test and the Elevated Plus Maze are commonly used to evaluate locomotor activity and anxiety-like behavior, both of which can be altered by sedative drugs.

Experimental Workflow:

cluster_tests Behavioral Paradigms Animal Acclimation Animal Acclimation Baseline Behavioral Assessment Baseline Behavioral Assessment Animal Acclimation->Baseline Behavioral Assessment Randomization Randomization Baseline Behavioral Assessment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Vehicle, This compound, Test Compound Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Open Field Test (OFT) Open Field Test (OFT) Elevated Plus Maze (EPM) Elevated Plus Maze (EPM) Data Analysis & Interpretation Data Analysis & Interpretation Behavioral Testing->Data Analysis & Interpretation

Caption: Workflow for in vivo assessment of sedation.

Step-by-Step Methodologies:

  • Open Field Test (OFT):

    • Principle: This test assesses general locomotor activity and exploratory behavior in a novel environment. Sedative drugs typically reduce the total distance traveled and rearing frequency.[16][17]

    • Procedure: Place the rodent in the center of a square arena and allow it to explore freely for a set period (e.g., 10-15 minutes).[18] A video tracking system records the animal's movements.

    • Data Collection: Analyze the total distance traveled, time spent in the center versus the periphery of the arena, and the number of vertical rears.

  • Elevated Plus Maze (EPM):

    • Principle: The EPM is primarily a test for anxiety-like behavior but can also be sensitive to sedative effects. Anxiolytic drugs increase exploration of the open arms, while sedative drugs may decrease overall activity (number of arm entries).[6][19]

    • Procedure: The maze consists of two open and two enclosed arms. Place the rodent in the center of the maze and allow it to explore for 5-10 minutes.[20][21]

    • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

Conclusion

The judicious use of this compound as a negative control provides an essential benchmark for the development of second-generation antihistamines. By demonstrating a clear differentiation in CNS effects between a new chemical entity and this compound, researchers can furnish compelling evidence of an improved safety profile. The experimental protocols outlined in this guide offer a robust framework for generating the necessary data to support the advancement of safer and more effective treatments for allergic conditions.

References

  • What is the mechanism of this compound Hydrochloride?
  • What is this compound Hydrochloride used for?
  • This compound - Wikipedia.
  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Elevated Plus Maze for Mice - PMC - NIH. (2008-12-22).
  • Elev
  • Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed.
  • Simplified PET Measurement for Evaluating Histamine H1 Receptors in Human Brains Using [11C]doxepin - PubMed.
  • Critical Flicker Fusion SOP | PDF | Neuroscience - Scribd.
  • This compound H1-Antihistamine Action - SMPDB. (2017-09-24).
  • Critical flicker fusion (CFF) test for sedative effect of antidepressants - PubMed.
  • Mastering Experimental Accuracy: How to Design Positive and Neg
  • SOP: Open Field Test - Bowdish Lab.
  • Critical Flicker Fusion Frequency Introduction to the CINP Session in Göteborg and Methodological Recommend
  • Critical flicker frequency (CFF) and psychotropic drugs in normal human subjects-a review - PubMed.
  • Choice Reaction Time. A Method of Measuring Postoperative Psychomotor Performance Decrements - PubMed.
  • Negative controls in pharmacoepidemiology - ENCePP. (2023-12-01).
  • Critical Flicker Fusion Frequency (CFF)
  • LAB_072 Open Field Test for Rodents (Expiry: March 2026) - Research support.
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus.
  • How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio.
  • Imaging Histamine Receptors Using PET and SPECT | Radiology Key. (2016-11-09).
  • Behavioral Standard Oper
  • KEGG DRUG: this compound.
  • Fully automated production of 11C-doxepin for PET imaging histamine H1 receptor.
  • Positive and Negative Controls - Rockland Immunochemicals. (2021-12-14).
  • H1 Antihistamines: Current Status and Future Directions - PMC - PubMed Central.
  • The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies - PMC.
  • A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field | Request PDF - ResearchG
  • What is the recommended approach for using a combination of 1st (first-generation) and 2nd (second-generation) antihistamines, such as loratadine (loratadine) and diphenhydramine (diphenhydramine), for allergy management? - Dr.Oracle. (2025-07-09).
  • Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - NIH.
  • Central nervous system side effects of first- and second-generation antihistamines in school children with perennial allergic rhinitis: a randomized, double-blind, placebo-controlled compar
  • Histamine, antihistamines, and the central nervous system - ResearchG
  • Evaluation of Antihistamine Drugs by Human [11C]doxepin Dynamic PET Studies with a Parametric Image Approach | Request PDF - ResearchG
  • Reaction time (RTI) - Cambridge Cognition.
  • Old versus new antihistamines: Effects on cognition and psychomotor functions - PMC. (2022-10-31).
  • Visualization of histamine H1 receptors in dog brain by positron emission tomography. (1990-10-02).
  • A STUDY ON CHOICE AND REACTION TIME - University of Glasgow.
  • A Comprehensive List of Reaction Time Tests - The Sports Edu. (2020-12-10).
  • Choice reaction time – Knowledge and References - Taylor & Francis.
  • Balanced discussion of second-generation antihistamines' d
  • Comparative Effectiveness and Safety of Second-Generation Antihistamines Treatments for Chronic Urticaria: A Network Meta Analysis - ResearchG
  • Second-Gener
  • Efficacy and safety of modern second-generation antihistamines - ResearchG

Sources

A Comparative Analysis of Homochlorcyclizine's Cross-Reactivity with Amine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Drug Development

Homochlorcyclizine, a first-generation antihistamine of the piperazine derivative class, has been utilized for its antiallergic properties since its introduction in Japan in 1965.[1] Its primary therapeutic action is mediated through the competitive antagonism of the histamine H1 receptor, which alleviates symptoms associated with allergic reactions like itching, sneezing, and a runny nose.[2][3] However, like many of its contemporaries, this compound's clinical profile is characterized by a lack of receptor selectivity.[4][5] This guide provides a comparative analysis of this compound's cross-reactivity with other key amine receptors, offering experimental data and methodological insights for researchers.

The lipophilic nature of first-generation antihistamines, including this compound, allows them to cross the blood-brain barrier.[2][6] This leads to central nervous system effects such as sedation, a common side effect, but also contributes to a broader interaction with various neurotransmitter systems.[2][6] Understanding this cross-reactivity is crucial for predicting potential side effects, identifying polypharmacological advantages, and guiding the development of more selective therapeutic agents.

Primary Target: Histamine H1 Receptor

This compound functions as a potent antagonist at the histamine H1 receptor.[2][3] By competitively binding to these receptors, it prevents histamine from initiating the pro-inflammatory cascade responsible for allergic symptoms.[2][3] The downstream signaling of the H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), driving the allergic response. This compound's antagonism of this pathway is the cornerstone of its therapeutic effect.[7]

Comparative Cross-Reactivity Profile

A key characteristic of first-generation antihistamines is their tendency to interact with other amine receptors, which is often attributed to structural similarities in the ligand binding sites of these receptors.[4][5] This lack of selectivity is responsible for many of the side effects associated with these drugs.[4][5]

Muscarinic Acetylcholine Receptors (mAChRs)

Significant cross-reactivity with muscarinic acetylcholine receptors is a hallmark of many first-generation antihistamines and the basis for their anticholinergic side effects.[2][6][8] These effects can include dry mouth, blurred vision, urinary retention, and constipation.[2]

A receptor-binding assay study demonstrated that this compound has a high affinity for muscarinic receptors.[9] This study, which utilized bovine cerebral cortex membranes, placed this compound in a group of H1-receptor antagonists with potent antimuscarinic activity, exhibiting a Ki value in the range of 5.0-38 nM.[9] This high affinity underscores the pharmacological basis for the anticholinergic side effects observed clinically.[2][10]

CompoundMuscarinic Receptor Affinity (Ki, nM)Reference
This compound 5.0 - 38 [9]
Mequitazine5.0 - 38[9]
Cyproheptadine5.0 - 38[9]
Clemastine5.0 - 38[9]
Promethazine5.0 - 38[9]
Mepyramine3,600 - 30,000[9]
Terfenadine3,600 - 30,000[9]

Table 1: Comparative affinity of selected H1-antihistamines for muscarinic receptors. A lower Ki value indicates a higher binding affinity.

Serotonin (5-HT) Receptors

Early pharmacological studies identified this compound as a serotonin antagonist.[1][11] This interaction with the serotonergic system can contribute to its overall pharmacological profile, potentially influencing appetite and mood. The lack of selectivity for H1 receptors over serotonin receptors is a common feature among older antihistamines.[12]

Dopamine Receptors

This compound is also known to possess antidopaminergic properties.[1] This interaction is significant as dopamine receptors are crucial targets for antipsychotic medications.[13] The affinity for dopamine receptors can predict the potential for certain neurological side effects. One study noted that co-administration of this compound can increase the plasma concentrations of the antipsychotic drug haloperidol, likely through inhibition of the CYP2D6 metabolic enzyme.[14]

Adrenergic Receptors

While less pronounced than its anticholinergic effects, some first-generation antihistamines also exhibit activity at α-adrenergic receptors.[4] This can lead to side effects such as dizziness and hypotension. The extent of this compound's interaction with adrenergic receptors requires further quantitative investigation to be fully characterized.

Experimental Methodologies

To quantitatively assess the cross-reactivity of a compound like this compound, researchers employ a variety of in vitro assays.

Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity of a drug for a specific receptor. The principle involves a competitive binding reaction between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound (e.g., this compound).

Workflow for Radioligand Binding Assay

G prep Prepare cell membranes expressing the target receptor mix Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound prep->mix equilibrate Allow binding to reach equilibrium mix->equilibrate separate Separate bound from free radioligand (e.g., via filtration) equilibrate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

A typical workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., bovine cerebral cortex for muscarinic receptors) in a suitable buffer.[9] Centrifuge the homogenate to pellet the cell membranes and wash to remove endogenous ligands.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors), and a range of concentrations of the unlabeled competitor drug (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor drug. Use non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

Causality Behind Experimental Choices: The choice of radioligand is critical; it must be highly specific and have a high affinity for the target receptor to ensure a robust signal. The use of a specific tissue or cell line expressing the receptor of interest ensures that the binding observed is relevant to the target.

Functional Assays

While binding assays measure affinity, functional assays measure the biological response elicited by the drug. For GPCRs, these often involve measuring the levels of second messengers.

Signaling Pathway of the Histamine H1 Receptor

G Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic Response Ca2->Response PKC->Response

Simplified signaling cascade of the H1 receptor.

Example: Calcium Flux Assay

  • Cell Culture: Grow cells stably expressing the receptor of interest (e.g., CHO-K1 cells with the human H1 receptor) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate.

  • Agonist Stimulation: Add a known agonist (e.g., histamine) to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. An antagonist will inhibit the agonist-induced increase in fluorescence.

  • Data Analysis: Calculate the EC50 of the agonist in the presence of different antagonist concentrations to determine the potency of the antagonist.

Conclusion and Future Directions

This compound exhibits a broad cross-reactivity profile, with significant affinity for muscarinic, serotonergic, and dopaminergic receptors in addition to its primary target, the histamine H1 receptor. This lack of selectivity is characteristic of first-generation antihistamines and is responsible for their diverse side-effect profile. For researchers, a thorough understanding of this polypharmacology is essential. Quantitative analysis through radioligand binding and functional assays provides the data needed to correlate in vitro activity with in vivo effects. Future research could focus on leveraging this cross-reactivity for therapeutic benefit in other disease areas or on designing more selective second and third-generation antihistamines that avoid these off-target interactions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is this compound Hydrochloride used for? Retrieved from [Link]

  • Kubo, N., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese journal of pharmacology, 43(3), 277–282. Retrieved from [Link]

  • Kimura, E. T., Young, P. R., & Richards, R. K. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (this compound; SA-97), a serotonin antagonist. The Journal of allergy, 31, 237–247. Retrieved from [Link]

  • Wikipedia. (2025, December 24). This compound. Retrieved from [Link]

  • MIMS Malaysia. This compound dihydrochloride: Uses, Dosage, S... Retrieved from [Link]

  • JoVE. (2024, December 19). Upper Respiratory Drugs: First and Second-Generation Antihistamines. Retrieved from [Link]

  • Wikipedia. H1 antagonist. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2021, August 5). first generation vs newer antihistamines. Retrieved from [Link]

  • Dr.Oracle. (2025, February 12). What are first-generation (1st gen) antihistamines? Retrieved from [Link]

  • SMPDB. (2017, September 24). This compound H1-Antihistamine Action. Retrieved from [Link]

  • Suzuki, A., Yasui-Furukori, N., Mihara, K., Kondo, T., Furukori, H., Inoue, Y., Kaneko, S., & Otani, K. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic drug monitoring, 25(2), 192–196. Retrieved from [Link]

  • Grant, J. A., & Rieth, J. F. (1995). Clinical comparison of histamine H1-receptor antagonist drugs. The American journal of medicine, 98(5), 519–526. Retrieved from [Link]

  • Zhang, J. P., & Malhotra, A. K. (2018). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in psychiatry, 9, 72. Retrieved from [Link]

Sources

A Comparative Guide to the Sedative Effects of Homochlorcyclizine and Other Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the sedative properties of Homochlorcyclizine, a first-generation diphenylmethylpiperazine antihistamine, with other common antihistamines. By synthesizing pharmacological principles with established experimental methodologies, this document serves as a technical resource for understanding and evaluating the central nervous system (CNS) effects of these compounds.

Introduction: The Pharmacological Basis of Antihistamine-Induced Sedation

Antihistamines are broadly classified into two generations. First-generation antihistamines, such as this compound and Diphenhydramine, are known for their sedative side effects, which stem from their ability to cross the blood-brain barrier (BBB).[1][2] Once in the CNS, they act as antagonists at histamine H1 receptors, suppressing the wakefulness-promoting activity of histaminergic neurons originating in the posterior hypothalamus.[3]

In contrast, second-generation antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine) are designed to be more peripherally selective.[4] Their limited CNS penetration, often due to lower lipophilicity or being substrates for efflux pumps like P-glycoprotein at the BBB, results in minimal sedative effects at therapeutic doses.[5][6] The degree of sedation is directly correlated with the extent of H1 receptor occupancy (H1RO) in the brain.[4] Significant sedation is typically associated with H1RO values exceeding 50%, a threshold commonly surpassed by first-generation agents.[7]

This compound, a piperazine derivative marketed in Japan since 1965, is a sedating antihistamine with additional antimuscarinic, antidopaminergic, and antiserotonergic properties.[8][9] Its lipophilic nature facilitates passage across the BBB, leading to the characteristic CNS effects of its class, including drowsiness, dizziness, and psychomotor impairment.[8][10]

Comparative Analysis of Antihistamine Properties

The sedative potential of an antihistamine is a multifactorial property determined by its chemical structure, physicochemical characteristics, and interaction with CNS targets. Below is a comparative summary of this compound and other representative antihistamines.

Table 1: Physicochemical and Pharmacological Properties of Selected Antihistamines
AntihistamineChemical ClassGenerationBBB PenetrationCNS H1 Receptor Occupancy (H1RO)Sedation Classification
This compound PiperazineFirstHigh[10]High (Inferred)Sedating[8]
Diphenhydramine EthanolamineFirstHigh[5][11]~70%[4]Sedating[4]
Hydroxyzine PiperazineFirstHigh[11]~68%[4]Sedating[4]
Chlorpheniramine AlkylamineFirstHigh[11]~50%[4]Sedating[4]
Cetirizine PiperazineSecondLow[6]~13%[4]Low-sedating[12]
Loratadine PiperidineSecondLow[6]<10% (for active metabolite)Non-sedating[12]
Fexofenadine PiperidineSecondVery Low[5][6]~0%[13]Non-sedating[14]

Mechanism of Sedation: H1 Receptor Blockade in the CNS

The primary driver of wakefulness and arousal mediated by histamine occurs in the tuberomammillary nucleus (TMN) of the hypothalamus. Histaminergic neurons project from the TMN throughout the brain, promoting cortical activation. First-generation antihistamines like this compound cross the BBB and competitively antagonize H1 receptors in these projection areas, thereby inhibiting this arousal signal and producing sedation.

G cluster_CNS Central Nervous System (CNS) TMN Tuberomammillary Nucleus (TMN) Cortex Cerebral Cortex (Wakefulness) TMN->Cortex Histamine Release H1R H1 Receptors Cortex->H1R Binds to Drug First-Gen Antihistamine (e.g., this compound) BBB Blood-Brain Barrier (BBB) Drug->BBB Crosses BBB->H1R Blocks

Caption: CNS mechanism of first-generation antihistamine-induced sedation.

Experimental Methodologies for Assessing Sedation

Evaluating the sedative potential of antihistamines requires a combination of preclinical and clinical methodologies. These assays provide objective and subjective data on CNS impairment.

Preclinical Assessment: Rodent Locomotor Activity

Causality: A common preclinical method involves measuring spontaneous locomotor activity in rodents (e.g., mice or rats). Sedative compounds typically suppress this activity. The Actophotometer test quantifies movement by using infrared beams. A reduction in beam breaks by a drug-treated animal compared to a control is a direct indicator of sedative or motor-impairing effects.[15] This protocol is crucial for early-stage screening to establish a drug's CNS depressant profile.

Protocol: Actophotometer Test for Sedation in Mice

  • Animal Acclimatization: House male Swiss albino mice (20-25g) in the testing room for at least 60 minutes before the experiment to minimize stress and novelty-induced hyperactivity.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Vehicle Control (e.g., Saline or 0.5% CMC, orally)

    • Positive Control (e.g., Diazepam, 2 mg/kg, intraperitoneally)

    • Test Article (e.g., this compound, various doses, orally)

  • Baseline Reading: Place each mouse individually into the Actophotometer chamber and record its basal locomotor activity (number of beam breaks) for 10 minutes.

  • Dosing: Administer the vehicle, positive control, or test article to the respective groups.

  • Post-Dose Assessment: At a predetermined time post-dosing (e.g., 30 or 60 minutes, corresponding to expected Tmax), place each mouse back into the Actophotometer and record locomotor activity for 10 minutes.

  • Data Analysis: Calculate the percent reduction in locomotor activity for each group compared to its baseline. Statistical significance between the test article and vehicle control groups is typically determined using an ANOVA followed by a post-hoc test (e.g., Dunnett's test).

G cluster_workflow Preclinical Sedation Workflow start Start: Acclimatize Mice grouping Randomize into Groups (Vehicle, Positive Control, Test Drug) start->grouping baseline Record 10-min Baseline Locomotor Activity grouping->baseline dosing Administer Drug/Vehicle baseline->dosing wait Wait for Absorption (e.g., 30-60 min) dosing->wait post_dose Record 10-min Post-Dose Locomotor Activity wait->post_dose analysis Calculate % Reduction in Activity & Perform Statistical Analysis post_dose->analysis end End: Determine Sedative Profile analysis->end

Caption: Workflow for the rodent locomotor activity test.

Clinical Assessment: Positron Emission Tomography (PET)

Causality: Positron Emission Tomography (PET) is a powerful clinical imaging technique used to quantify the in-vivo occupancy of H1 receptors in the human brain.[3] By using a radiolabeled ligand for H1 receptors (e.g., [¹¹C]doxepin), researchers can measure the displacement of the tracer by an unlabeled antihistamine.[7] This provides a direct, quantitative measure of a drug's ability to engage its target in the CNS at clinical doses, offering the most robust correlation with sedative potential.[4][16]

Protocol: H1 Receptor Occupancy (H1RO) Measurement via PET

  • Subject Screening: Recruit healthy volunteers who have undergone a full medical examination, including exclusion of neurological or psychiatric conditions.

  • Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject will undergo PET scans under multiple conditions (e.g., placebo, Test Article Dose 1, Test Article Dose 2), with a sufficient washout period between sessions.

  • Baseline PET Scan: On the first scan day, acquire a baseline PET scan following the intravenous injection of [¹¹C]doxepin to measure the baseline density of available H1 receptors (binding potential).

  • Drug Administration: On subsequent scan days, administer a single oral dose of the placebo or test antihistamine.

  • Post-Dose PET Scan: At the time of anticipated peak plasma concentration of the test drug, perform a second PET scan with [¹¹C]doxepin.

  • Image Analysis:

    • Co-register PET images with a structural MRI for anatomical reference.

    • Define regions of interest (ROIs) in the brain, particularly in cortical areas rich in H1 receptors.

    • Calculate the binding potential of the radiotracer in the ROIs for both baseline and post-dose scans.

  • H1RO Calculation: The H1 receptor occupancy is calculated for each ROI using the formula: H1RO (%) = [(Binding Potential_Baseline - Binding Potential_Post-dose) / Binding Potential_Baseline] x 100

  • Correlation with Sedation: Concurrently, assess subjective sedation using validated scales (e.g., Stanford Sleepiness Scale) and objective psychomotor performance (e.g., Psychomotor Vigilance Task) to correlate with H1RO values.[13]

Conclusion and Future Directions

The evidence strongly categorizes this compound as a classic first-generation antihistamine with significant sedative potential, attributable to its high BBB permeability and subsequent antagonism of central H1 receptors.[10][17] Its profile is comparable to other first-generation agents like diphenhydramine and hydroxyzine. In contrast, second-generation antihistamines, particularly fexofenadine, demonstrate a superior safety profile regarding sedation due to their exclusion from the CNS.[14]

For drug development professionals, the key takeaway is the critical importance of optimizing physicochemical properties to limit CNS penetration for non-sedating antihistamine candidates. The experimental protocols outlined, from preclinical locomotor screens to clinical PET imaging, represent a validated, tiered approach to characterizing the sedative liability of novel H1 receptor antagonists. Future research could focus on PET studies to definitively quantify the H1RO of this compound and its metabolites to provide a more granular comparison with other agents.

References

  • BenchChem. (2025).
  • Patsnap Synapse. (2024). What is this compound Hydrochloride used for?
  • Yanai, K., et al. (2017). Quantitative prediction of histamine H1 receptor occupancy by the sedative and non-sedative antagonists in the human central nervous system based on systemic exposure and preclinical data. Drug Metabolism and Pharmacokinetics, 32(2), 135-144. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • Donovan, M. D., & Scherrmann, J. C. (2006). Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs. PubMed, 23(11), 1695-703. [Link]

  • ResearchGate. (n.d.). Brain histamine H1 receptor occupancies of various antihistamines and classification for sedating actions. ResearchGate. [Link]

  • Tashiro, M., et al. (2004). Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine. PubMed. [Link]

  • Simons, F. E., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. PubMed Central. [Link]

  • Li, G., et al. (2019). Frequency of sedative effects: a fexofenadine vs. the first-generation antihistamines. Allergy, Asthma & Clinical Immunology.
  • Polli, J. E., et al. (2006). Assessment of the First and Second Generation Antihistamines Brain Penetration and Role of P-Glycoprotein. ResearchGate. [Link]

  • MIMS Malaysia. (n.d.). This compound dihydrochloride: Uses, Dosage, S... MIMS Malaysia. [Link]

  • BenchChem. (2025). Comparative analysis of the sedative effects of different antihistamines. BenchChem.
  • Tashiro, M., et al. (2002). Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen. PubMed Central. [Link]

  • Tashiro, M., et al. (2014). Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine. Taylor & Francis Online. [Link]

  • SMPDB. (2017). Azelastine H1-Antihistamine Action. SMPDB. [Link]

  • Hindmarch, I., & Shamsi, Z. (1999). Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. Database of Abstracts of Reviews of Effects (DARE). [Link]

  • Hindmarch, I., & Shamsi, Z. (1999). Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. PubMed. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2021). first generation vs newer antihistamines. AAAAI. [Link]

  • Weiner, M. (1982). Sedation and antihistaminics. Arzneimittelforschung, 32(9a), 1193-5. [Link]

  • Kreutner, W., et al. (1997). Antihistamine activity, central nervous system and cardiovascular profiles of histamine H1 antagonists: comparative studies with loratadine, terfenadine and sedating antihistamines in guinea-pigs. PubMed. [Link]

  • Kim, H., & Soliman, A. (2019). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. Allergy, Asthma & Clinical Immunology. [Link]

  • Shamsi, Z., & Hindmarch, I. (2000). Sedation and Antihistamines: a Review of Inter-Drug Differences using Proportional Impairment Ratios. ResearchGate. [Link]

  • Ator, N. A., & Griffiths, R. R. (1997). Sedation and the stimulus properties of antihistamines. PubMed. [Link]

  • Levander, S., et al. (1991). Cutaneous Antihistaminic Action of Cetirizine and Dose-Related EEG Concomitants of Sedation in Man. PubMed. [Link]

  • Fallah, R., et al. (2014). The Comparison between Effect of Chloralhydrate and Diphenhydramine on Sedating for Electroencephalography. PubMed Central. [Link]

  • Begum, R., et al. (2024). study of combined effect of sedative antihistamines and paracetamol on animal behaviors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sharma, D., et al. (2015). CETRIZINE INDUCED DROWSINESS: ELECTROENCEPHALOGRAPHIC CONCOMITANTS. International Journal of Medical Research and Health Sciences. [Link]

  • Hindmarch, I., & Shamsi, Z. (1999). Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side‐effects. Human Psychopharmacology: Clinical and Experimental. [Link]

  • Senda, M., et al. (2007). Cerebral Histamine H1 Receptor Binding Potential Measured with PET Under a Test Dose of Olopatadine, an Antihistamine, Is Reduced After Repeated Administration of Olopatadine. Journal of Nuclear Medicine. [Link]

  • Izumi, N., et al. (2008). Evaluation of Efficacy and Sedative Profiles of H1 Antihistamines by Large-Scale Surveillance Using the Visual Analogue Scale (VAS). Semantic Scholar. [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]

  • Mann, R. D., et al. (2000). Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice. BMJ. [Link]

  • Barry, H., & Appel, J. B. (2001). Early preclinical studies of discriminable sedative and hallucinogenic drug effects. PubMed. [Link]

  • ResourcePharm. (n.d.). Sedating Antihistamines and Non-Sedating Antihistamines. ResourcePharm. [Link]

  • Medsafe. (n.d.). CLASSIFICATION OF SEDATING ANTIHISTAMINES. Medsafe. [Link]

  • FPnotebook. (2025). Sedating Antihistamine. FPnotebook. [Link]

  • Yasuda, S., et al. (1995). Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats. PubMed. [Link]

Sources

An In Vivo Comparative Analysis of Homochlorcyclizine and Promethazine on Haloperidol Metabolism: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the effects of two histamine H1-receptor antagonists, homochlorcyclizine and promethazine, on the metabolism of the archetypal antipsychotic agent, haloperidol. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical drug metabolism and pharmacokinetic studies. Herein, we delve into the mechanistic underpinnings of the observed drug-drug interactions, present relevant clinical data, and provide a detailed experimental protocol for a preclinical in vivo investigation in a rodent model.

Introduction: The Clinical Significance of Haloperidol's Metabolic Profile

Haloperidol, a butyrophenone derivative, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades. Its therapeutic efficacy is, however, paralleled by a narrow therapeutic window and a complex metabolic profile, rendering it susceptible to drug-drug interactions (DDIs). The biotransformation of haloperidol is extensive, with less than 1% of the parent drug excreted unchanged in urine[1]. The primary metabolic pathways include:

  • Glucuronidation: This is the most significant route of haloperidol metabolism, accounting for approximately 50-60% of its clearance in vivo[1].

  • Reduction: Haloperidol is reduced to its primary metabolite, reduced haloperidol, which is generally considered to be biologically inactive[2].

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of haloperidol. In vitro studies have identified CYP3A4 as the major isoform responsible for this pathway[3]. There is also evidence for the involvement of CYP2D6, albeit to a lesser extent[4][5].

Given the frequent co-administration of antipsychotics with other medications, particularly sedating antihistamines for the management of side effects or co-morbid conditions, a thorough understanding of the potential for metabolic DDIs is paramount. Both this compound and promethazine are first-generation antihistamines known for their sedative properties. Crucially, they are also recognized as inhibitors of CYP2D6[6]. This sets the stage for a potential clinically significant DDI with haloperidol.

This guide will compare the in vivo effects of this compound and promethazine on haloperidol metabolism, drawing upon existing clinical data and providing a robust preclinical experimental design to further elucidate this interaction.

Metabolic Pathway of Haloperidol

The metabolic fate of haloperidol is multifaceted, involving several enzymatic systems. A simplified representation of the key pathways is illustrated below.

Haloperidol_Metabolism Haloperidol Haloperidol Reduced_Haloperidol Reduced Haloperidol Haloperidol->Reduced_Haloperidol Carbonyl Reductase Haloperidol_Glucuronide Haloperidol Glucuronide Haloperidol->Haloperidol_Glucuronide UGTs Oxidative_Metabolites Oxidative Metabolites Haloperidol->Oxidative_Metabolites CYP3A4 (major) CYP2D6 (minor) Reduced_Haloperidol->Haloperidol CYP3A4

Caption: Simplified metabolic pathway of haloperidol.

Comparative In Vivo Effects: Clinical Evidence

A pivotal clinical study provides direct comparative data on the in vivo effects of both this compound and promethazine on the steady-state plasma concentrations of haloperidol and its metabolite, reduced haloperidol. The study involved schizophrenic inpatients stabilized on haloperidol, to whom either promethazine or this compound was co-administered[6].

Treatment GroupNHaloperidol (ng/mL) BaselineHaloperidol (ng/mL) With Co-administration% Increase in HaloperidolReduced Haloperidol (ng/mL) BaselineReduced Haloperidol (ng/mL) With Co-administration% Increase in Reduced Haloperidol
Promethazine 1112.7 ± 10.827.6 ± 24.9117%5.0 ± 6.08.6 ± 13.272%
This compound 1210.9 ± 7.214.9 ± 8.137%3.8 ± 3.66.4 ± 5.468%

Data are presented as mean ± SD. Data sourced from[6].

The results of this study demonstrate that co-administration of either promethazine or this compound leads to a significant increase in the steady-state plasma concentrations of both haloperidol and reduced haloperidol[6]. Notably, promethazine appears to exert a more pronounced effect on the plasma levels of the parent drug, haloperidol, compared to this compound. The study attributes these findings to the inhibitory effects of both antihistamines on the CYP2D6-catalyzed metabolism of haloperidol and reduced haloperidol[6].

Proposed Preclinical In Vivo Experimental Protocol

To further investigate and quantify the comparative effects of this compound and promethazine on haloperidol metabolism in a controlled preclinical setting, the following detailed experimental protocol is proposed. This protocol is designed to be a self-validating system, incorporating appropriate controls and robust analytical methodology.

Experimental Workflow

Experimental_Workflow cluster_acclimation Acclimation cluster_treatment Treatment Groups (n=6 per group) cluster_pk Pharmacokinetic Analysis cluster_analysis Bioanalysis Acclimation Animal Acclimation (1 week) Group1 Group 1: Vehicle + Haloperidol Acclimation->Group1 Group2 Group 2: Promethazine + Haloperidol Acclimation->Group2 Group3 Group 3: This compound + Haloperidol Acclimation->Group3 Dosing Oral Gavage Dosing Group1->Dosing Group2->Dosing Group3->Dosing Blood_Sampling Serial Blood Sampling (0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMSMS HPLC-MS/MS Analysis of Haloperidol & Reduced Haloperidol Sample_Prep->LCMSMS Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) LCMSMS->Data_Analysis

Caption: Experimental workflow for the preclinical in vivo study.

Step-by-Step Methodology

4.2.1. Animal Model and Husbandry

  • Species: Male Sprague-Dawley rats (250-300 g). This strain is a commonly used model in pharmacokinetic studies.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimation: A minimum of one week of acclimation to the housing conditions is required before the commencement of the study.

4.2.2. Dosing and Administration

  • Haloperidol: Administered as a single oral gavage at a dose of 2.5 mg/kg. This dose has been shown to result in quantifiable plasma concentrations in rats.

  • Promethazine: Administered as a single oral gavage at a dose of 10 mg/kg, 30 minutes prior to haloperidol administration.

  • This compound: Administered as a single oral gavage at a dose of 10 mg/kg, 30 minutes prior to haloperidol administration.

  • Vehicle: A suitable vehicle, such as 0.5% carboxymethylcellulose in water, should be used to suspend the drugs. The vehicle control group will receive the vehicle 30 minutes prior to haloperidol administration.

  • Fasting: Animals should be fasted overnight prior to dosing, with free access to water.

4.2.3. Blood Sampling

  • Route: Blood samples (approximately 0.2 mL) will be collected from the tail vein at the following time points post-haloperidol administration: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Anticoagulant: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma will be separated by centrifugation at 4°C and stored at -80°C until analysis.

4.2.4. Bioanalytical Method: HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is crucial for the accurate quantification of haloperidol and reduced haloperidol in rat plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of haloperidol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for haloperidol, reduced haloperidol, and the internal standard should be optimized.

4.2.5. Pharmacokinetic Data Analysis

The plasma concentration-time data for haloperidol and reduced haloperidol will be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

  • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be performed to compare the pharmacokinetic parameters between the control and the treatment groups.

Discussion and Interpretation of Expected Results

Based on the available clinical data, it is anticipated that both promethazine and this compound will increase the systemic exposure (AUC) and peak plasma concentration (Cmax) of haloperidol and reduced haloperidol in the rat model. The magnitude of this increase will provide a quantitative comparison of their in vivo inhibitory potency.

The primary mechanism for this interaction is the inhibition of CYP2D6. While CYP3A4 is the major enzyme in haloperidol's oxidative metabolism, the contribution of CYP2D6 is significant enough that its inhibition leads to a measurable increase in plasma concentrations[4][6]. A critical point of discussion will be the relative potency of promethazine and this compound as CYP2D6 inhibitors in vivo. The clinical data suggests that promethazine may be a more potent inhibitor of haloperidol's metabolism than this compound[6]. The proposed preclinical study would provide further evidence to support or refute this observation.

Conclusion

The co-administration of both this compound and promethazine with haloperidol results in a significant pharmacokinetic interaction, leading to increased plasma concentrations of haloperidol and its primary metabolite. This interaction is primarily mediated by the inhibition of CYP2D6. Clinical evidence suggests that promethazine may have a more pronounced effect on haloperidol's pharmacokinetics compared to this compound. The detailed preclinical in vivo protocol provided in this guide offers a robust framework for further quantifying and comparing the inhibitory effects of these two antihistamines on haloperidol metabolism. The findings from such studies are crucial for informing clinical practice and ensuring the safe and effective use of haloperidol in patients who may be receiving concomitant medications.

References

  • Someya, T., Shibasaki, M., Noguchi, T., Takahashi, S., & Inaba, T. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic Drug Monitoring, 25(2), 192-196.
  • Kudo, S., & Ishizaki, T. (1999). Pharmacokinetics of haloperidol: an update. Clinical pharmacokinetics, 37(6), 435-456.
  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
  • European Medicines Agency. (2012).
  • Fang, J., Baker, G. B., Silverstone, P. H., & Coutts, R. T. (1997). Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol. Cellular and Molecular Neurobiology, 17(2), 227-233.
  • Cheng, Y. F., & Paalzow, L. K. (1992). Linear pharmacokinetics of haloperidol in the rat. Biopharmaceutics & drug disposition, 13(1), 69-76.
  • Jain, S., Kumar, S., Jain, N. K., & Jain, S. (2012). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 48(3), 513-523.
  • Terry, A. V., Hill, W. D., & Parikh, V. (2007). Oral haloperidol or risperidone treatment in rats: temporal effects on nerve growth factor receptors, cholinergic neurons, and memory performance. Journal of Pharmacology and Experimental Therapeutics, 321(1), 307-317.
  • PharmGKB. Haloperidol Pathway, Pharmacokinetics. [Link]

  • CYP2D66/6 Genotype and Drug Interactions as Cause of Haloperidol-Induced Extrapyramidal Symptoms. (2016). Pharmacogenomics, 17(12), 1297-1301.
  • Potent inhibition of CYP2D6 by haloperidol metabolites. (2001). British journal of clinical pharmacology, 51(2), 133-139.
  • Haloperidol plus promethazine for psychosis-induced aggression. (2017).
  • Efficacy and safety of haloperidol-promethazine combination versus chlorpromazine-promethazine in managing acute behavioral disturbances and violent behavior in psychiatric patients. (2024).
  • Pharmacokinetic drug interactions with oral haloperidol in adults: dose correction factors from a combined weighted analysis. (2022). Expert opinion on drug metabolism & toxicology, 18(2), 135-149.
  • Development and validation of HPLC method for simultaneous determination of haloperidol and reduced haloperidol in plasma. Universiti Sains Malaysia Repository.
  • Fang, J., Baker, G. B., Silverstone, P. H., & Coutts, R. T. (1997). Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol. Cellular and molecular neurobiology, 17(2), 227–233.
  • Someya, T., Shibasaki, M., Noguchi, T., Takahashi, S., & Inaba, T. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic drug monitoring, 25(2), 192–196.
  • Kudo, S., & Ishizaki, T. (1999). Pharmacokinetics of haloperidol: an update. Clinical pharmacokinetics, 37(6), 435–456.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Homochlorcyclizine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond discovery to the entire lifecycle of a chemical compound, including its safe and compliant disposal. Improperly managed chemical waste not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of Homochlorcyclizine, grounded in established safety principles and regulatory standards. Our objective is to empower your laboratory with the knowledge to manage this substance confidently and responsibly.

The Foundational Principle: Waste Characterization

Before any disposal action is taken, the fundamental first step is to characterize the waste. This compound, like many complex organic molecules used in research, must be evaluated to determine if it qualifies as hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][5] Pharmaceutical waste is generally considered hazardous if it exhibits specific characteristics or is explicitly listed by the EPA.[5][6]

The causality here is critical: misclassifying a hazardous waste as non-hazardous can lead to improper disposal, environmental contamination, and legal violations. Conversely, conservatively treating all chemical waste as hazardous without characterization can lead to unnecessarily high disposal costs.

Table 1: RCRA Hazardous Waste Characteristics Assessment

CharacteristicDescriptionApplicability to this compound
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases and oxidizers.[6]Unlikely for the pure solid compound, but solutions using flammable solvents (e.g., ethanol) may be ignitable.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[6]The pure compound is not inherently corrosive, but acidic or basic solutions would be.
Reactivity Substances that are unstable, react violently with water, can detonate, or release toxic gases when mixed with water.[6]Unlikely under normal laboratory conditions. Refer to the specific Safety Data Sheet (SDS) for incompatibilities.
Toxicity Waste that, when tested, contains certain contaminants at concentrations equal to or greater than regulatory limits.[6]Assumed Toxic. As a bioactive pharmaceutical compound, it is best practice to manage this compound as a toxic waste unless specific toxicological data proves otherwise.

Directive: In the absence of a specific EPA listing, this compound waste should be conservatively managed as a toxic hazardous waste . This approach ensures the highest level of safety and compliance.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Handling any chemical waste requires a stringent adherence to safety protocols. The choice of PPE is dictated by the potential routes of exposure—inhalation, ingestion, and skin contact.[7]

Table 2: Required Personal Protective Equipment (PPE) for this compound Waste Handling

EquipmentSpecificationRationale
Gloves Nitrile, double-glovedProvides chemical resistance against splashes and prevents skin sensitization.
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes of liquid waste or airborne dust from solid waste.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Required if handling powders outside a fume hoodA NIOSH-approved respirator should be used to prevent inhalation of fine particles.

Waste Stream Segregation: The Key to Safe & Efficient Disposal

Proper segregation is the cornerstone of a safe laboratory waste management program.[1][8] Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of hazardous waste disposal.[8]

The following diagram outlines the decision-making process for segregating this compound waste at the point of generation.

G start This compound Waste Generated is_pure Pure Compound or Grossly Contaminated? start->is_pure is_liquid Aqueous or Solvent-Based? is_pure->is_liquid No (Trace Contamination) solid_waste Solid Hazardous Waste Container is_pure->solid_waste Yes is_sharp Is it a Sharp? is_liquid->is_sharp No (Solid Labware) liquid_waste Liquid Hazardous Waste Container (Non-Halogenated) is_liquid->liquid_waste Yes sharps_waste Hazardous Sharps Container is_sharp->sharps_waste Yes trace_waste Trace Contaminated Solid Waste is_sharp->trace_waste No

Caption: Decision workflow for segregating this compound waste streams.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for handling different forms of this compound waste. All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

Protocol 1: Disposal of Unused/Expired Pure this compound

This protocol applies to the bulk powder or solid material that is no longer needed.

  • Container Selection: Obtain a designated solid hazardous waste container with a secure, tight-fitting lid. The container must be compatible with the chemical.[2][10]

  • Transfer: Working within a chemical fume hood to prevent inhalation of dust, carefully transfer the solid this compound into the waste container.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the date accumulation started.[8][9]

  • Closure: Securely close the container. It must remain closed at all times except when adding waste.[10]

  • Storage: Place the container in your designated SAA.

Protocol 2: Disposal of Aqueous or Solvent-Based Solutions

This protocol applies to experimental solutions containing this compound.

  • Waste Stream Identification: Determine if the solvent is halogenated or non-halogenated. Do not mix these solvent types. This is a critical step as disposal methods and costs differ significantly.

  • Container Selection: Use a designated, leak-proof liquid hazardous waste container, typically a plastic-coated glass or polyethylene carboy.

  • Transfer: Carefully pour the liquid waste into the appropriate container using a funnel. Avoid splashing.

  • Labeling: Label the container with "HAZARDOUS WASTE " and list all chemical components by percentage, including this compound and all solvents. For example: "this compound (1%), Ethanol (99%)."

  • Closure and Storage: Securely cap the container and place it in the SAA, ensuring it is within secondary containment (e.g., a spill tray) to mitigate leaks.[1]

Protocol 3: Disposal of Trace-Contaminated Materials

This protocol applies to items with minimal residual contamination, such as gloves, weigh boats, and paper towels.

  • Definition of "Empty": Items like vials are considered "RCRA empty" and can be disposed of differently if all contents have been removed by normal means. However, for materials that have simply come into contact with the chemical, treat them as hazardous waste.

  • Container Selection: Use a designated solid hazardous waste container, often a lined drum or pail.

  • Collection: Place all non-sharp, trace-contaminated items directly into this container.

  • Sharps: Needles, syringes, and contaminated glassware must be placed in a dedicated, puncture-proof hazardous sharps container .[11] Do not place loose sharps in bags or open containers.

  • Labeling and Storage: Label the container as "HAZARDOUS WASTE - Debris contaminated with this compound ." Store in the SAA.

Arranging for Final Disposal

Once a waste container is full, or has been accumulating for the maximum time allowed by your institution (often 90-180 days), it must be removed by a licensed hazardous waste hauler.[9]

  • Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department for a waste pickup.

  • Documentation: Ensure all paperwork, such as waste manifests, is completed accurately. This tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" requirement under RCRA.[9]

  • Final Disposal Method: The final disposal will be handled by the licensed contractor, which for toxic pharmaceutical waste is typically high-temperature incineration at a permitted facility. Never dispose of this compound down the drain or in the regular trash.[12][13] This is prohibited by the EPA and can lead to contamination of waterways.[3][14]

By implementing these rigorous, well-documented procedures, you ensure the safety of your personnel, protect the environment, and uphold the integrity of your research operations.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Triumvirate Environmental.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Trilogy MedWaste.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
  • Material Safety Data Sheet - Chlorcyclizine hydrochloride MSDS. (2005, October 9). ScienceLab.com.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA.
  • Safe Disposal of Pesticides. US EPA.
  • Management of Pharmaceutical Household Waste. (2022, May 10). OECD.
  • Administrative Policy and Procedure Manual Pharmaceutical Waste Management. Lurie Children's Hospital.

Sources

Navigating the Safe Handling of Homochlorcyclizine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a first-generation antihistamine of the diphenylmethylpiperazine group, Homochlorcyclizine presents a unique set of handling challenges for researchers and drug development professionals.[1] While its therapeutic potential is significant, a thorough understanding and rigorous application of safety protocols are paramount to mitigate occupational exposure and ensure a safe laboratory environment. This guide provides essential, actionable information on the selection and use of Personal Protective Equipment (PPE) and the proper disposal of this compound waste, grounded in established safety standards and field-proven best practices.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following potential health effects:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[2]

  • Causes skin irritation: Direct contact can lead to dermatitis and other skin reactions.[2][3]

  • Causes serious eye irritation: The substance can cause significant damage if it comes into contact with the eyes.[2][3]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[2]

Furthermore, as a piperazine derivative and a sedating antihistamine with antimuscarinic activity, systemic exposure could lead to side effects such as drowsiness, dizziness, and dry mouth.[4] Therefore, a multi-faceted PPE strategy is crucial to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Core Directive: Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum PPE requirements for various laboratory activities involving this compound.

Activity Minimum PPE Requirement Risk Level
Weighing and Dispensing (powder)Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 RespiratorHigh
Solution PreparationNitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsModerate
In-vitro / In-vivo Dosing (non-aerosol generating)Nitrile Gloves, Lab CoatLow
Waste DisposalNitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsModerate
A Closer Look at Your Protective Gear:
  • Gloves: Double gloving with powder-free nitrile gloves is recommended when handling the solid form of this compound to provide an extra layer of protection against potential tears or permeation.[5][6] Nitrile gloves offer good resistance to a range of chemicals.[7][8] Gloves should be changed immediately if contaminated or every 30-60 minutes during prolonged handling.[6]

  • Gowns: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is essential to protect the body from accidental spills and contamination.[9]

  • Eye and Face Protection: Safety goggles with side shields are the minimum requirement for eye protection.[2][3][9] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, a NIOSH-approved N95 respirator is mandatory when handling powdered this compound, particularly during weighing and dispensing operations.[10][11] Surgical masks do not provide adequate respiratory protection against fine chemical dust.[10]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a systematic workflow is critical for minimizing exposure. The following protocols for donning and doffing PPE and handling the compound must be strictly followed.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Gown d2 2. N95 Respirator d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves f2 2. Gown f1->f2 f3 3. Inner Gloves f2->f3 f4 4. Safety Goggles f3->f4 f5 5. N95 Respirator f4->f5

Caption: Proper sequence for putting on (donning) and taking off (doffing) PPE.

Experimental Workflow for Safe Handling

Handling_Workflow prep Preparation: - Assemble all necessary equipment and reagents. - Don appropriate PPE. weigh Weighing (in a chemical fume hood): - Use a dedicated spatula and weigh boat. - Handle powder with care to minimize dust generation. prep->weigh dissolve Dissolution: - Add solvent to the powder slowly. - Gently agitate to dissolve. weigh->dissolve transfer Transfer: - Use a pipette or other appropriate device to transfer the solution. dissolve->transfer cleanup Cleanup: - Decontaminate all surfaces with an appropriate cleaning agent. - Dispose of all waste according to the disposal plan. transfer->cleanup doff Doff PPE: - Follow the correct doffing procedure. cleanup->doff

Caption: Step-by-step experimental workflow for safely handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility.[12] All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including used gloves, gowns, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[13] The container should be a leak-proof, sealable bag or drum.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[12]

Disposal Procedure:

  • Segregate Waste at the Source: Immediately place all contaminated materials into the appropriate, labeled hazardous waste container.

  • Seal Containers: Once a waste container is full, securely seal it to prevent any leakage or spillage.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. The primary method for the disposal of pharmaceutical waste is incineration.[11]

Never dispose of this compound waste down the drain or in the regular trash. [14][15][16]

By implementing these comprehensive safety and disposal protocols, you can significantly minimize the risks associated with handling this compound and foster a culture of safety within your laboratory.

References

  • FDA. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • FDA. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]

  • MIMS. (n.d.). This compound dihydrochloride. Retrieved from [Link]

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Ofipharma. (2019, August 16). Safety Data Sheet. Retrieved from [Link]

  • OncoLink. (2025, August 5). Safe Medication Disposal. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Region of Peel. (2016, September 13). How to Dispose of Household Medical Waste [Video]. YouTube. Retrieved from [Link]

  • Respiratory Protective Equipment in the Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. Retrieved from [Link]

  • UConn Health. (n.d.). Waste Stream Disposal –Quick Sheet. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.